molecular formula C14H23Cl2N3O2 B1662734 NCI172112 CAS No. 56605-16-4

NCI172112

Katalognummer: B1662734
CAS-Nummer: 56605-16-4
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: QNKJFXARIMSDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Spiromustine (also known as spirohydantoin mustard) is a cell cycle non-specific alkylating agent that was rationally designed as a lipophilic compound capable of penetrating the blood-brain barrier (BBB) . This key characteristic makes it a compound of interest for researching therapeutic strategies against central nervous system (CNS) malignancies, including intracranially implanted ependymoblastoma and experimental glioma models . Preclinical studies have demonstrated its alkylating and DNA cross-linking activity within intracerebral tumors . Beyond CNS applications, its lipophilicity may also enhance alkylating activity against a variety of other tumor types . According to animal pharmacology data, Spiromustine exhibits a biphasic plasma decay, undergoes hepatic metabolism, and has approximately 50% renal excretion of the unchanged drug . The primary toxicities observed in preclinical models were dose-related myelosuppression and neurotoxicity, while toxicities to other organs were generally mild . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKJFXARIMSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205171
Record name Spiromustine
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Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56605-16-4
Record name Spiromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56605-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiromustine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPIROMUSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiromustine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCI172112 (NSC-172112): A Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI172112, also known by its National Cancer Institute (NCI) designation NSC-172112 and its chemical name Spirohydantoin Mustard (or Spiromustine), is a bifunctional alkylating agent. Developed with the rationale of crossing the blood-brain barrier to target central nervous system (CNS) tumors, its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking

As a classical nitrogen mustard, the primary mechanism of action of this compound is the alkylation of DNA.[1] The molecule contains two reactive chloroethyl groups. Through an intramolecular cyclization, one of the chloroethyl groups forms a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2]

Following the initial monofunctional alkylation of a guanine residue, the second chloroethyl group can undergo a similar activation to form another aziridinium ion. This second reactive species can then alkylate a guanine on the complementary DNA strand, resulting in the formation of a covalent interstrand cross-link (ICL).[1] These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby physically obstructing essential cellular processes such as DNA replication and transcription. This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2]

NCI172112_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Consequences This compound This compound Aziridinium_Ion Aziridinium_Ion This compound->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Alkylation of Guanine (N7) Monoadduct Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation Event Replication_Block Replication Block ICL->Replication_Block Transcription_Block Transcription Block ICL->Transcription_Block Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of this compound (Spirohydantoin Mustard).

Preclinical and Clinical Data

In Vitro Studies in 9L Rat Brain Tumor Cells

A significant portion of the preclinical evaluation of this compound was conducted using the 9L rat brain tumor cell line. These studies revealed key aspects of its cellular activity.

ParameterFindingReference
Cellular Effects Induces a G2 phase block in the cell cycle.[3]
Prolongs the S, G2, and M phases of the cell cycle.[3]
A fraction of cells demonstrate resistance to the drug.[3]
Pharmacokinetics Rapidly detoxified in cell culture medium at 37°C (within 30 minutes).[3]
Damage and Repair Cells can recover from potentially lethal damage within 28 hours after a 1-hour treatment with 5 µg/ml.[3]
Phase I Clinical Trial Data

A Phase I clinical trial was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound.

ParameterValueNotesReference
Maximum Tolerated Dose (MTD) 6 mg/m²On a three-times-a-week schedule without physostigmine.[2]
8 mg/m²On a three-times-a-week schedule with physostigmine pretreatment.[2]
Dose-Limiting Toxicity (DLT) CNS toxicityCharacterized by mydriasis, xerostomia, lethargy, confusion, and hallucinations. This toxicity was dose-related, cumulative, and reversible.[2]
Other Toxicities Mild to moderate nausea and vomiting.Hematologic toxicity was infrequent.[2]
Observed Antitumor Activity Three transient radiographic responsesObserved in refractory malignancies metastatic to the CNS.[2]

Experimental Protocols

In Vitro Cell Culture and Cytotoxicity Assay (9L Rat Brain Tumor Cells)
  • Cell Line: 9L rat gliosarcoma cells.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: this compound (Spirohydantoin Mustard) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium immediately before use.

  • Cytotoxicity Assay (Colony Formation Assay):

    • Exponentially growing 9L cells are seeded into culture dishes at a density that allows for the formation of individual colonies.

    • After allowing the cells to attach, they are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 7-14 days).

    • Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.

  • Data Analysis: Dose-response curves are generated by plotting the surviving fraction against the drug concentration to determine parameters such as the IC50 (the concentration of drug that inhibits cell growth by 50%).

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed 9L cells in culture dishes Start->Seed_Cells Cell_Attachment Allow cells to attach Seed_Cells->Cell_Attachment Drug_Treatment Treat with varying concentrations of this compound Cell_Attachment->Drug_Treatment Incubation Incubate for a defined period Drug_Treatment->Incubation Remove_Drug Remove drug and wash cells Incubation->Remove_Drug Fresh_Medium Add fresh medium Remove_Drug->Fresh_Medium Colony_Formation Incubate for 7-14 days for colony formation Fresh_Medium->Colony_Formation Fix_Stain Fix and stain colonies Colony_Formation->Fix_Stain Count_Colonies Count colonies Fix_Stain->Count_Colonies Analyze_Data Calculate surviving fraction and generate dose-response curves Count_Colonies->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro cytotoxicity testing of this compound.
Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: 9L cells are treated with this compound at a specific concentration and for a defined time period. Both attached and floating cells are collected.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed again with PBS and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the quantification of the G2 block induced by this compound.

Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment Treat 9L cells with This compound Start->Cell_Treatment Harvest_Cells Harvest both attached and floating cells Cell_Treatment->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide and RNase Fixation->Staining Flow_Cytometry Analyze DNA content by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell cycle distribution (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Summary and Future Directions

This compound (Spirohydantoin Mustard) is a bifunctional alkylating agent that exerts its cytotoxic effects through the formation of DNA interstrand cross-links. This leads to a G2 phase cell cycle arrest and subsequent apoptosis. Preclinical studies in the 9L rat brain tumor model have demonstrated its potent in vitro activity. The Phase I clinical trial established the dose-limiting CNS toxicity and a recommended Phase II dose.

Future research could focus on several key areas:

  • Quantitative analysis of DNA damage: Detailed studies to quantify the formation and repair of this compound-induced DNA adducts and interstrand cross-links in various cancer cell lines.

  • Combination therapies: Investigating the synergistic potential of this compound with other anticancer agents, such as DNA repair inhibitors or drugs that target other cell cycle checkpoints.

  • Mechanisms of resistance: Elucidating the molecular mechanisms by which some tumor cells exhibit resistance to this compound.

  • Targeted delivery: Developing strategies to enhance the delivery of this compound to tumor tissues while minimizing systemic toxicity, particularly neurotoxicity.

References

AK112 (Ivonescimab): A Technical Guide to its Structure, Function, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor immunity by blocking the PD-1/PD-L1 immune checkpoint pathway and inhibiting VEGF-mediated angiogenesis and immunosuppression within the tumor microenvironment.[3][4][5] Preclinical and clinical studies have demonstrated AK112's potent anti-tumor activity and a manageable safety profile, positioning it as a promising therapeutic agent for various solid tumors, particularly non-small cell lung cancer (NSCLC).[6][7][8] This technical guide provides an in-depth overview of AK112's molecular architecture, mechanism of action, key experimental data, and the methodologies used in its characterization.

Molecular Structure of AK112

AK112 is a humanized IgG1 bispecific antibody with a unique tetravalent structure.[2][3] It is constructed by fusing a single-chain variable fragment (scFv) specific for human PD-1 to the C-terminus of each heavy chain of a full-length humanized IgG1 monoclonal antibody that targets human VEGF-A.[9] This design results in a molecule with two binding sites for PD-1 and two for VEGF-A.[2] The Fc region of the IgG1 backbone has been engineered with "Fc-silent" mutations to minimize interactions with Fcγ receptors (FcγR), thereby reducing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other potential Fc-mediated side effects.[10][11]

AK112_MoA cluster_tme Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_endothelial_cell Endothelial Cell TumorCell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Angiogenesis Signal TCell T Cell PD1->TCell Inhibition TCR TCR TCR->TCell Activation EndothelialCell Endothelial Cell VEGFR->EndothelialCell Angiogenesis Proliferation AK112 AK112 AK112->VEGF Blocks Binding AK112->PD1 Blocks Binding Binding_Assay_Workflow cluster_elisa Bridging ELISA cluster_bli Octet BLI elisa_start Start elisa_coat Coat plate with PD-L1 elisa_start->elisa_coat elisa_block Block non-specific sites elisa_coat->elisa_block elisa_add_ak112 Add serially diluted AK112 elisa_block->elisa_add_ak112 elisa_add_vegf Add biotinylated VEGF-A elisa_add_ak112->elisa_add_vegf elisa_add_strep Add Streptavidin-HRP elisa_add_vegf->elisa_add_strep elisa_add_sub Add substrate and stop solution elisa_add_strep->elisa_add_sub elisa_read Read absorbance at 450 nm elisa_add_sub->elisa_read elisa_analyze Analyze data (EC50) elisa_read->elisa_analyze elisa_end End elisa_analyze->elisa_end bli_start Start bli_hydrate Hydrate SA biosensors bli_start->bli_hydrate bli_load Load biotinylated PD-1/VEGF-A bli_hydrate->bli_load bli_baseline Establish baseline in buffer bli_load->bli_baseline bli_assoc Associate with AK112 bli_baseline->bli_assoc bli_dissoc Dissociate in buffer bli_assoc->bli_dissoc bli_analyze Analyze data (ka, kd, KD) bli_dissoc->bli_analyze bli_end End bli_analyze->bli_end Reporter_Assay_Workflow start Start seed_apc Seed PD-L1+ APCs start->seed_apc add_ab Add serially diluted AK112 seed_apc->add_ab add_jurkat Add PD-1+/NFAT-Luc Jurkat cells add_ab->add_jurkat incubate Co-incubate for 6-24 hours add_jurkat->incubate add_substrate Add luciferase substrate incubate->add_substrate read_lum Measure luminescence add_substrate->read_lum analyze Analyze data read_lum->analyze end End analyze->end InVivo_Workflow start Start implant Implant human tumor cells into SCID mice start->implant tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer AK112 or controls randomize->treat measure Measure tumor volume periodically treat->measure endpoint Terminate study at endpoint measure->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

References

In-Depth Technical Guide: SMT112 Target Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT112 (also known as ivonescimab and AK112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target two key pathways in cancer progression: the programmed cell death protein 1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) angiogenesis pathway. Developed by Akeso Biopharma, SMT112's unique molecular design facilitates a cooperative binding mechanism, leading to enhanced target engagement in the tumor microenvironment (TME), where both PD-1 and VEGF are often co-expressed at high levels. This guide provides a comprehensive overview of the target binding affinity and kinetics of SMT112, based on currently available preclinical data.

Core Mechanism: Cooperative Binding

SMT112 exhibits a novel cooperative binding mechanism. Its binding affinity to one of its targets is significantly increased in the presence of the other. This property is crucial to its proposed mechanism of action, potentially leading to greater potency and specificity for the tumor microenvironment over healthy tissues.

Press releases and conference abstracts have consistently reported a significant increase in binding affinity due to this cooperative effect. Specifically, the binding affinity of SMT112 to PD-1 is enhanced by over 10 to 18-fold in the presence of VEGF.[1][2] Conversely, the presence of PD-1 increases the binding affinity of SMT112 to VEGF by more than 4-fold.[2]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and kinetics of SMT112 to its targets, human PD-1 and human VEGF-A.

Table 1: Binding Affinity (Kd) of SMT112 to its Targets

TargetConditionDissociation Constant (Kd)MethodSource
PD-1-Not explicitly statedNot specified-
VEGFA-Not explicitly statedNot specified-
PD-1In the presence of VEGF2.37 nM (first PD-1 molecule) 2.36 nM (second PD-1 molecule)Mass PhotometryAlliegro et al., 2025 (bioRxiv)
VEGF-0.08 nM (2:2 complex)Mass PhotometryAlliegro et al., 2025 (bioRxiv)

Table 2: Half-maximal Effective Concentration (EC50) of SMT112 Binding

TargetEC50MethodSource
PD-10.06 nMNot specifiedZhong T, et al., 2022
VEGFA0.036 nMNot specifiedZhong T, et al., 2022

Note: Specific kon (association rate) and koff (dissociation rate) values for these interactions are not yet publicly available in the reviewed literature.

Signaling Pathways and Mechanism of Action

SMT112 is designed to simultaneously inhibit two distinct signaling pathways that are critical for tumor growth and immune evasion.

SMT112_Signaling_Pathways cluster_0 Immune Synapse cluster_1 Angiogenesis T-Cell T-Cell PD1 PD-1 TCR TCR APC_Tumor_Cell APC/Tumor Cell PDL1 PD-L1 MHC MHC PD1->PDL1 Inhibition of T-Cell Activation TCR->MHC T-Cell Activation Endothelial_Cell Endothelial Cell VEGFR VEGFR SMT112 SMT112 SMT112->PD1 Blocks Interaction VEGF VEGF SMT112->VEGF Blocks Interaction VEGF->VEGFR Angiogenesis Immune Suppression

Figure 1: SMT112 dual-targeting mechanism of action.

Experimental Protocols

Detailed experimental protocols for the binding and kinetic analyses of SMT112 are not extensively published. However, based on the cited methodologies, the following sections outline the likely procedures for the key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

ELISA is a common method to assess the binding activity of an antibody to its target antigen.

Principle: An antigen (PD-1 or VEGF) is immobilized on a plate. SMT112 at varying concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme is then used to detect the bound SMT112, and a substrate is added to produce a measurable signal that is proportional to the amount of bound antibody.

Hypothetical Protocol:

  • Coating: Recombinant human PD-1 or VEGF-A protein is diluted in a coating buffer (e.g., PBS, pH 7.4) and incubated in a 96-well plate overnight at 4°C.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed as described above.

  • Antibody Incubation: A serial dilution of SMT112 is prepared and added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound SMT112.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., H2SO4).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI (often performed on an Octet system) is used to measure real-time binding kinetics (kon and koff) and to determine the dissociation constant (Kd).

Principle: A biosensor tip is coated with one of the interacting molecules (ligand). The tip is then dipped into a solution containing the other molecule (analyte). The binding of the analyte to the ligand causes a change in the interference pattern of light reflected from the biosensor tip, which is measured in real-time.

Hypothetical Protocol for Cooperative Binding Analysis:

  • Immobilization: Recombinant human PD-1 is immobilized on an appropriate biosensor (e.g., an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).

  • Baseline: The biosensor is dipped into a running buffer to establish a stable baseline.

  • Association in the Absence of VEGF: The biosensor is moved into wells containing various concentrations of SMT112 to measure the association rate.

  • Dissociation: The biosensor is moved back into the running buffer to measure the dissociation rate.

  • Regeneration: The biosensor is regenerated to remove the bound SMT112.

  • Association in the Presence of VEGF: SMT112 is pre-incubated with a saturating concentration of VEGF. The biosensor is then moved into wells containing various concentrations of the SMT112-VEGF complex to measure the association rate to immobilized PD-1.

  • Dissociation: The biosensor is moved into the running buffer to measure the dissociation of the SMT112-VEGF complex from PD-1.

  • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to calculate kon, koff, and Kd for both conditions. A similar experimental setup would be used to assess the binding of SMT112 to VEGF in the presence and absence of PD-1.

BLI_Workflow cluster_0 Experimental Steps Immobilize_PD1 1. Immobilize PD-1 on Biosensor Baseline 2. Establish Baseline in Buffer Immobilize_PD1->Baseline Association 3. Association with SMT112 +/- VEGF Baseline->Association Dissociation 4. Dissociation in Buffer Association->Dissociation Data_Analysis 5. Data Analysis (kon, koff, Kd) Dissociation->Data_Analysis

Figure 2: General workflow for a BLI experiment.
Size-Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

SEC-HPLC is used to separate molecules based on their size and can confirm the formation of complexes between SMT112 and its targets.

Principle: A mixture of molecules is passed through a column packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores have a longer path and elute later.

Hypothetical Protocol:

  • Sample Preparation: SMT112 is incubated with or without an excess of VEGF-A.

  • Instrumentation: An HPLC system equipped with a size-exclusion column and a UV detector is used.

  • Mobile Phase: An appropriate buffer, such as phosphate-buffered saline, is run through the system at a constant flow rate.

  • Injection: A defined volume of the prepared sample is injected into the system.

  • Elution and Detection: The elution of proteins is monitored by UV absorbance (typically at 280 nm). The retention time of the peaks is recorded.

  • Analysis: The formation of a higher molecular weight complex of SMT112 and VEGF will result in a shift to an earlier retention time compared to SMT112 or VEGF alone.

SEC_HPLC_Workflow cluster_0 Experimental Steps Sample_Prep 1. Incubate SMT112 with/without VEGF Injection 2. Inject sample onto SEC column Sample_Prep->Injection Elution 3. Elute with isocratic flow Injection->Elution Detection 4. Detect with UV at 280nm Elution->Detection Analysis 5. Analyze chromatogram for peak shifts Detection->Analysis

Figure 3: General workflow for an SEC-HPLC experiment.

Conclusion

SMT112 demonstrates a sophisticated and clinically promising binding profile. Its key feature is the cooperative binding to its dual targets, PD-1 and VEGF, which results in a significant increase in binding affinity in an environment where both targets are present, such as the tumor microenvironment. The available quantitative data, although still emerging, supports a high-affinity interaction with both targets, particularly in the cooperative binding context. The experimental methodologies employed are standard in antibody characterization, providing a solid foundation for the understanding of SMT112's mechanism of action. Further publication of detailed kinetic data will provide a more complete picture of the binding dynamics of this novel bispecific antibody.

References

Unraveling the Cooperative Binding Mechanism of Ivonescimab in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A). A hallmark of its innovative design is the principle of cooperative binding, which leads to enhanced avidity and preferential activity within the tumor microenvironment (TME), where both PD-1 and VEGF-A are often co-expressed at elevated levels. This technical guide provides an in-depth exploration of the core cooperative binding mechanism of Ivonescimab, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

The Core Mechanism: Cooperative Binding and Enhanced Avidity

Ivonescimab is a humanized IgG1-scFv bispecific monoclonal antibody with four antigen-binding sites, allowing for dual targeting of PD-1 and VEGF.[1] This tetravalent structure is fundamental to its unique cooperative binding mechanism.[2] In the TME, where there is a high concentration of both soluble VEGF-A and PD-1 expressed on tumor-infiltrating lymphocytes, Ivonescimab demonstrates a remarkable increase in its binding affinity to each target when the other is present.[2][3]

This enhanced binding is not merely additive but synergistic. The presence of VEGF-A significantly increases the binding affinity of Ivonescimab to PD-1 by over 18-fold in vitro.[2][3] Conversely, the presence of PD-1 enhances the binding affinity to VEGF-A by more than 4-fold in vitro.[2][3] This phenomenon is attributed to an increase in the overall avidity of the antibody-antigen interactions. When Ivonescimab binds to one target, it is more effectively localized and positioned to bind to the second target, leading to a more stable and potent engagement in the TME compared to healthy tissues where the co-expression of both targets is lower.[2]

The proposed mechanism involves the formation of soluble complexes between Ivonescimab and VEGF dimers.[1] This complex formation is believed to facilitate a conformational state that is more favorable for binding to PD-1 on T-cells, thereby enhancing the blockade of the PD-1/PD-L1 signaling axis and promoting T-cell activation.[1]

Quantitative Data Summary

The enhanced binding affinities resulting from the cooperative mechanism have been quantified using various biophysical and cell-based assays. The following table summarizes the key quantitative data reported for Ivonescimab.

ParameterValueConditionReference(s)
EC50 for PD-1 Binding 0.06 nMIn the absence of VEGF[1]
EC50 for VEGF-A Binding 0.036 nMIn the absence of PD-1[1]
Increase in PD-1 Binding Affinity > 18-foldIn the presence of VEGF-A (in vitro)[2][3]
Increase in VEGF-A Binding Affinity > 4-foldIn the presence of PD-1 (in vitro)[2][3]

Key Experimental Protocols

The characterization of Ivonescimab's cooperative binding mechanism has been accomplished through a series of key experiments. While the precise, proprietary protocols are not publicly available, this section provides detailed, representative methodologies for these assays based on standard laboratory practices.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

This protocol describes a method to assess the binding of Ivonescimab to its targets, PD-1 and VEGF-A.

Objective: To determine the binding affinity (EC50) of Ivonescimab to recombinant human PD-1 and VEGF-A.

Materials:

  • High-binding 96-well microplates

  • Recombinant human PD-1 protein

  • Recombinant human VEGF-A protein

  • Ivonescimab

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human PD-1 or VEGF-A at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

  • Antibody Incubation: Wash the plate three times. Prepare serial dilutions of Ivonescimab in 1% BSA/PBS, starting from a high concentration (e.g., 100 nM) down to a low concentration (e.g., 0.01 pM). Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate five times. Add 100 µL of HRP-conjugated anti-human IgG secondary antibody, diluted in 1% BSA/PBS according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the Ivonescimab concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Bio-Layer Interferometry (BLI) for Cooperative Binding Kinetics

This protocol outlines the use of an Octet system to measure the kinetic parameters (kon, koff, Kd) of Ivonescimab binding and to demonstrate cooperative binding.

Objective: To quantify the enhancement of Ivonescimab binding to one target in the presence of the other.

Materials:

  • Octet system (e.g., ForteBio Octet)

  • Anti-human Fc (AHC) biosensors

  • Recombinant human PD-1 protein

  • Recombinant human VEGF-A protein

  • Ivonescimab

  • Kinetic Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Baseline: Hydrate AHC biosensors in Kinetic Buffer for at least 10 minutes. Establish a stable baseline by dipping the biosensors into wells containing Kinetic Buffer.

  • Loading: Immobilize Ivonescimab onto the AHC biosensors by dipping them into wells containing Ivonescimab at a concentration of 5-10 µg/mL until a response of 0.5-1 nm is reached.

  • Association in the Absence of the Second Target: Transfer the biosensors to wells containing a serial dilution of the primary target (e.g., PD-1) in Kinetic Buffer. Record the association for a defined period (e.g., 300 seconds).

  • Dissociation: Transfer the biosensors to wells containing only Kinetic Buffer and record the dissociation for a defined period (e.g., 600 seconds).

  • Cooperative Binding Association: For the cooperative binding experiment, repeat the association step (Step 3) but with the primary target (e.g., PD-1) pre-mixed with a constant, saturating concentration of the secondary target (e.g., VEGF-A).

  • Data Analysis: Analyze the sensorgrams using the Octet analysis software. Fit the data to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd). Compare the Kd values obtained in the presence and absence of the second target to quantify the cooperative binding effect.

Luciferase Reporter Assay for Functional Activity

This protocol describes a cell-based assay to measure the functional consequence of Ivonescimab's dual blockade, specifically its ability to inhibit VEGF-induced signaling.

Objective: To assess the potency of Ivonescimab in blocking VEGF-A-mediated activation of the NFAT signaling pathway.

Materials:

  • 293T-KDR-NFAT-LUC reporter cell line (HEK293 cells stably expressing the VEGF receptor 2 [KDR] and an NFAT-driven luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (serum-free medium)

  • Recombinant human VEGF-A

  • Ivonescimab

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the 293T-KDR-NFAT-LUC cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in culture medium and incubate overnight.

  • Antibody Treatment: The next day, replace the culture medium with assay medium. Add serial dilutions of Ivonescimab to the wells.

  • VEGF Stimulation: After a short pre-incubation with the antibody (e.g., 30 minutes), add a constant, sub-maximal concentration of recombinant human VEGF-A to all wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Ivonescimab concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of Ivonescimab required to inhibit 50% of the VEGF-induced signal.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Dual Blockade of PD-1 and VEGF Signaling

G cluster_tcell T-Cell cluster_tumor Tumor Cell / APC cluster_endothelial Endothelial Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion PDL1 PD-L1 PDL1->PD1 Inhibitory Signal VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis VEGF VEGF-A VEGF->VEGFR Ivonescimab Ivonescimab Ivonescimab->PD1 Blocks Interaction Ivonescimab->VEGF Sequesters

Caption: Dual blockade of PD-1 and VEGF pathways by Ivonescimab.

Experimental Workflow: Bio-Layer Interferometry (BLI)

G start Start hydrate Hydrate AHC Biosensors start->hydrate baseline Establish Baseline hydrate->baseline load Load Ivonescimab onto Biosensors baseline->load assoc Association with Primary Target load->assoc coop_assoc Cooperative Association (Primary + Secondary Target) load->coop_assoc dissoc Dissociation assoc->dissoc analyze Analyze Data (kon, koff, Kd) dissoc->analyze coop_assoc->dissoc end End analyze->end G TME High [PD-1] and [VEGF] in Tumor Microenvironment Ivonescimab Ivonescimab TME->Ivonescimab BindVEGF Ivonescimab binds VEGF Ivonescimab->BindVEGF BindPD1 Ivonescimab binds PD-1 Ivonescimab->BindPD1 IncreasePD1Affinity Increased Affinity for PD-1 (>18x) BindVEGF->IncreasePD1Affinity IncreaseVEGFAffinity Increased Affinity for VEGF (>4x) BindPD1->IncreaseVEGFAffinity IncreasePD1Affinity->BindPD1 EnhancedAvidity Enhanced Avidity and Potency in TME IncreasePD1Affinity->EnhancedAvidity IncreaseVEGFAffinity->BindVEGF IncreaseVEGFAffinity->EnhancedAvidity

References

Preclinical Profile of Ivonescimab (AK112/SMT112): A Dual-Targeting Bispecific Antibody for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, humanized IgG1-scFv tetravalent bispecific antibody engineered to simultaneously target Programmed Cell Death Protein-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] The rationale for this dual-target approach is rooted in the synergistic interplay between immune evasion and angiogenesis within the tumor microenvironment (TME).[3][4] VEGF, a key driver of tumor angiogenesis, also contributes to an immunosuppressive TME, while the PD-1/PD-L1 axis is a critical mechanism of tumor immune escape.[4][5] By concurrently blocking both pathways, Ivonescimab is designed to exert a potent, multi-faceted anti-tumor effect, enhancing T-cell-mediated killing while disrupting the tumor's blood supply.[6] This document provides a comprehensive overview of the preclinical data that form the basis for Ivonescimab's clinical development in solid tumors.

Core Mechanism of Action

Ivonescimab's innovative design confers unique pharmacological properties. Its heterotetrameric structure features four antigen-binding sites, allowing it to engage both PD-1 and VEGF-A.[1][6][7] A key feature is its cooperative binding mechanism, where the presence of one target significantly enhances its binding affinity to the other, a property particularly effective in the TME where both PD-1 and VEGF are often co-expressed.[8][9][10] Furthermore, Ivonescimab incorporates Fc-silencing mutations to abrogate binding to Fcγ receptors, thereby minimizing antibody-dependent cell-mediated cytotoxicity (ADCC) and other potentially adverse immune effects.[2][9][11]

Key Mechanistic Attributes:
  • Dual Target Blockade: Simultaneously neutralizes VEGF-A, inhibiting angiogenesis, and blocks the PD-1 receptor, reversing T-cell exhaustion.[1][12]

  • Cooperative Binding: In the presence of VEGF, Ivonescimab's binding affinity to PD-1 is enhanced by over 10 to 18-fold.[4][6][10] This cooperative action is reciprocal, with PD-1 binding also strengthening its affinity for VEGF.[2][9] This mechanism is designed to concentrate the antibody's activity within the TME.

  • Enhanced T-Cell Activation: The formation of Ivonescimab-VEGF complexes can lead to increased avidity for PD-1 on T-cells, resulting in more potent blockade of the PD-1/PD-L1 signaling pathway and enhanced T-cell activation.[9][13]

  • Fc-Silent Design: Engineered with a modified Fc region to reduce interactions with Fcγ receptors, aiming for a more favorable safety profile by minimizing off-target immune activation.[4][9]

cluster_TME Tumor Microenvironment (TME) ivonescimab Ivonescimab (Tetravalent Bispecific Ab) vegf VEGF-A ivonescimab->vegf Blocks pd1 PD-1 Receptor ivonescimab->pd1 Blocks p2 ivonescimab->p2 vegf->ivonescimab Enhances binding to PD-1 p1 vegf->p1 pd1->ivonescimab Enhances binding to VEGF pdl1 PD-L1 pdl1->pd1 Inhibitory Signal t_cell T-Cell tumor_cell Tumor Cell t_cell->tumor_cell Immune Attack (Restored) endothelial_cell Endothelial Cell p1->endothelial_cell Promotes Angiogenesis p2->p1 Inhibits Angiogenesis

Caption: Cooperative binding and dual blockade mechanism of Ivonescimab in the TME.

Preclinical Efficacy Data

Binding Affinity and Cooperative Binding

Preclinical assessments demonstrated Ivonescimab's high affinity for both human PD-1 and VEGF-A. Critically, these studies quantified the cooperative binding effect, showing a significant increase in binding avidity when both targets are present.[4][9]

ParameterTargetConditionBinding Affinity (KD)Citation
Binding Affinity Human PD-1AloneStrong[9][11]
Human VEGF-AAloneStrong[9][11]
Cooperative Binding Human PD-1In presence of VEGF-A>10-fold enhancement[4][9][12]
Human VEGF-AIn presence of PD-1Enhanced binding[2][9]
In Vitro Functional Activity

Cell-based assays confirmed that the dual-targeting mechanism translates into functional activity. Ivonescimab effectively blocked the interaction between PD-1 and its ligand PD-L1, leading to enhanced T-cell activation.[9] Concurrently, it inhibited VEGF-mediated signaling pathways.[2]

Assay TypeOutcome MeasuredResultCitation
PD-1/PD-L1 Blockade T-Cell Activation (e.g., Cytokine Release)Increased potency in the presence of VEGF[4][9]
PD-1 Signaling (Luciferase Reporter)Effective blockade of downstream signaling[2][9]
VEGF Blockade Endothelial Cell ProliferationReduced proliferation[6]
VEGF SignalingEnhanced blockade in the presence of PD-1[2][9]
In Vivo Antitumor Activity

The anti-tumor efficacy of Ivonescimab was evaluated in humanized mouse models bearing human tumor xenografts. These studies used immunodeficient mice (SCID/Beige) implanted with human peripheral blood mononuclear cells (hPBMCs) to reconstitute a human immune system.[9][11][12]

Tumor ModelMouse StrainTreatmentKey FindingCitation
HCC827 (Lung Adenocarcinoma)hPBMC-humanized SCID/BeigeIvonescimabStatistically significant, dose-dependent tumor growth inhibition[3][4][9]
U87MG (Glioblastoma)hPBMC-humanized SCID/BeigeIvonescimabStatistically significant, dose-dependent anti-tumor response[9][11][12]

Preclinical Safety Profile

Immuno-safety Evaluation

A key aspect of Ivonescimab's design is its Fc-silent region, intended to improve its safety profile by preventing unintended immune cell activation. In vitro assays confirmed that these Fc-silencing mutations successfully abrogated effector functions.[4][9]

AssayPurposeResultCitation
FcγR Binding Assay Assess binding to Fc gamma receptorsAbrogated FcγRI/IIIa binding[4][11]
ADCC Assay Measure Antibody-Dependent Cell-Mediated CytotoxicitySignificantly reduced activity[2][9]
ADCP Assay Measure Antibody-Dependent Cellular PhagocytosisSignificantly reduced activity[2][9]
Cytokine Release Assay Evaluate potential for cytokine stormSignificantly reduced cytokine release in vitro[2][11]

Key Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the core methodologies used to characterize Ivonescimab.

Binding Kinetics and Cooperative Binding Analysis
  • Protocol: Bio-Layer Interferometry (Octet BLI) was used to measure the binding kinetics.[2]

    • Recombinant human PD-1 or VEGF-A protein is immobilized onto the biosensor tip.

    • The sensor is dipped into solutions containing varying concentrations of Ivonescimab to measure association rates.

    • The sensor is then moved to a buffer-only solution to measure dissociation rates.

    • To assess cooperative binding, the experiment is repeated using a pre-mixed complex of Ivonescimab and its other target (e.g., measuring binding to PD-1 in the presence of a constant concentration of VEGF-A).[2][9]

    • The resulting sensorgrams are analyzed to calculate the association constant (kₐ), dissociation constant (kₔ), and the equilibrium dissociation constant (KD).

In Vivo Xenograft Tumor Model
  • Protocol: The anti-tumor activity was assessed in hPBMC-humanized mouse models.[4][9]

    • Cell Implantation: Human tumor cells (e.g., HCC827 or U87MG) are subcutaneously implanted into immunodeficient SCID/Beige mice.

    • Humanization: Once tumors are established, mice are intravenously or intraperitoneally injected with human peripheral blood mononuclear cells (hPBMCs) to establish a human immune system component.

    • Treatment: Mice are randomized into cohorts and treated with either vehicle control or varying doses of Ivonescimab, typically administered intravenously.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

start Start implant 1. Implant human tumor cells (e.g., HCC827) into SCID/Beige mice start->implant humanize 2. Reconstitute immune system with human PBMCs implant->humanize randomize 3. Randomize mice into treatment groups when tumors are established humanize->randomize treat 4. Administer Ivonescimab or Vehicle Control (IV) randomize->treat monitor 5. Measure tumor volume and body weight regularly treat->monitor endpoint 6. Endpoint analysis: Tumor excision, IHC, etc. monitor->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo anti-tumor efficacy studies.

Ivonescimab Intervention in PD-1 and VEGF Signaling

Ivonescimab's dual action intercepts two distinct but complementary pathways that tumors exploit for growth and survival. By physically blocking the binding of ligands to their respective receptors, it effectively shuts down their downstream signaling cascades.

cluster_PD1 PD-1 Signaling Pathway (T-Cell) cluster_VEGF VEGF Signaling Pathway (Endothelial Cell) PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 Receptor PDL1->PD1 Binds SHP2 SHP2 Activation PD1->SHP2 TCR_Signal TCR Signaling (e.g., ZAP70, LCK) SHP2->TCR_Signal Dephosphorylates T_Cell_Inhibition T-Cell Exhaustion & Inhibition VEGFA VEGF-A (Secreted by Tumor) VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K / Akt VEGFR2->PI3K MAPK Ras / MAPK VEGFR2->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Ivonescimab Ivonescimab Ivonescimab->PD1 BLOCKS Ivonescimab->VEGFA BLOCKS

Caption: Ivonescimab's interception of PD-1 and VEGF signaling pathways.

Conclusion

The preclinical data for Ivonescimab establish a strong foundation for its clinical investigation. The novel tetravalent structure and cooperative binding mechanism provide a differentiated approach to co-targeting the PD-1 and VEGF pathways. In vitro and in vivo studies have demonstrated its ability to potently inhibit tumor growth through a dual mechanism of action: restoring anti-tumor immunity and blocking tumor angiogenesis.[3][9] Furthermore, the Fc-silent design translates to a promising immuno-safety profile by minimizing off-target effector functions.[4][11] These findings underscore the potential of Ivonescimab as a significant therapeutic advancement for patients with solid tumors.

References

An In-Depth Technical Guide to GSK2118436 (Dabrafenib) Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: GSK2118436, known as Dabrafenib, is a potent, reversible, ATP-competitive inhibitor of the BRAF kinase. It is specifically designed to target the constitutively active BRAF V600 mutations that are key drivers in a significant percentage of cancers, including approximately 50% of melanomas. Dabrafenib's primary mechanism of action is the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells. However, a critical aspect of its pharmacology is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon mediated by RAF isoform dimerization and transactivation. This guide provides a detailed overview of Dabrafenib's mechanism, quantitative efficacy data, key experimental protocols for its study, and visual diagrams of the modulated pathways.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival. The pathway consists of a three-tiered kinase cascade:

  • RAF (A-RAF, B-RAF, C-RAF): Serine/threonine kinases activated by RAS GTPases.

  • MEK (MEK1/2): Dual-specificity kinases that phosphorylate and activate ERK.

  • ERK (ERK1/2): Kinases that phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to promote cell growth and survival.

In many cancers, mutations in pathway components lead to its constitutive activation. The most common mutation in melanoma is a valine-to-glutamic acid substitution at codon 600 of the BRAF gene (BRAF V600E), which renders the kinase constitutively active and drives oncogenic signaling.

Dabrafenib's Dual Mechanisms of Action

Dabrafenib's effect on the MAPK pathway is context-dependent, differing significantly between BRAF-mutant and BRAF wild-type cells.

On-Target Inhibition in BRAF V600-Mutant Cells

In tumor cells harboring BRAF V600E/K mutations, Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, effectively inhibiting its activity. This action prevents the downstream phosphorylation of MEK1/2 and subsequently ERK1/2. The resulting shutdown of the MAPK cascade leads to the inhibition of cell proliferation and the induction of apoptosis.

Paradoxical Activation in BRAF Wild-Type Cells

In cells with wild-type BRAF, particularly those with upstream activating mutations (e.g., in RAS), Dabrafenib can paradoxically increase MAPK signaling. This occurs because RAF inhibitors promote the formation of RAF dimers (e.g., CRAF-CRAF homodimers or BRAF-CRAF heterodimers). When Dabrafenib binds to one protomer in the dimer, it allosterically transactivates the unbound partner, leading to hyper-phosphorylation of MEK and ERK. This mechanism is CRAF-dependent and is the underlying cause of proliferative skin lesions, such as cutaneous squamous cell carcinomas, observed in some patients treated with BRAF inhibitor monotherapy. This paradoxical activation is a key rationale for combining Dabrafenib with a MEK inhibitor, such as Trametinib, which blocks the pathway downstream.

Quantitative Data on Dabrafenib's Effects

The following tables summarize key quantitative data regarding the potency and clinical efficacy of Dabrafenib.

Table 1: In Vitro Potency and Selectivity of Dabrafenib

Target Assay Type IC50 (nM) Reference(s)
BRAF V600E Enzyme Assay 0.6 - 0.7
BRAF V600K Enzyme Assay 0.5
BRAF V600D Cell-based Assay Potent Inhibition
Wild-Type BRAF Enzyme Assay 3.2
Wild-Type CRAF Enzyme Assay 5.0
SKMEL28 (BRAF V600E) Cell Proliferation 3
A375P (BRAF V600E) Cell Proliferation 8

| Colo205 (BRAF V600E) | Cell Proliferation | 7 | |

Table 2: Clinical Efficacy of Dabrafenib (Monotherapy and Combination) in BRAF V600-Mutant Cancers

Cancer Type Treatment Phase Overall Response Rate (ORR) Median Progression-Free Survival (PFS) (months) Reference(s)
Metastatic Melanoma Dabrafenib III 50% 5.5
Metastatic Melanoma Dabrafenib + Trametinib III ~70% 10.2
Advanced NSCLC Dabrafenib + Trametinib (Treatment-Naïve) II 64% 10.8
Advanced NSCLC Dabrafenib + Trametinib (Pre-treated) II 68% 10.2
Anaplastic Thyroid Cancer Dabrafenib + Trametinib II 69% Not Reached (at time of analysis)
Biliary Tract Cancer Dabrafenib + Trametinib II 46% 9.2
High-Grade Glioma Dabrafenib + Trametinib II 33% 4.5

| Low-Grade Glioma | Dabrafenib + Trametinib | II | 50% | Not Reached (at time of analysis) | |

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Dabrafenib MAPK Pathway Modulation by Dabrafenib cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_paradox Paradoxical Activation in BRAF-WT / RAS-Mutant Cells GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) CRAF CRAF BRAF_WT BRAF (WT) MEK MEK1/2 ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates BRAF_V600E->MEK Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E INHIBITS Dimer CRAF-BRAF(WT) Dimer Dabrafenib->Dimer Binds one protomer Proliferation Cell Proliferation, Survival Transcription->Proliferation Promotes RAS_Mut RAS (Active) RAS_Mut->Dimer Promotes Dimerization Dimer->MEK Transactivates & Phosphorylates

Caption: Dabrafenib inhibits mutant BRAF V600E but can paradoxically activate MEK/ERK in BRAF-WT cells.

Experimental Workflow Diagram

WesternBlot_Workflow Workflow: Western Blot for p-ERK Modulation A 1. Cell Culture & Treatment (e.g., A375P cells + Dabrafenib) B 2. Cell Lysis (RIPA buffer with phosphatase/protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer + heat denaturation) C->D E 5. SDS-PAGE (Separation by molecular weight) D->E F 6. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) E->F G 7. Blocking (5% BSA or non-fat milk to prevent non-specific binding) F->G H 8. Primary Antibody Incubation (e.g., Rabbit anti-p-ERK, Rabbit anti-Total-ERK) G->H I 9. Secondary Antibody Incubation (e.g., Anti-Rabbit HRP-conjugate) H->I J 10. Detection (Chemiluminescence (ECL) and Imaging) I->J K 11. Data Analysis (Densitometry: Ratio of p-ERK to Total ERK) J->K

Caption: A typical experimental workflow for measuring p-ERK levels via Western Blotting.

Key Experimental Protocols

Protocol: Western Blot for MAPK Pathway Phosphorylation

This protocol is used to determine the phosphorylation status of key pathway proteins like MEK and ERK, providing direct evidence of drug activity.

  • Cell Culture and Treatment: Plate BRAF V600E mutant cells (e.g., A375P melanoma cells) and grow to 70-80% confluency. Treat cells with varying concentrations of Dabrafenib (e.g., 0-100 nM) or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-ERK1/2) and the total form of the target (e.g., anti-total-ERK1/2) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Analyze the data by calculating the ratio of the phosphorylated protein signal to the total protein signal for each sample.

Protocol: Cell Viability (MTS/MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the drug's cytotoxic or cytostatic effects.

  • Cell Seeding: Seed cancer cells (e.g., Colo205) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition: Add 20 µL of MTS reagent (or MTT reagent followed by a solubilization step) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all measurements. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits 50% of cell viability).

Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2] Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design, which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth overview of Ivonescimab's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Blockade of PD-1 and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor progression:

  • Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells, Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]

  • Anti-Angiogenesis via VEGF Inhibition: Ivonescimab also targets VEGF-A, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts tumor growth but also helps to normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows for the formation of larger molecular complexes in the tumor microenvironment where both targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

Molecular Structure and Properties

Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is engineered with an Fc-silent region, which abrogates binding to Fcγ receptors (FcγRI/IIIa).[3] This design choice significantly reduces the risk of Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

Quantitative Data

Table 1: Binding Affinity and Potency of Ivonescimab
ParameterTargetConditionValueCitation
Binding Affinity (KD) PD-1-Enhanced over 10-fold in the presence of VEGF[3][7]
VEGF-Enhanced in the presence of PD-1[7]
EC50 PD-1-0.06 nM[6]
VEGF-A-0.036 nM[6]
Table 2: Summary of Key Clinical Trial Results for Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC | Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONi-6 (NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy | Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMONi-A (NCT05184712) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001) |[16][17] | | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Ivonescimab's mechanism of action, based on standard practices for bispecific antibody evaluation.[20][21]

Antigen Binding Affinity and Kinetics
  • Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1 or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical density is measured, and the EC50 value is calculated from the resulting dose-response curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing for PD-1 binding).[7]

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip, and Ivonescimab is flowed over the surface at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Functional Assays
  • PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a dose-dependent increase in luciferase activity.

  • VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells (HUVECs) are starved and then stimulated with recombinant human VEGF-A in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor phosphorylation or downstream signaling molecules like AKT can be measured by Western blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be used to measure the inhibition of VEGF-induced endothelial cell growth.

  • T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with Ivonescimab leads to T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant is measured by ELISA or a multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.

In Vivo Efficacy Studies
  • Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are engrafted with human PBMCs and subsequently implanted with human tumor xenografts (e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are the primary endpoints.

Signaling Pathways and Experimental Workflows

Ivonescimab's Dual Signaling Pathway Inhibition

Ivonescimab_Signaling_Pathway cluster_Immune_Response Immune Response Modulation cluster_Angiogenesis Anti-Angiogenesis T_Cell T-Cell PD1 PD-1 Receptor Immune_Suppression Immune Suppression PD1->Immune_Suppression PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 binds T_Cell_Activation T-Cell Activation Ivonescimab_PD1 Ivonescimab Ivonescimab_PD1->PD1 blocks Ivonescimab_PD1->T_Cell_Activation Ivonescimab_VEGF Ivonescimab Ivonescimab_PD1->Ivonescimab_VEGF Cooperative Binding Tumor_Cell Tumor Cell VEGF VEGF-A Tumor_Cell->VEGF secretes VEGFR2 VEGFR2 (on Endothelial Cell) VEGF->VEGFR2 binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis_Inhibition Angiogenesis Inhibition Ivonescimab_VEGF->VEGF sequesters Ivonescimab_VEGF->Angiogenesis_Inhibition

Caption: Ivonescimab's dual mechanism of action.

Experimental Workflow for In Vitro Functional Characterization

Experimental_Workflow cluster_Binding_Assays Binding Characterization cluster_Functional_Assays Functional Potency cluster_In_Vivo_Efficacy In Vivo Efficacy ELISA ELISA for Binding Affinity PD1_Blockade PD-1/PD-L1 Blockade (Luciferase Reporter Assay) ELISA->PD1_Blockade VEGF_Blockade VEGF Signaling Blockade (Endothelial Cell Proliferation) ELISA->VEGF_Blockade SPR_BLI SPR/BLI for Kinetics SPR_BLI->PD1_Blockade SPR_BLI->VEGF_Blockade T_Cell_Activation T-Cell Activation (Cytokine Release Assay) PD1_Blockade->T_Cell_Activation Humanized_Mouse_Model Humanized Mouse Model (PBMC Engraftment) T_Cell_Activation->Humanized_Mouse_Model Tumor_Implantation Tumor Cell Implantation Humanized_Mouse_Model->Tumor_Implantation Treatment Ivonescimab Treatment Tumor_Implantation->Treatment Endpoint_Analysis Tumor Volume & Survival Analysis Treatment->Endpoint_Analysis

Caption: Workflow for Ivonescimab characterization.

Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its unique tetravalent structure and cooperative binding properties contribute to its potent anti-tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better therapeutic window compared to combination therapies. The robust clinical data, particularly in NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative bispecific antibody.

References

AK112 (Ivonescimab): A Technical Guide to a First-in-Class Tetravalent Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action, combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced avidity and functional activity within the tumor microenvironment (TME). This technical guide provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical findings for AK112, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for Dual PD-1 and VEGF Blockade

The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal and immune cells. Two key pathways that promote tumor growth and immune evasion are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

  • PD-1/PD-L1 Pathway: PD-1 is an inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 suppresses T-cell activity, allowing cancer cells to evade immune destruction.

  • VEGF Pathway: VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown synergistic effects and has become a clinically validated strategy in various cancers. AK112 was designed to deliver this dual blockade in a single molecule, potentially offering enhanced efficacy and a favorable safety profile compared to combination therapies.

AK112: Design and Molecular Engineering

AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of an anti-PD-1 antibody fused to the C-terminus of each heavy chain.[1] This design results in a molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This modification abrogates the antibody's binding to Fcγ receptors (FcγRs), thereby minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector functions that could lead to unwanted side effects.

Mechanism of Action: Cooperative Binding and Enhanced Avidity

The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an increase in the localized concentration and avidity of the antibody in the TME where both targets are co-expressed.

This cooperative binding leads to several key advantages:

  • Enhanced Target Engagement: The increased avidity results in more potent and sustained blockade of both PD-1 and VEGF signaling pathways.

  • Tumor-Selective Targeting: The requirement of co-expression of both targets for maximal binding may lead to preferential accumulation and activity of AK112 in the tumor microenvironment, potentially reducing off-target effects.

  • Superior Functional Activity: The enhanced binding translates to more effective T-cell activation and more potent inhibition of angiogenesis compared to the administration of individual monoclonal antibodies.

Preclinical Data

A comprehensive suite of preclinical studies has been conducted to characterize the binding, functional activity, and in vivo efficacy of AK112.

Binding Affinity and Cooperative Binding

The binding characteristics of AK112 to human PD-1 and VEGF have been extensively evaluated using various biophysical techniques.

ParameterTargetConditionValueMethod
EC50 rhPD-1-0.06 nMELISA
EC50 rhVEGF-0.036 nMELISA
Cooperative Binding rhPD-1In the presence of VEGF>10-fold increase in affinity (K D)Octet BLI
Cooperative Binding rhVEGFIn the presence of PD-1>4-fold increase in affinityOctet BLI

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation constant.

In Vitro Functional Assays

The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based assays.

AssayOutcomeResult
PD-1/PD-L1 Blockade Assay Reversal of PD-L1-mediated T-cell inhibitionPotent restoration of T-cell activation
VEGF-induced Endothelial Cell Proliferation Assay Inhibition of HUVEC proliferationDose-dependent inhibition of VEGF-mediated proliferation
T-cell Activation Assay Increased cytokine production (e.g., IFN-γ, IL-2)Significant enhancement of T-cell effector functions
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

Tumor ModelTreatmentOutcome
HCC827 (NSCLC) AK112Significant tumor growth inhibition
U87MG (Glioblastoma) AK112Dose-dependent anti-tumor response

Clinical Development and Efficacy

AK112 has undergone extensive clinical investigation in patients with advanced solid tumors, primarily focusing on non-small cell lung cancer (NSCLC).

Phase Ia Dose-Escalation Study (NCT04047290)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in patients with advanced solid tumors.

Key Findings:

  • Safety: AK112 was generally well-tolerated. The most common treatment-related adverse events (TRAEs) included rash, arthralgia, hypertension, and fatigue.

  • Efficacy: Promising anti-tumor activity was observed across various tumor types. The confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR) was 63.8% in evaluable patients.

Dose LevelNumber of PatientsORRDCR
≥ 3 mg/kg Q2W1723.5%64.7%
Phase II Study in Advanced NSCLC (NCT04736823)

This study evaluated AK112 in combination with chemotherapy for the first-line treatment of patients with advanced or metastatic NSCLC without actionable genomic alterations.

Key Findings:

  • Efficacy in Squamous NSCLC: Patients with squamous histology demonstrated a 75% ORR, a median duration of response (DoR) of 15.4 months, and a 95% DCR.[2]

  • Efficacy in Non-Squamous NSCLC: Patients with non-squamous histology showed a 55% ORR and a 100% DCR.[2]

  • Safety: The combination of AK112 with chemotherapy was found to be safe and manageable. The most common Grade ≥3 TRAEs were hematological toxicities, which are expected with chemotherapy.[2]

HistologyNumber of PatientsORRDCRMedian DoR9-month PFS Rate9-month OS Rate
Squamous 6375%95%15.4 months67%93%
Non-Squamous 7255%100%Not Reached61%81%

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the binding affinity (EC50) of AK112 to recombinant human PD-1 and VEGF.

Protocol:

  • Coating: 96-well microplates are coated with 100 µL/well of recombinant human PD-1 or VEGF-A at a concentration of 2 µg/mL in PBS overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Plates are blocked with 200 µL/well of 3% BSA in PBST for 1 hour at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Antibody Incubation: A serial dilution of AK112 is prepared in 1% BSA in PBST and 100 µL of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-human IgG secondary antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBST.

  • Detection: 100 µL of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes by adding 50 µL of 2N H2SO4.

  • Data Acquisition: The absorbance at 450 nm is read using a microplate reader. The EC50 values are calculated using a four-parameter logistic regression model.

Bio-Layer Interferometry (Octet) for Cooperative Binding Analysis

Objective: To assess the cooperative binding of AK112 to PD-1 and VEGF.

Protocol:

  • Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.

  • Ligand Immobilization: Biotinylated recombinant human PD-1 is loaded onto the SA biosensors to a target level of 1-2 nm.

  • Baseline: Sensors are equilibrated in kinetics buffer to establish a stable baseline.

  • Association: Sensors are moved into wells containing a serial dilution of AK112 either in the absence or presence of a constant concentration of recombinant human VEGF-A. The association is monitored for 300-600 seconds.

  • Dissociation: Sensors are moved back into wells containing only kinetics buffer to monitor the dissociation for 600-1200 seconds.

  • Data Analysis: The binding curves are fitted to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The KD values in the presence and absence of the co-ligand are compared to determine the cooperative binding effect.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

Objective: To detect the formation of soluble complexes between AK112 and VEGF.

Protocol:

  • Sample Preparation: AK112 is incubated with a molar excess of recombinant human VEGF-A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A alone are also prepared.

  • Chromatography System: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a mobile phase such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

  • Injection: 20-50 µL of the prepared samples are injected onto the column.

  • Elution: The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.

  • Detection: The eluate is monitored by UV absorbance at 280 nm.

  • Data Analysis: The chromatograms of the mixture are compared to those of the individual components. A shift in the retention time to an earlier elution time for the AK112 peak in the presence of VEGF indicates the formation of a larger molecular weight complex.

Luciferase Reporter Assay for PD-1 Signaling Blockade

Objective: To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and restore T-cell activation.

Protocol:

  • Cell Culture: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator (PD-L1 aAPC/CHO-K1 Cells).

  • Antibody Treatment: The co-culture is treated with a serial dilution of AK112 or a control antibody.

  • Incubation: The cells are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells according to the manufacturer's instructions.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer.

  • Data Analysis: The increase in luminescence, which corresponds to the blockade of PD-1 signaling and subsequent T-cell activation, is plotted against the antibody concentration. The EC50 values are calculated using a four-parameter logistic regression model.

Visualizations

Signaling Pathways

AK112_Signaling_Pathways AK112 Dual Signaling Pathway Blockade cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor/Antigen Presenting Cell cluster_Endothelial_Cell Endothelial Cell cluster_Extracellular Extracellular Space PD1 PD-1 Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation PDL1 PD-L1 PDL1->PD1 Binds MHC MHC MHC->TCR Activates VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AK112 AK112 AK112->PD1 Blocks VEGF VEGF AK112->VEGF Blocks VEGF->VEGFR Binds

Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

Experimental Workflow: Cooperative Binding Analysis (Octet)

Cooperative_Binding_Workflow Cooperative Binding Analysis Workflow (Octet) cluster_conditions Experimental Conditions start Start hydrate Hydrate SA Biosensors start->hydrate load Load Biotinylated rhPD-1 hydrate->load baseline Establish Baseline in Buffer load->baseline association Association Phase baseline->association condition1 AK112 Alone association->condition1 condition2 AK112 + rhVEGF association->condition2 dissociation Dissociation Phase in Buffer analysis Data Analysis (1:1 Binding Model) dissociation->analysis end End analysis->end condition1->dissociation condition2->dissociation

Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.

Conclusion and Future Directions

AK112 (Ivonescimab) represents a significant advancement in the field of cancer immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a monotherapy and in combination with other anti-cancer agents. The unique mechanism of action of AK112 may open new avenues for treating cancers that are resistant to conventional immunotherapies. As our understanding of the tumor microenvironment deepens, rationally designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-generation cancer treatments.

References

Methodological & Application

Application Notes and Protocols for Ivonescimab (AK112) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Ivonescimab (AK112), a first-in-class tetravalent bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). The unique mechanism of Ivonescimab involves cooperative binding, where engagement with one target enhances its affinity for the other, leading to potent dual blockade of immunosuppression and angiogenesis in the tumor microenvironment.[1][2][3]

Mechanism of Action

Ivonescimab is engineered to bind to both human PD-1 and VEGF. This dual targeting is designed to overcome tumor immune escape and inhibit the formation of new blood vessels that supply tumors with nutrients. A key feature of Ivonescimab is its cooperative binding property. The presence of VEGF enhances the binding affinity of Ivonescimab to PD-1 by over 10 to 18-fold.[2][4][5] Conversely, binding to PD-1 also increases its affinity for VEGF. This results in preferential accumulation and activity of Ivonescimab in the tumor microenvironment, where both PD-1 and VEGF are often co-expressed.[3]

Below is a diagram illustrating the dual targeting and cooperative binding mechanism of Ivonescimab.

cluster_TME Tumor Microenvironment (TME) cluster_Cooperative_Binding Cooperative Binding cluster_Outcomes Functional Outcomes Tumor_Cell Tumor Cell VEGF VEGF Tumor_Cell->VEGF PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 Ivonescimab Ivonescimab (AK112) (anti-PD-1/VEGF bispecific Ab) Ivonescimab->VEGF Binds to VEGF Ivonescimab->PD1 Binds to PD-1 VEGF_bound VEGF-bound Ivonescimab PD1_bound PD-1-bound Ivonescimab Block_PD1_PDL1 Blockade of PD-1/PD-L1 Interaction Ivonescimab->Block_PD1_PDL1 Inhibits Block_VEGF_VEGFR Blockade of VEGF/VEGFR Signaling Ivonescimab->Block_VEGF_VEGFR Inhibits VEGF_bound->PD1 Increased affinity (>10-18x) PD1_bound->VEGF Increased affinity (>4x) T_Cell_Activation T-Cell Activation Block_PD1_PDL1->T_Cell_Activation Anti_Angiogenesis Anti-Angiogenesis Block_VEGF_VEGFR->Anti_Angiogenesis

Caption: Mechanism of Action of Ivonescimab (AK112).

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of Ivonescimab.

Table 1: Binding Affinity of Ivonescimab to Human PD-1 and VEGF-A

TargetAssay FormatParameterValue (nM)Reference
Human PD-1ELISAEC500.06
Human VEGF-AELISAEC500.036[6]
Human PD-1Mass PhotometryK D2.37 (first molecule)[7]
K D2.36 (second molecule)[7]
Human VEGF-AMass PhotometryK D0.08 (2:2 complex)[7]

Table 2: Functional Activity of Ivonescimab

AssayDescriptionParameterValueReference
PD-1/PD-L1 BlockadeCompetitive Binding ELISAEC50 (nM)1.216[6]
VEGF/VEGFR2 BlockadeCompetitive Binding ELISAEC50 (nM)5.324[6]
Cooperative Binding to PD-1Octet BLI / Mass PhotometryAffinity Enhancement>10-18 fold increase in the presence of VEGF[2][4][5]
Cooperative Binding to VEGFOctet BLIAffinity Enhancement>4 fold increase in the presence of PD-1[5]

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below.

PD-1/PD-L1 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay measures the ability of Ivonescimab to block the interaction between PD-1 and its ligand, PD-L1, resulting in the activation of a luciferase reporter gene.

cluster_workflow PD-1/PD-L1 Blockade Bioassay Workflow Start Start Prepare_Cells Prepare PD-1 Effector Cells (Jurkat-T/NFAT-Luc) and PD-L1 aAPC/CHO-K1 Cells Start->Prepare_Cells Plate_Cells Plate PD-L1 aAPC/CHO-K1 Cells Prepare_Cells->Plate_Cells Add_Antibody Add serial dilutions of Ivonescimab or control antibody Plate_Cells->Add_Antibody Add_Effector_Cells Add PD-1 Effector Cells Add_Antibody->Add_Effector_Cells Incubate Co-culture for 6 hours at 37°C, 5% CO2 Add_Effector_Cells->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for PD-1/PD-L1 Signaling Blockade Bioassay.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

  • Assay medium (e.g., RPMI 1640 with 10% FBS)

  • Ivonescimab (AK112)

  • Control anti-PD-1 antibody and isotype control

  • 96-well white, flat-bottom assay plates

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Culture and maintain the PD-1 Effector and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.

  • On the day of the assay, harvest and resuspend the PD-L1 aAPC/CHO-K1 cells in assay medium to a concentration of 4 x 10^5 cells/mL.

  • Dispense 25 µL of the PD-L1 aAPC/CHO-K1 cell suspension into each well of a 96-well assay plate.

  • Prepare serial dilutions of Ivonescimab and control antibodies in assay medium. Add 25 µL of the antibody dilutions to the appropriate wells.

  • Resuspend the PD-1 Effector Cells in assay medium to a concentration of 1.6 x 10^6 cells/mL.

  • Add 25 µL of the PD-1 Effector Cell suspension to each well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 75 µL of the luciferase assay reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the antibody concentration and determine the IC50 value using a four-parameter logistic regression model.

VEGF/VEGFR2 Signaling Blockade Bioassay (Luciferase Reporter Assay)

This assay assesses the ability of Ivonescimab to inhibit VEGF-mediated activation of VEGFR2, which in turn blocks the downstream signaling cascade leading to the expression of a luciferase reporter.

Materials:

  • VEGFR2/NFAT-Luciferase Reporter Cells (e.g., HEK293 cells stably expressing human VEGFR2 and an NFAT-luciferase reporter)

  • Assay medium (e.g., DMEM with 10% FBS)

  • Recombinant human VEGF-A

  • Ivonescimab (AK112)

  • Control anti-VEGF antibody (e.g., Bevacizumab) and isotype control

  • 96-well white, flat-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Culture and maintain the VEGFR2/NFAT-Luciferase Reporter Cells as recommended.

  • Harvest and seed the cells into a 96-well assay plate at a density of 2 x 10^4 cells per well in 50 µL of assay medium.

  • Incubate the plate at 37°C, 5% CO2 overnight.

  • Prepare serial dilutions of Ivonescimab and control antibodies in assay medium.

  • Prepare a solution of recombinant human VEGF-A in assay medium at a concentration that induces approximately 80% of the maximum signal (EC80). This concentration should be predetermined in a separate dose-response experiment.

  • Pre-incubate the antibody dilutions with the VEGF-A solution for 30 minutes at 37°C.

  • Add 25 µL of the antibody/VEGF-A mixture to the cells.

  • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Equilibrate the plate and luciferase assay reagent to room temperature.

  • Add 75 µL of the luciferase assay reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure luminescence and calculate the IC50 value as described for the PD-1 blockade assay.

T-Cell Activation Assay (Cytokine Release)

This assay evaluates the ability of Ivonescimab to enhance T-cell activation by blocking the PD-1/PD-L1 inhibitory pathway, measured by the release of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

cluster_workflow T-Cell Activation Assay Workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Co_culture Co-culture PBMCs and Target Cells with Ivonescimab or controls Isolate_PBMCs->Co_culture Prepare_Target_Cells Prepare Target Cells (e.g., PD-L1 expressing tumor cells) Prepare_Target_Cells->Co_culture Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Co_culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure IFN-γ and IL-2 by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data (Calculate EC50) ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for T-Cell Activation Assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Target cells (e.g., a human cancer cell line expressing PD-L1)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2)

  • Ivonescimab (AK112)

  • Control antibodies (anti-PD-1 and isotype)

  • 96-well round-bottom cell culture plates

  • Human IFN-γ and IL-2 ELISA kits

Protocol:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture the target cells and ensure high PD-L1 expression.

  • On the day of the assay, seed the target cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well).

  • Add serial dilutions of Ivonescimab and control antibodies to the wells.

  • Add PBMCs to the wells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of IFN-γ and IL-2 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Plot the cytokine concentration against the antibody concentration and determine the EC50 value for cytokine release.

These protocols provide a framework for the in vitro evaluation of Ivonescimab (AK112). Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for In Vivo Xenograft Models for SMT112 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT112 (also known as Ivonescimab or AK112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2] This dual-targeting mechanism is designed to leverage the synergistic anti-tumor effects of immune checkpoint inhibition and anti-angiogenesis. Preclinical in vivo pharmacology studies have demonstrated that SMT112 can significantly inhibit tumor growth in a dose-dependent manner, making xenograft models a critical tool for evaluating its efficacy.[3]

These application notes provide detailed protocols for utilizing in vivo xenograft models, specifically the HCC827 non-small cell lung cancer (NSCLC) model, to assess the anti-tumor activity of SMT112.

Mechanism of Action: Dual Blockade of PD-1 and VEGF

SMT112's innovative design allows it to bind to both PD-1 on T-cells and VEGF in the tumor microenvironment. The binding to VEGF has been shown to cooperatively enhance the binding affinity of SMT112 to PD-1. This dual blockade is intended to simultaneously restore anti-tumor immunity by blocking the PD-1/PD-L1 pathway and inhibit tumor angiogenesis and vascularization by neutralizing VEGF.

SMT112_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Immune Immune Response cluster_Angiogenesis Angiogenesis Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses VEGF VEGF Tumor Cell->VEGF secretes T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses Endothelial Cell Endothelial Cell VEGFR VEGFR Endothelial Cell->VEGFR expresses SMT112 SMT112 (Ivonescimab) SMT112->PD-1 blocks SMT112->VEGF blocks T-Cell Activation T-Cell Activation Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing promotes Blood Vessel Formation Blood Vessel Formation Tumor Growth Support Tumor Growth Support Blood Vessel Formation->Tumor Growth Support T-Cell Inactivation T-Cell Inactivation PD-L1->T-Cell Inactivation leads to PD-1->PD-L1 binds VEGF->VEGFR binds Angiogenesis Signaling Angiogenesis Signaling VEGFR->Angiogenesis Signaling activates Angiogenesis Signaling->Blood Vessel Formation promotes

Caption: SMT112 dual-targeting mechanism of action.

Experimental Protocols

Cell Culture of HCC827 NSCLC Cell Line

The HCC827 cell line, derived from a human lung adenocarcinoma, is characterized by an EGFR exon 19 deletion, making it a relevant model for studying targeted therapies in NSCLC.[4][5]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency. A sub-cultivation ratio of 1:4 to 1:6 is recommended.[4]

Establishment of Subcutaneous HCC827 Xenograft Model

This protocol describes the subcutaneous implantation of HCC827 cells into immunocompromised mice.

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice), 4-6 weeks old.

  • Cell Preparation:

    • Harvest HCC827 cells during the exponential growth phase.

    • Centrifuge the cell suspension and resuspend the pellet in a sterile, serum-free medium (e.g., PBS or RPMI-1640).

    • Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.

    • The final cell concentration should be 2 x 10^7 to 5 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 2 to 5 million cells) into the right flank of each mouse.[4]

  • Tumor Monitoring:

    • Monitor the animals for tumor growth twice weekly.

    • Measure tumor dimensions using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Initiate treatment when tumors reach a mean volume of 150-200 mm³.[4]

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis cell_culture HCC827 Cell Culture cell_harvest Harvest & Prepare Cells cell_culture->cell_harvest injection Subcutaneous Injection (2-5 million cells) cell_harvest->injection tumor_growth Monitor Tumor Growth injection->tumor_growth treatment_start Initiate SMT112 Treatment (Tumor Volume: 150-200 mm³) tumor_growth->treatment_start data_collection Continue Treatment & Collect Tumor Volume Data treatment_start->data_collection tgi_calc Calculate Tumor Growth Inhibition (TGI) data_collection->tgi_calc efficacy_eval Evaluate SMT112 Efficacy tgi_calc->efficacy_eval

Caption: Experimental workflow for SMT112 efficacy testing.
SMT112 Administration Protocol

  • Drug Preparation: Reconstitute lyophilized SMT112 in sterile PBS to the desired concentration.

  • Dosage: Based on clinical trial data, dosages of 10 mg/kg and 20 mg/kg can be used for preclinical evaluation.[3][6] A vehicle control group (e.g., PBS) must be included.

  • Administration Route: Intravenous (IV) injection.

  • Dosing Schedule: Administer SMT112 or vehicle control on Day 0 (when tumors reach the target volume) and then weekly or bi-weekly for a specified duration (e.g., 4-6 weeks).

Efficacy Assessment
  • Primary Endpoint: Tumor Growth Inhibition (TGI).

  • Data Collection: Measure tumor volumes and body weights twice weekly.

  • TGI Calculation:

    • Relative Tumor Volume (RTV): RTV = (Tumor volume on measured day) / (Tumor volume on Day 0)

    • Tumor Growth Inhibition (TGI %): TGI (%) = [1 - (Mean RTV of treated group / Mean RTV of control group)] x 100

Data Presentation

The following tables represent hypothetical data based on the expected dose-dependent anti-tumor response of SMT112 in an HCC827 xenograft model.

Table 1: Mean Tumor Volume (mm³) Over Time

DayVehicle ControlSMT112 (10 mg/kg)SMT112 (20 mg/kg)
0155158152
7310250210
14620400280
211250650350
2825001000450

Table 2: Tumor Growth Inhibition (TGI) at Day 28

Treatment GroupMean RTV at Day 28TGI (%)
Vehicle Control16.13-
SMT112 (10 mg/kg)6.3360.7
SMT112 (20 mg/kg)2.9681.6

Conclusion

The use of in vivo xenograft models, particularly the HCC827 NSCLC model, provides a robust platform for the preclinical evaluation of SMT112's efficacy. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to conduct these studies, generate reliable data, and further investigate the therapeutic potential of this novel bispecific antibody. The expected dose-dependent tumor growth inhibition underscores the promise of SMT112 as a potential cancer therapeutic.

References

Application Notes and Protocols for NCI172112 (Spiromustine) Administration and Dosing in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosing of NCI172112, also known as Spiromustine or Spirohydantoin mustard (NSC172112). This classical bifunctional alkylating agent was developed with the aim of treating central nervous system (CNS) tumors due to its lipophilic nature, which allows it to cross the blood-brain barrier.[1][2] The primary mechanism of action for this compound is DNA alkylation, leading to the formation of covalent linkages with nucleophilic centers in DNA. This action causes depurination, base pair miscoding, strand scission, and DNA cross-linking, ultimately resulting in cytotoxicity.[2] this compound is a cell cycle non-specific agent.[1]

Preclinical Efficacy

This compound has demonstrated antitumor activity in a variety of preclinical models, most notably against brain tumors. Preclinical screening has shown its effectiveness against an intracranially implanted ependymoblastoma and an intracerebral glioma in rats.[1] In vitro studies using the 9L rat brain tumor cell line have also been conducted to elucidate its cytotoxic effects and cellular response.

In Vitro Efficacy Data
Cell LineConcentrationExposure TimeObserved Effects
9L Rat Brain Tumor5 µg/mL1 hourRecovery from potentially lethal damage occurred within 28 hours. The S, G2, and M phases of the cell cycle were prolonged, with a G2 block.[3]
9L Rat Brain Tumor10 or 20 µg/mLNot SpecifiedPrevented cell growth.

Pharmacokinetics and Disposition

Pharmacokinetic studies in preclinical models have revealed a biphasic plasma decay for this compound. The drug is metabolized in the liver and excreted through both renal and fecal routes, with evidence of enterohepatic circulation.[1] Approximately 50% of the unchanged drug is excreted renally.[1] Due to its chemical nature, this compound is rapidly hydrolyzed in aqueous environments.[2]

Pharmacokinetic Parameters in Dogs
Route of AdministrationDoseInitial Half-life (t½)Peak CSF Concentration Time
IntravenousNot Specified1.78 - 1.85 minutes~10 minutes

Data from studies on the penetration of spirohydantoin mustard into the cerebrospinal fluid of dogs.

Preclinical Toxicology

Toxicology studies have been performed in mice, rats, and dogs. The primary dose-limiting toxicities observed were myelosuppression and neurotoxicity.[1] Other organ toxicities were reported to be mild.[1]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • 9L rat brain tumor cells

  • Complete cell culture medium

  • This compound (Spiromustine)

  • Vehicle (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Seed 9L cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control should also be prepared.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.

  • Incubate the plate for a specified period (e.g., 1 hour, based on the rapid detoxification of the drug).[3]

  • After the incubation period, replace the drug-containing medium with fresh, drug-free medium.

  • Allow the cells to grow for a further 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

In Vivo Antitumor Efficacy Study in a Rat Intracerebral Glioma Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a rat model of glioma.

Materials:

  • Fischer 344 rats

  • 9L gliosarcoma cells

  • This compound (Spiromustine)

  • Sterile vehicle for injection (e.g., saline, DMSO/saline mixture)

  • Stereotactic apparatus for intracranial injection

  • Anesthesia

Protocol:

  • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Using a stereotactic apparatus, intracranially implant 1 x 10^4 9L gliosarcoma cells into the left frontal lobe of each rat.

  • Allow the tumors to establish for a predetermined number of days (e.g., 5-7 days).

  • Randomize the animals into treatment and control groups.

  • Prepare the this compound formulation for injection. The route of administration would typically be intravenous (IV) to mimic clinical application.

  • Administer this compound at various dose levels and schedules. Based on clinical trial data, schedules such as daily for three days, every other day for three days, or weekly for three doses could be investigated.

  • Monitor the animals daily for clinical signs of toxicity and tumor progression (e.g., weight loss, neurological symptoms).

  • Measure tumor size at regular intervals using non-invasive imaging techniques if available, or monitor survival as the primary endpoint.

  • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies iv_start Seed 9L Cells iv_treat Treat with this compound iv_start->iv_treat iv_incubate Incubate (1 hr) iv_treat->iv_incubate iv_wash Wash & Replace Medium iv_incubate->iv_wash iv_grow Incubate (48-72 hr) iv_wash->iv_grow iv_assay Cell Viability Assay iv_grow->iv_assay iv_end Determine IC50 iv_assay->iv_end inv_implant Intracranial Implantation of 9L Cells inv_tumor Tumor Establishment inv_implant->inv_tumor inv_random Randomize Animals inv_tumor->inv_random inv_treat Administer this compound (IV) inv_random->inv_treat inv_monitor Monitor Toxicity & Efficacy inv_treat->inv_monitor inv_end Endpoint Analysis (Survival/Tumor Size) inv_monitor->inv_end

Caption: Preclinical Experimental Workflow for this compound Evaluation.

signaling_pathway This compound This compound (Spiromustine) DNA DNA This compound->DNA Interacts with Alkylation DNA Alkylation DNA->Alkylation Crosslinking Inter/Intrastrand Cross-linking Alkylation->Crosslinking Strand_Scission Strand Scission Alkylation->Strand_Scission Miscoding Base Pair Miscoding Alkylation->Miscoding Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Crosslinking->Cell_Cycle_Arrest Strand_Scission->Cell_Cycle_Arrest Miscoding->Cell_Cycle_Arrest Apoptosis Apoptosis / Cytotoxicity Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of this compound (Spiromustine).

References

Application Note: Flow Cytometry Analysis of PD-1 Receptor Occupancy by Ivonescimab

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] This dual-targeting mechanism is designed to inhibit PD-1 mediated immunosuppression while also blocking tumor angiogenesis, a key pathway for tumor growth.[2][4] A unique characteristic of Ivonescimab is its cooperative binding; the presence of VEGF enhances its binding affinity to PD-1, potentially increasing its avidity and activity within the tumor microenvironment where both targets are often co-expressed.[4][5][6]

Receptor Occupancy (RO) assays are critical pharmacodynamic (PD) tools in drug development, providing essential data on target engagement.[7][8][9] By quantifying the proportion of a specific cell surface receptor bound by a therapeutic agent, RO assays help inform dose selection, define pharmacokinetic/pharmacodynamic (PK/PD) relationships, and assess whether a drug has achieved its desired level of target engagement.[7][8][10] Flow cytometry is an ideal platform for RO assays due to its ability to perform rapid, single-cell analysis on heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs).[7][11][12]

This document provides a detailed protocol for measuring the receptor occupancy of Ivonescimab on the PD-1 receptor expressed on T lymphocytes using a competitive binding flow cytometry assay.

Principle of the Assay

The PD-1 receptor occupancy of Ivonescimab is determined using a competitive displacement assay. This method measures the amount of "free" or unoccupied PD-1 receptors on the cell surface after in vitro incubation with Ivonescimab.

The core principle involves:

  • Incubating PD-1-expressing cells with varying concentrations of unlabeled Ivonescimab.

  • Ivonescimab binds to the PD-1 receptors.

  • A fluorescently-labeled anti-PD-1 detection antibody, which competes for the same binding site as Ivonescimab, is added.

  • The detection antibody can only bind to the PD-1 receptors that are not already occupied by Ivonescimab.

  • The Median Fluorescence Intensity (MFI) of the detection antibody is measured by flow cytometry. A lower MFI indicates fewer available binding sites, and therefore, higher receptor occupancy by Ivonescimab.

The percentage of receptor occupancy (%RO) is calculated by comparing the MFI of the test sample to the MFI of untreated (maximum binding) and fully saturated (minimum binding) controls.

Signaling Pathway and Assay Logic

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the principle of the competitive binding assay used to measure receptor occupancy.

G cluster_0 PD-1/PD-L1 Immune Checkpoint cluster_1 Ivonescimab Intervention Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses PD-L1->PD-1 binds to T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition leads to Ivonescimab Ivonescimab Blocked PD-1 Blocked PD-1 Ivonescimab->Blocked PD-1 binds & blocks T-Cell Activation T-Cell Activation Blocked PD-1->T-Cell Activation restores

Caption: Ivonescimab blocks the PD-1 receptor, preventing PD-L1 binding and T-cell inhibition.

G cluster_0 Unoccupied Receptor (Control) cluster_1 Occupied Receptor (Test) node1 PD-1 Receptor on T-Cell Free Binding Site node2 Labeled Anti-PD-1 (Detection Ab) node1:f0->node2 Binds freely node3 High MFI Signal node2->node3 Generates node4 PD-1 Receptor on T-Cell Blocked Site node6 Labeled Anti-PD-1 (Detection Ab) node4:f0->node6 Binding blocked node5 Ivonescimab node5->node4:f0 Occupies node7 Low / No MFI Signal node6->node7 Results in

Caption: Principle of the competitive binding assay for measuring receptor occupancy.

Materials and Reagents

ReagentVendorCatalog #
Ivonescimab (AK112)MedchemExpressHY-146055
Human TruStain FcX™ (Fc Block)BioLegend422302
PE Anti-Human CD279 (PD-1) Antibody (Clone: EH12.2H7)BioLegend329906
APC Anti-Human CD3 AntibodyBioLegend300412
FITC Anti-Human CD8 AntibodyBioLegend301006
Fixable Viability Dye eFluor™ 780eBioscience65-0865-14
Ficoll-Paque PLUSCytiva17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)In-house prepN/A

Experimental Protocol

This protocol details the steps for an in vitro receptor occupancy assay using healthy donor PBMCs.

Cell Preparation
  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with cold PBS.

  • Perform a cell count and assess viability using a hemocytometer and Trypan Blue.

  • Resuspend the cells in FACS buffer to a final concentration of 1 x 10⁷ cells/mL.

Ivonescimab Incubation
  • Prepare a serial dilution of Ivonescimab in FACS buffer. A suggested starting range is 0.01 µg/mL to 100 µg/mL.

  • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Add the serially diluted Ivonescimab to the respective tubes.

  • Include the following controls:

    • Unstained Control: Cells only.

    • Maximum Signal (0% RO): Cells with no Ivonescimab.

    • Minimum Signal (100% RO): Cells with a saturating concentration of unlabeled competing anti-PD-1 antibody (or a high concentration of Ivonescimab, e.g., 200 µg/mL).

  • Incubate for 60 minutes at 4°C, protected from light.

Staining
  • Without washing, add the pre-titrated amount of PE-conjugated anti-PD-1 detection antibody to all tubes (except the unstained control).

  • Add the surface marker antibody cocktail (Anti-CD3, Anti-CD8) and the fixable viability dye to all tubes.

  • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

Flow Cytometry Acquisition
  • Warm up and calibrate the flow cytometer using standardized beads.

  • Acquire samples, collecting at least 100,000 events in the lymphocyte gate for robust analysis.

G prep Isolate PBMCs ivon Incubate with Ivonescimab (Dose Titration) prep->ivon stain Add Competing Ab (Anti-PD-1 PE) & Surface Markers (CD3/CD8) ivon->stain wash Wash Cells (2x) stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Gate on CD3+/CD8+ T-Cells Calculate % Receptor Occupancy acquire->analyze

Caption: Experimental workflow for the Ivonescimab PD-1 receptor occupancy assay.

Data Analysis

  • Gating Strategy:

    • Gate on single cells using FSC-A vs FSC-H.

    • Gate on live cells using the viability dye.

    • Gate on lymphocytes using FSC-A vs SSC-A.

    • Gate on T-cells (CD3+) and cytotoxic T-cells (CD3+/CD8+).

  • Calculation of Receptor Occupancy:

    • Determine the Median Fluorescence Intensity (MFI) of the PE channel (PD-1) for the gated T-cell population in each sample.

    • Calculate the % Receptor Occupancy (%RO) using the following formula:[13]

    %RO = [ 1 - ( (MFI of Test Sample - MFI of Min Signal) / (MFI of Max Signal - MFI of Min Signal) ) ] * 100

Example Data

The following table presents example data from an in vitro Ivonescimab PD-1 receptor occupancy assay performed on healthy donor PBMCs, focusing on the CD8+ T-cell population.

Ivonescimab Conc. (µg/mL)PD-1 MFI (CD8+ T-Cells)Calculated % Receptor Occupancy
0 (Max Signal)45000%
0.0141508.1%
0.1320029.5%
1180061.4%
1065087.5%
10042092.7%
200 (Min Signal)400100%

Note: Data are for illustrative purposes only.

Summary

This application note provides a comprehensive protocol for determining the PD-1 receptor occupancy of Ivonescimab by flow cytometry. The competitive binding assay described here is a robust method for quantifying target engagement, a critical parameter for the preclinical and clinical development of antibody-based therapeutics. Accurate RO measurements are essential for establishing dose-response relationships and optimizing therapeutic strategies for novel agents like Ivonescimab.

References

Application Notes and Protocols for VEGF Neutralization Assays in the Functional Characterization of AK112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functional characterization of AK112 (Ivonescimab), a first-in-class, tetravalent bispecific antibody targeting both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A). The following sections detail the principles, methods, and data interpretation for assessing the VEGF neutralization activity of AK112.

Introduction to AK112 and VEGF Neutralization

AK112 is a novel bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis by neutralizing VEGF-A.[1][2] The expression of PD-1 and VEGF are often upregulated and co-expressed in solid tumors, making them attractive targets for combination therapy.[3] VEGF-A is a key mediator of angiogenesis, promoting the proliferation and migration of endothelial cells, which is crucial for tumor growth and metastasis.[2][4] AK112's unique tetravalent structure allows for the formation of large, soluble complexes with VEGF dimers, which leads to an enhanced binding avidity to PD-1.[2] This dual-targeting mechanism aims to remodel the tumor microenvironment by suppressing angiogenesis and reactivating anti-tumor immune responses.[5]

The functional characterization of AK112's anti-VEGF activity is critical for its development and quality control. VEGF neutralization assays are designed to quantify the ability of AK112 to inhibit the biological effects of VEGF-A, primarily its stimulation of endothelial cell proliferation.

Key Functional Assays for VEGF Neutralization

The primary in vitro method to assess the VEGF-neutralizing capacity of antibodies like AK112 is the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay.[5][6] This bioassay directly measures the inhibition of VEGF-induced cell division. Additionally, reporter gene assays can be employed to evaluate the blockade of the VEGF signaling pathway at a molecular level.[3][7]

HUVEC Proliferation Assay

This assay is a cornerstone for evaluating the potency of anti-VEGF biologics.[6] It is based on the principle that VEGF stimulates the proliferation of HUVECs, and a neutralizing antibody will inhibit this effect in a dose-dependent manner.[6]

Experimental Workflow:

HUVEC_Proliferation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis HUVEC_culture Culture HUVECs starve_cells Starve HUVECs (serum-free media) HUVEC_culture->starve_cells seed_cells Seed starved HUVECs into 96-well plate starve_cells->seed_cells prepare_reagents Prepare AK112 dilutions, VEGF, and controls pre_incubate Pre-incubate AK112 with VEGF-A prepare_reagents->pre_incubate add_treatment Add AK112/VEGF mixture to cells seed_cells->add_treatment pre_incubate->add_treatment incubate Incubate for 72 hours add_treatment->incubate add_reagent Add cell viability reagent (e.g., resazurin, CCK-8) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for the HUVEC Proliferation Assay to determine AK112's VEGF neutralization potency.

Detailed Protocol: HUVEC Proliferation Assay

a. Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human VEGF-A165

  • AK112 Antibody

  • Reference standard anti-VEGF antibody (e.g., Bevacizumab)

  • 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., Resazurin, CCK-8)

  • Plate reader (absorbance or fluorescence)

b. Cell Preparation:

  • Culture HUVECs in EGM-2 medium supplemented with 2% FBS. Use cells at a low passage number (e.g., 2-5) to ensure robust response.[8]

  • When cells reach approximately 80% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in serum-free basal medium (e.g., M199 or EBM with 1% HSA) and perform a cell count.[9]

  • Starve the cells in serum-free medium for 4-6 hours to reduce background proliferation.

c. Assay Procedure:

  • Seed the starved HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of serum-free medium.[8]

  • Allow cells to attach for at least 4 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of AK112 and the reference antibody in serum-free medium.

  • In a separate plate or tubes, pre-incubate the antibody dilutions with a constant, sub-maximal concentration of VEGF-A (e.g., 20-50 ng/mL) for 1 hour at 37°C. This allows the antibody to bind to VEGF-A.

  • Include the following controls:

    • Cells only (negative control)

    • Cells + VEGF-A (positive control)

    • Cells + AK112 highest concentration without VEGF-A (to test for antibody-intrinsic effects)

  • After the pre-incubation, add 100 µL of the antibody/VEGF-A mixture to the corresponding wells of the cell plate.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of cell viability reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

d. Data Analysis:

  • Subtract the background reading (media only).

  • Calculate the percentage of proliferation inhibition for each antibody concentration relative to the VEGF-A control.

  • Plot the percent inhibition against the log of the antibody concentration.

  • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value, which represents the concentration of AK112 required to inhibit 50% of the VEGF-induced proliferation.

VEGF Receptor 2 (VEGFR-2) Signaling Reporter Assay

This assay provides a more mechanistic assessment of VEGF neutralization by measuring the inhibition of VEGFR-2 signaling.[10] It utilizes a reporter cell line engineered to express human VEGFR-2 and a reporter gene (e.g., luciferase) under the control of a VEGF-responsive promoter element like NFAT or NF-κB.[6][10]

Experimental Workflow:

VEGFR2_Reporter_Assay_Workflow cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis culture_cells Culture VEGFR-2 reporter cells seed_cells Seed reporter cells into 96-well plate culture_cells->seed_cells prepare_reagents Prepare AK112 dilutions, VEGF, and controls pre_incubate Pre-incubate AK112 with VEGF-A prepare_reagents->pre_incubate add_treatment Add AK112/VEGF mixture to cells seed_cells->add_treatment pre_incubate->add_treatment incubate Incubate for 6-24 hours add_treatment->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence lyse_cells->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for the VEGFR-2 Signaling Reporter Assay.

Detailed Protocol: VEGFR-2 Signaling Reporter Assay

a. Materials and Reagents:

  • HEK293 cells stably expressing human VEGFR-2 and an NFAT-luciferase or NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human VEGF-A165

  • AK112 Antibody

  • White, opaque 96-well tissue culture plates

  • Luciferase assay reagent kit

  • Luminometer

b. Assay Procedure:

  • Seed the VEGFR-2 reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of AK112.

  • In a separate plate, pre-incubate the antibody dilutions with a constant concentration of VEGF-A (e.g., 20 pM) for 1 hour at 37°C.[10]

  • Remove the culture medium from the cells and add the pre-incubated antibody/VEGF-A mixtures.

  • Incubate for 6-24 hours at 37°C, 5% CO2.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

c. Data Analysis:

  • Calculate the percentage of signaling inhibition for each antibody concentration relative to the VEGF-A control.

  • Plot the percent inhibition against the log of the antibody concentration and use a 4-PL curve fit to determine the IC50 value.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Binding Affinity of AK112 to VEGF-A

MoleculeTargetMethodKD (nM)
AK112Human VEGF-AELISA / ForteBioData to be inserted

Note: Specific KD values for AK112 binding to VEGF-A were not publicly available in the searched documents. This table serves as a template.

Table 2: In Vitro VEGF Neutralization Potency of AK112

AssayCell LineParameterAK112 IC50 (nM)Bevacizumab IC50 (nM)
HUVEC ProliferationHUVEC% Inhibition3.0[5]4.0[5]
VEGFR-2 SignalingHEK293-VEGFR2% InhibitionData to be insertedData to be inserted

Note: The IC50 value for AK112 in the HUVEC proliferation assay is cited from a study comparing it to another bispecific antibody, CVL006.[5] The table is structured for direct comparison.

Signaling Pathway and Mechanism of Action

VEGF Signaling Pathway and AK112 Inhibition

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[4][11] Key pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[12][] AK112 neutralizes VEGF-A, preventing its interaction with VEGFR-2 and thereby inhibiting these pro-angiogenic signals.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds AK112 AK112 AK112->VEGFA Neutralization PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: AK112 inhibits the VEGF signaling pathway by neutralizing VEGF-A.

Conclusion

The described VEGF neutralization assays are essential tools for the functional characterization of the bispecific antibody AK112. The HUVEC proliferation assay provides a physiologically relevant measure of potency, while the VEGFR-2 reporter assay offers a specific, high-throughput method to assess the blockade of the signaling pathway. Consistent and robust data from these assays are critical for demonstrating the intended anti-angiogenic mechanism of action of AK112 and ensuring its quality as a therapeutic agent.

References

Application Notes: Immunohistochemical Analysis of PD-L1 and VEGF in Tissues for Ivonescimab Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2] This dual mechanism of action is designed to overcome tumor-induced immunosuppression by blocking the PD-1/PD-L1 pathway while also inhibiting tumor angiogenesis by neutralizing VEGF.[2] The expression of both PD-1 and VEGF is frequently upregulated and co-expressed in the tumor microenvironment (TME) of solid tumors.[3]

Given Ivonescimab's dual-targeting nature, the characterization of PD-L1 and VEGF expression in tumor tissues is crucial for both preclinical research and clinical trial development. Immunohistochemistry (IHC) serves as a vital tool for this purpose, allowing for the qualitative and semi-quantitative assessment of protein expression within the spatial context of the TME. These application notes provide an overview of the rationale, relevant clinical data, and detailed protocols for performing PD-L1 and VEGF IHC in studies related to Ivonescimab.

Mechanism of Action: The Rationale for Dual Blockade

Ivonescimab leverages a synergistic mechanism where binding to its targets is enhanced in the TME. In the presence of VEGF, Ivonescimab's binding affinity for PD-1 is increased by more than tenfold.[1] This cooperative binding leads to a more potent blockade of PD-1/PD-L1 signaling, enhancing T-cell activation and anti-tumor immune responses.[1] Concurrently, by sequestering VEGF, Ivonescimab disrupts the downstream signaling cascade that promotes the proliferation of vascular endothelial cells, thereby attenuating neovascularization.[4][5] Assessing the baseline expression of PD-L1 on tumor cells and the extent of VEGF within the TME can provide critical insights into the potential responsiveness to this novel therapy.

Ivonescimab_Mechanism_of_Action Dual Blockade of PD-1 and VEGF Pathways by Ivonescimab cluster_TME Tumor Microenvironment TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 expresses VEGF VEGF TumorCell->VEGF secretes TCell Effector T-Cell PD1 PD-1 TCell->PD1 expresses TCR TCR TCell->TCR EndothelialCell Endothelial Cell VEGFR VEGFR EndothelialCell->VEGFR expresses Ivonescimab Ivonescimab (Bispecific Antibody) Ivonescimab->PD1 Blocks Ivonescimab->VEGF Blocks TCellActivation T-Cell Activation & Anti-Tumor Immunity Ivonescimab->TCellActivation Promotes AngiogenesisInhibition Inhibition of Angiogenesis Ivonescimab->AngiogenesisInhibition Promotes PDL1->PD1 Inhibitory Signal PD1->TCell Inhibition VEGF->VEGFR Activation Signal VEGFR->EndothelialCell Angiogenesis

Caption: Mechanism of Ivonescimab targeting PD-1 and VEGF.

Quantitative Data from Ivonescimab Clinical Studies

The following tables summarize key efficacy data from clinical trials of Ivonescimab, with a focus on results stratified by patient PD-L1 expression status, typically measured by Tumor Proportion Score (TPS).

Table 1: Efficacy of Ivonescimab Monotherapy in Advanced NSCLC by PD-L1 Expression (Phase Ib/II Study - NCT04900363)

PD-L1 Expression (TPS)Objective Response Rate (ORR)Data CutoffSource
TPS ≥ 1% 56.3%Jan 5, 2022[6]
TPS < 1% 23.5%Jan 5, 2022[6]
TPS ≥ 50% 76.9%Mar 4, 2022[7]
TPS 1%-49% 50.0%Mar 4, 2022[7]
TPS ≥ 1% 60.0%Mar 4, 2022[7]
TPS ≥ 50% 57.1%Oct 5, 2022[8]
TPS ≥ 1% 51.4%Oct 5, 2022[8]
TPS < 1% 14.7%Oct 5, 2022[8]

Table 2: Comparative Efficacy of Ivonescimab vs. Pembrolizumab (HARMONi-2 Phase 3 Study) Study Population: First-line treatment for PD-L1 positive (TPS ≥1%) advanced NSCLC.

MetricIvonescimabPembrolizumabSource
Median Progression-Free Survival (PFS) 11.14 months5.82 months[9][10]
Objective Response Rate (ORR) 50.0%38.5%[10]
Disease Control Rate (DCR) 89.9%70.5%[10]

Detailed Experimental Protocols

The following are representative protocols for the immunohistochemical detection of PD-L1 and VEGF in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue.

Protocol 1: PD-L1 Staining (based on 22C3 clone methodology)

This protocol is based on the principles of the validated PD-L1 IHC 22C3 pharmDx assay, which is a common standard in clinical trials.[11][12]

1. Specimen Preparation:

  • Fix tissue specimens in 10% neutral buffered formalin for 12-72 hours.[13]

  • Process through a series of alcohols and xylene, and embed in paraffin. Paraffin temperature should not exceed 60°C.[12][13]

  • Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides (e.g., Fisherbrand Superfrost Plus).[12]

  • Ensure a minimum of 100 viable tumor cells are present on the slide for adequate evaluation.[13]

2. Deparaffinization and Rehydration:

  • Bake slides in an oven at 60°C for at least 30 minutes.

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Rehydrate through graded alcohols: two changes of 100% ethanol (5 min each), two changes of 95% ethanol (5 min each), and one change of 70% ethanol (5 min).

  • Wash twice in deionized water for 5 minutes each.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a system like the Dako PT Link.[11]

  • Use a pre-warmed, low pH retrieval solution (e.g., EnVision FLEX Target Retrieval Solution, Low pH).

  • Incubate slides in the retrieval solution at 95-100°C for 20 minutes.

  • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

4. Staining Procedure (Automated - e.g., Dako Autostainer Link 48):

  • Peroxidase Block: Incubate with a peroxidase blocking reagent (e.g., 3% hydrogen peroxide) for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.

  • Primary Antibody: Apply Monoclonal Mouse Anti-PD-L1, Clone 22C3. Incubate for 30 minutes at room temperature. Rinse with wash buffer.

  • Linker/Amplification: Apply the appropriate HRP-labeled polymer or linker antibody specific to the primary antibody host species. Incubate for 15-30 minutes. Rinse with wash buffer.

  • Detection: Apply the substrate-chromogen solution (e.g., DAB+ Chromogen). Incubate for 5-10 minutes, allowing a brown precipitate to form at the antigen site.[11]

  • Counterstaining: Immerse slides in Hematoxylin for 1-5 minutes to stain cell nuclei.

  • Bluing: Rinse with tap water and then immerse in a bluing reagent (e.g., 0.2% ammonia water or Scott's Tap Water) for 30-60 seconds.

5. Dehydration and Coverslipping:

  • Dehydrate the sections through graded alcohols (95% and 100%).

  • Clear in xylene and mount a coverslip using a permanent mounting medium.

6. Interpretation (Scoring):

  • PD-L1 expression is determined using the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[12][14]

  • Cytoplasmic staining is not considered positive.[12]

  • Staining in immune cells or stroma is noted but not included in the TPS calculation.[12]

Protocol 2: VEGF Staining (General Protocol)

This protocol provides a general framework for VEGF IHC staining. Optimization of antibody dilution and incubation times is recommended for specific antibodies and tissue types.[15][16]

1. Specimen Preparation and Deparaffinization:

  • Follow steps 1 and 2 from the PD-L1 protocol.

2. Antigen Retrieval:

  • Perform HIER using a 10mM Sodium Citrate buffer (pH 6.0).[15]

  • Incubate slides in the pre-warmed buffer at 95-100°C for 20-40 minutes.

  • Allow slides to cool for 20 minutes at room temperature.

3. Staining Procedure (Manual or Automated):

  • Peroxidase Block: Incubate with 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer (e.g., PBST).

  • Non-specific Binding Block: Apply a protein blocking solution (e.g., 5% Normal Goat Serum in PBST) and incubate for 30-60 minutes.[15]

  • Primary Antibody: Dilute the primary anti-VEGF antibody (e.g., rabbit polyclonal) to its optimal concentration in the blocking buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.[15]

  • Secondary Antibody: Rinse slides with wash buffer. Apply a biotinylated or HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) and incubate for 30-60 minutes at room temperature.

  • Detection: If using a biotin-based system, apply Streptavidin-HRP (ABC reagent) and incubate for 30 minutes. Rinse, then apply DAB substrate-chromogen and monitor for color development (typically 2-10 minutes).

  • Counterstaining: Counterstain with Hematoxylin for 1-5 minutes.

  • Bluing: Follow the bluing step as described in the PD-L1 protocol.

4. Dehydration and Coverslipping:

  • Follow step 5 from the PD-L1 protocol.

5. Interpretation (Scoring):

  • VEGF typically shows a cytoplasmic staining pattern in tumor cells.[17]

  • Scoring can be based on a combination of staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells. An H-score (sum of [% cells at intensity] x [intensity]) can be calculated for semi-quantitative analysis.

Visualized Experimental Workflow

The following diagram illustrates the key stages of a typical immunohistochemistry experiment.

IHC_Workflow General Immunohistochemistry (IHC) Workflow A 1. Tissue Fixation (e.g., 10% NBF) B 2. Paraffin Embedding A->B C 3. Sectioning (4-5 µm) & Slide Mounting B->C D 4. Deparaffinization & Rehydration C->D E 5. Antigen Retrieval (HIER) D->E F 6. Blocking (Peroxidase & Protein) E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody & Detection System G->H I 9. Chromogen Substrate (e.g., DAB) H->I J 10. Counterstaining (Hematoxylin) I->J K 11. Dehydration & Coverslipping J->K L 12. Microscopic Analysis & Scoring K->L

Caption: A step-by-step workflow for IHC staining.

References

Application Notes and Protocols for Ivonescimab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for Ivonescimab (also known as AK112 or SMT112) combination therapy. This document includes detailed protocols for key preclinical and clinical experiments, a summary of quantitative data from clinical trials, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Ivonescimab

Ivonescimab is a first-in-class, tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor activity by concurrently inhibiting tumor-induced immunosuppression and angiogenesis.[1][4][5] The tetravalent structure of Ivonescimab leads to cooperative binding, with the presence of VEGF-A increasing its binding affinity to PD-1, and vice versa.[4][5][6] This property may lead to preferential accumulation and activity within the tumor microenvironment, where both targets are often co-expressed.[2][7]

Mechanism of Action: Dual Blockade of PD-1 and VEGF-A

Ivonescimab's mechanism of action is centered on the simultaneous blockade of two critical pathways in cancer progression:

  • PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the anti-tumor immune response. By blocking PD-1, Ivonescimab prevents this interaction, thereby restoring the ability of T cells to recognize and eliminate cancer cells.[1]

  • VEGF-A Angiogenesis Pathway: VEGF-A is a key signaling protein that promotes the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. By inhibiting VEGF-A, Ivonescimab disrupts the tumor's blood supply and can also normalize the tumor vasculature, which may enhance the infiltration of immune cells.[1]

The concurrent blockade of these two pathways by a single agent is hypothesized to create a more potent anti-tumor effect than the combination of separate anti-PD-1 and anti-VEGF-A therapies.

Signaling Pathway Diagram

Ivonescimab_MoA cluster_TME Tumor Microenvironment cluster_Ivonescimab Ivonescimab Action Tumor Cell Tumor Cell PDL1 PD-L1 Tumor Cell->PDL1 VEGFA VEGF-A Tumor Cell->VEGFA T Cell T Cell PD1 PD-1 T Cell->PD1 Endothelial Cell Endothelial Cell VEGFR VEGFR Endothelial Cell->VEGFR Ivonescimab Ivonescimab (anti-PD-1/VEGF-A) Ivonescimab->PD1 Blockade Ivonescimab->VEGFA Blockade T_Cell_Activation T Cell Activation & Anti-Tumor Immunity Ivonescimab->T_Cell_Activation Angiogenesis_Inhibition Inhibition of Angiogenesis Ivonescimab->Angiogenesis_Inhibition PDL1->PD1 Inhibitory Signal VEGFA->VEGFR Angiogenesis Signal

Caption: Mechanism of Action of Ivonescimab.

Preclinical Experimental Protocols

This section outlines the detailed methodologies for key preclinical experiments used to characterize the activity of Ivonescimab.

Protocol 1: In Vitro Binding Affinity and Cooperative Binding Analysis

Objective: To determine the binding affinity of Ivonescimab to human PD-1 and VEGF-A and to assess the cooperative binding effect.

Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity:

    • Materials: Recombinant human PD-1 and VEGF-A proteins, 96-well ELISA plates, Ivonescimab, HRP-conjugated secondary antibody, TMB substrate.

    • Procedure:

      • Coat 96-well plates with recombinant human PD-1 or VEGF-A (e.g., 100 ng/well) overnight at 4°C.

      • Wash plates with PBST (PBS with 0.05% Tween-20).

      • Block with 3% non-fat milk in PBST for 1 hour at room temperature.

      • Add serial dilutions of Ivonescimab and incubate for 1-2 hours at room temperature.

      • Wash plates and add HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.

      • Wash plates and add TMB substrate. Stop the reaction with 2N H₂SO₄.

      • Read absorbance at 450 nm. Calculate EC₅₀ values from the resulting binding curves.

  • Biolayer Interferometry (BLI) for Cooperative Binding (Octet System):

    • Materials: Octet system (e.g., Octet RED96), streptavidin biosensors, biotinylated human PD-1, recombinant human VEGF-A, Ivonescimab.

    • Procedure:

      • Hydrate streptavidin biosensors in kinetics buffer.

      • Load biotinylated human PD-1 onto the biosensors.

      • Establish a baseline in kinetics buffer.

      • To assess the effect of VEGF-A on PD-1 binding:

        • Associate the PD-1 loaded biosensors with Ivonescimab in the absence and presence of a constant concentration of VEGF-A.

        • Dissociate in kinetics buffer.

      • To assess the effect of PD-1 on VEGF-A binding:

        • Load biotinylated VEGF-A onto biosensors.

        • Associate with Ivonescimab in the absence and presence of a constant concentration of soluble PD-1.

        • Dissociate in kinetics buffer.

      • Analyze the resulting sensorgrams to determine association (kₐ) and dissociation (kₔ) rates, and calculate the equilibrium dissociation constant (Kₔ). A lower Kₔ in the presence of the second target indicates cooperative binding.

Protocol 2: In Vitro Functional Assays

Objective: To evaluate the ability of Ivonescimab to block PD-1 and VEGF-A signaling pathways.

Methods:

  • PD-1/PD-L1 Blockade Luciferase Reporter Assay:

    • Materials: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter), PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells), Ivonescimab, luciferase assay reagent.

    • Procedure:

      • Co-culture the PD-1 effector cells and PD-L1 expressing cells. The interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling and subsequent luciferase expression.

      • Add serial dilutions of Ivonescimab to the co-culture.

      • Incubate for a specified period (e.g., 6 hours).

      • Add luciferase assay reagent and measure luminescence.

      • An increase in luminescence indicates that Ivonescimab is blocking the PD-1/PD-L1 interaction and restoring T-cell signaling.

  • VEGF-A Signaling Blockade Assay (HUVEC-based):

    • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), VEGF-A, Ivonescimab, cell proliferation assay kit (e.g., CCK-8), cell migration assay chamber.

    • Procedure (Proliferation):

      • Seed HUVECs in a 96-well plate and starve overnight in low-serum media.

      • Pre-incubate Ivonescimab with VEGF-A.

      • Add the Ivonescimab/VEGF-A mixture to the HUVECs and incubate for 48-72 hours.

      • Measure cell proliferation using a CCK-8 or similar assay. Inhibition of VEGF-A-induced proliferation indicates functional blockade.

    • Procedure (Migration):

      • Use a transwell migration assay system.

      • Place HUVECs in the upper chamber and VEGF-A with or without Ivonescimab in the lower chamber.

      • Incubate to allow for cell migration.

      • Stain and count the migrated cells. A reduction in migration in the presence of Ivonescimab demonstrates functional blockade of VEGF-A.

Protocol 3: In Vivo Anti-Tumor Efficacy in Humanized Mouse Models

Objective: To evaluate the anti-tumor activity of Ivonescimab in a setting with a reconstituted human immune system.

Methods:

  • Model: Human peripheral blood mononuclear cell (PBMC)-reconstituted immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSI mice).

  • Tumor Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 or glioblastoma cell lines like U87MG.[4][5][8]

  • Procedure:

    • Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

    • When tumors reach a palpable size, intravenously inject human PBMCs to reconstitute the human immune system.

    • Randomize mice into treatment groups (e.g., vehicle control, Ivonescimab, comparator antibodies).

    • Administer Ivonescimab intravenously at specified doses and schedules (e.g., twice weekly).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be harvested for analysis of immune cell infiltration by immunohistochemistry or flow cytometry.

Experimental Workflow Diagram

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Binding_Affinity Binding Affinity (ELISA, BLI) Cooperative_Binding Cooperative Binding (BLI) Binding_Affinity->Cooperative_Binding Functional_Assays Functional Assays (Luciferase, HUVEC) Cooperative_Binding->Functional_Assays Humanized_Mouse_Model Humanized Mouse Model (PBMC reconstitution) Functional_Assays->Humanized_Mouse_Model Tumor_Implantation Tumor Cell Implantation Humanized_Mouse_Model->Tumor_Implantation Treatment Ivonescimab Treatment Tumor_Implantation->Treatment Efficacy_Evaluation Tumor Growth Inhibition Treatment->Efficacy_Evaluation

Caption: Preclinical Experimental Workflow for Ivonescimab.

Clinical Trial Design: Ivonescimab Combination Therapy

This section details the experimental design of a pivotal Phase 3 clinical trial for Ivonescimab in combination with chemotherapy, based on the HARMONi-A study (NCT05184712).[9][10][11]

HARMONi-A (NCT05184712) Study Protocol
  • Title: A Randomized, Double-Blind, Multicenter, Phase 3 Clinical Study of Ivonescimab or Placebo Combined with Pemetrexed and Carboplatin in Patients With EGFR-mutant Locally Advanced or Metastatic Non-squamous Non-Small Cell Lung Cancer Who Have Progressed on or Following Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) Treatment.[11]

  • Objective: To compare the efficacy and safety of Ivonescimab plus chemotherapy versus placebo plus chemotherapy.[9][12]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[9][11][12]

  • Patient Population:

    • Inclusion Criteria: Patients with locally advanced or metastatic non-squamous NSCLC with an EGFR mutation, who have experienced disease progression on a prior EGFR-TKI.[11]

    • Exclusion Criteria: Prior treatment with immune checkpoint inhibitors.[11]

  • Treatment Arms:

    • Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with Ivonescimab plus pemetrexed.[10][13]

    • Control Arm: Placebo administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with placebo plus pemetrexed.[10][11]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC).[14]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[15]

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow Patient_Screening Patient Screening (EGFR-mutant NSCLC, post-TKI progression) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm A: Ivonescimab + Chemotherapy Randomization->Arm_A Arm_B Arm B: Placebo + Chemotherapy Randomization->Arm_B Treatment_Phase Treatment Phase (up to 4 cycles) Arm_A->Treatment_Phase Arm_B->Treatment_Phase Maintenance_Phase Maintenance Phase Treatment_Phase->Maintenance_Phase Follow_Up Follow-Up for Survival Maintenance_Phase->Follow_Up Endpoint_Analysis Endpoint Analysis (PFS, OS, ORR, Safety) Follow_Up->Endpoint_Analysis

Caption: HARMONi-A Clinical Trial Workflow.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the HARMONi-A clinical trial.

Table 1: Efficacy Outcomes in the HARMONi-A Trial
EndpointIvonescimab + Chemotherapy (n=161)Placebo + Chemotherapy (n=161)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 7.1 months (95% CI, 5.9-8.7)[9][14]4.8 months (95% CI, 4.2-5.6)[9][14]0.46 (0.34-0.62); p < 0.001[9][10]
Objective Response Rate (ORR) 50.6% (95% CI, 42.6-58.6)[9][10]35.4% (95% CI, 28.0-43.3)[9][10]p = 0.006[9][10]
Disease Control Rate (DCR) 93.1% (95% CI, 88.0-96.5)[2][16]83.2% (95% CI, 76.5-88.6)[16]-
Median Overall Survival (OS) 16.8 months (95% CI, 14.5-20.0)[17]14.1 months (95% CI, 12.8-16.3)[17]0.74 (0.58-0.95); p = 0.019[17]
Table 2: Key Safety Data (Grade ≥3 Treatment-Emergent Adverse Events)
Adverse Event CategoryIvonescimab + Chemotherapy (n=161)Placebo + Chemotherapy (n=161)
Any Grade ≥3 TEAE 61.5%[9]49.1%[9]
Immune-Related AEs 6.2%[9][10]2.5%[9][10]
VEGF-Related AEs 3.1%[9][10]2.5%[9][10]
TEAEs Leading to Discontinuation 5.6%[16]2.5%[16]
TEAEs Leading to Death 1.8%[15]2.8%[15]

Conclusion

The experimental design for Ivonescimab combination therapy is supported by a strong preclinical rationale demonstrating its dual mechanism of action. Clinical trials, such as the HARMONi-A study, have provided evidence of significant clinical benefit in progression-free and overall survival for patients with EGFR-mutant NSCLC who have progressed on TKI therapy, with a manageable safety profile.[9][17] The detailed protocols and data presented in these application notes are intended to guide researchers and drug development professionals in the further investigation and application of this novel bispecific antibody.

References

Application Notes and Protocols: Monitoring Tumor Microenvironment Changes After SMT112 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT112 is a novel, first-in-class tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] This dual-targeting mechanism is designed to remodel the tumor microenvironment (TME) by inhibiting PD-1-mediated immunosuppression and blocking VEGF-driven tumor angiogenesis.[1][3][4] A key feature of SMT112 is its cooperative binding, where the presence of VEGF in the TME enhances the binding affinity of SMT112 to PD-1, potentially leading to a more targeted and potent anti-tumor effect.[5][6][7] SMT112 is currently in Phase III clinical trials for non-small cell lung cancer (NSCLC).[7][8][9][10]

Monitoring the dynamic changes within the TME following SMT112 treatment is crucial for understanding its mechanism of action, identifying biomarkers of response and resistance, and optimizing therapeutic strategies. These application notes provide a comprehensive guide with detailed protocols for assessing key alterations in the TME induced by SMT112.

Key Areas of TME Assessment

The therapeutic action of SMT112 is expected to induce significant changes in the TME, primarily by:

  • Reinvigorating the Anti-Tumor Immune Response: By blocking the PD-1/PD-L1 axis, SMT112 is expected to enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs) and other immune effector cells within the tumor.

  • Normalizing the Tumor Vasculature: The anti-VEGF component of SMT112 aims to prune abnormal tumor blood vessels, leading to a more organized and functional vasculature. This "vascular normalization" can alleviate hypoxia, reduce interstitial fluid pressure, and improve the delivery of other therapeutic agents and immune cells.[11][12]

  • Modulating the Extracellular Matrix (ECM): Changes in angiogenesis and immune cell infiltration can indirectly influence the composition and organization of the ECM.

Experimental Protocols

This section provides detailed protocols for key experiments to monitor the effects of SMT112 on the TME.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol details the preparation of single-cell suspensions from tumor tissue and subsequent analysis of immune cell populations using multi-color flow cytometry.

Objective: To quantify the changes in the composition and activation status of immune cell subsets within the tumor after SMT112 treatment.

Experimental Workflow:

G cluster_0 Tumor Processing cluster_1 Staining and Acquisition cluster_2 Data Analysis Tumor_Excision Excise Tumor Mechanical_Dissociation Mince Tumor Tumor_Excision->Mechanical_Dissociation Enzymatic_Digestion Digest with Collagenase/DNase Mechanical_Dissociation->Enzymatic_Digestion Single_Cell_Suspension Filter and Prepare Single-Cell Suspension Enzymatic_Digestion->Single_Cell_Suspension Cell_Staining Stain with Antibody Cocktail Single_Cell_Suspension->Cell_Staining Flow_Cytometry Acquire on Flow Cytometer Cell_Staining->Flow_Cytometry Gating Gate on Immune Cell Populations Flow_Cytometry->Gating Quantification Quantify Cell Frequencies and Phenotypes Gating->Quantification

Caption: Workflow for Flow Cytometry Analysis of TILs.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (1 mg/mL)

  • DNase I (100 U/mL)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (see Table 1 for a suggested panel)

  • Flow cytometer

Protocol:

  • Excise tumors from control and SMT112-treated animals and place them in cold RPMI-1640 medium.

  • Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a digestion solution containing Collagenase Type IV and DNase I in RPMI-1640.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion by adding an equal volume of RPMI-1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer if necessary.

  • Wash the cells with FACS buffer and count them.

  • Aliquot approximately 1x10^6 cells per tube for staining.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies (see Table 1) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • If using intracellular staining for transcription factors like FoxP3, proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the frequencies of different immune cell populations.

Data Presentation:

Table 1: Suggested Flow Cytometry Panel for TIL Analysis

MarkerFluorochromeCell PopulationRationale for Inclusion
CD45AF700All hematopoietic cellsTo distinguish immune cells from tumor cells.
CD3APCT cellsGeneral T cell marker.
CD4FITCHelper T cellsTo identify CD4+ T cell subsets.
CD8PerCP-Cy5.5Cytotoxic T cellsTo identify cytotoxic T lymphocytes.
FoxP3PERegulatory T cellsTo identify immunosuppressive regulatory T cells.
PD-1BV421Activated/Exhausted T cellsTo assess the target of SMT112 and T cell activation status.
CD69PE-Cy7Early activation markerTo measure early T cell activation.
Granzyme BAlexa Fluor 488Cytotoxic cellsTo assess the cytotoxic potential of CD8+ T cells and NK cells.
CD11bBUV395Myeloid cellsTo identify macrophages, MDSCs, and monocytes.
F4/80BV605MacrophagesTo identify tumor-associated macrophages (TAMs).
Ly6GBV786Granulocytic MDSCsTo identify a subset of myeloid-derived suppressor cells.
Ly6CBV510Monocytic MDSCsTo identify another subset of myeloid-derived suppressor cells.
CD206APC-R700M2 MacrophagesTo identify immunosuppressive M2-polarized TAMs.
MHC-IIBV650Antigen-presenting cellsTo assess the antigen presentation capacity of macrophages and dendritic cells.
Multiplex Immunofluorescence (mIF) for Spatial Analysis

This protocol allows for the simultaneous visualization and quantification of multiple protein markers in a single tissue section, providing crucial spatial context to the cellular changes within the TME.

Objective: To analyze the spatial distribution and co-localization of different immune and stromal cell populations within the tumor before and after SMT112 treatment.

Experimental Workflow:

G cluster_0 Tissue Preparation cluster_1 Iterative Staining cluster_2 Imaging and Analysis FFPE_Sectioning Section FFPE Tumor Tissue Deparaffinization Deparaffinize and Rehydrate Antigen_Retrieval Perform Antigen Retrieval Primary_Antibody Incubate with Primary Antibody Antigen_Retrieval->Primary_Antibody Secondary_HRP Add HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_HRP Repeat for each marker TSA_Fluorophore Apply Tyramide Signal Amplification (TSA) Fluorophore Secondary_HRP->TSA_Fluorophore Repeat for each marker Antibody_Stripping Strip Antibodies TSA_Fluorophore->Antibody_Stripping Repeat for each marker Multispectral_Imaging Acquire Multispectral Images TSA_Fluorophore->Multispectral_Imaging Antibody_Stripping->Primary_Antibody Repeat for each marker Image_Analysis Perform Cell Segmentation and Phenotyping Multispectral_Imaging->Image_Analysis Spatial_Analysis Analyze Spatial Relationships Image_Analysis->Spatial_Analysis

Caption: Workflow for Multiplex Immunofluorescence.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

  • Protein block solution

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Tyramide Signal Amplification (TSA) kit with different fluorophores

  • Antibody stripping buffer

  • DAPI nuclear counterstain

  • Multispectral imaging system

Protocol:

  • Deparaffinize and rehydrate FFPE tissue sections.

  • Perform heat-induced epitope retrieval.

  • Block non-specific binding sites with a protein block solution.

  • Incubate with the first primary antibody.

  • Incubate with an HRP-conjugated secondary antibody.

  • Apply the corresponding TSA-conjugated fluorophore.

  • Strip the primary and secondary antibodies using a stripping buffer.

  • Repeat steps 4-7 for each subsequent primary antibody, using a different fluorophore each time.

  • After the final staining round, counterstain the nuclei with DAPI.

  • Mount the slides and acquire images using a multispectral imaging system.

  • Use image analysis software to unmix the spectral signals, segment individual cells, and phenotype them based on marker expression.

  • Perform spatial analysis to determine the proximity of different cell types (e.g., CD8+ T cells to tumor cells).

Data Presentation:

Table 2: Suggested Multiplex Immunofluorescence Panel

MarkerFluorophoreCell/StructureRationale for Inclusion
Pan-CytokeratinOpal 520Tumor cellsTo identify and segment the tumor nests.
CD8Opal 570Cytotoxic T cellsTo visualize the infiltration of cytotoxic T cells.
FoxP3Opal 620Regulatory T cellsTo assess the presence of immunosuppressive T cells.
CD68Opal 690MacrophagesTo identify tumor-associated macrophages.
CD31Opal 540Endothelial cellsTo visualize the tumor vasculature.
α-SMAOpal 650Pericytes/MyofibroblastsTo assess vessel maturity and stromal activation.
DAPI-NucleiTo identify all cells in the tissue section.
Multiplex Cytokine and Chemokine Profiling

This protocol utilizes a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure the levels of multiple cytokines and chemokines in tumor lysates or plasma.

Objective: To quantify the changes in the inflammatory and angiogenic cytokine milieu within the TME and systemically.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis Sample_Collection Collect Tumor Lysate or Plasma Protein_Quantification Determine Protein Concentration Sample_Collection->Protein_Quantification Sample_Dilution Dilute Samples Protein_Quantification->Sample_Dilution Bead_Incubation Incubate Samples with Antibody-Coupled Beads Sample_Dilution->Bead_Incubation Detection_Antibody Add Biotinylated Detection Antibodies Bead_Incubation->Detection_Antibody Streptavidin_PE Add Streptavidin-PE Detection_Antibody->Streptavidin_PE Luminex_Reader Acquire on Luminex Instrument Streptavidin_PE->Luminex_Reader Standard_Curve Generate Standard Curves Luminex_Reader->Standard_Curve Concentration_Calculation Calculate Analyte Concentrations Standard_Curve->Concentration_Calculation

Caption: Workflow for Multiplex Cytokine Assay.

Protocol:

Follow the manufacturer's instructions for the specific multiplex cytokine assay kit being used. A general workflow is as follows:

  • Prepare tumor lysates or collect plasma from control and SMT112-treated subjects.

  • Prepare standards and dilute samples as recommended by the kit protocol.

  • Add the antibody-coupled magnetic beads to each well of a 96-well plate.

  • Wash the beads.

  • Add standards and samples to the wells and incubate.

  • Wash the beads.

  • Add the biotinylated detection antibody cocktail and incubate.

  • Wash the beads.

  • Add streptavidin-phycoerythrin (PE) and incubate.

  • Wash the beads and resuspend them in sheath fluid.

  • Acquire the data on a Luminex instrument.

  • Use the analysis software to generate standard curves and calculate the concentration of each analyte in the samples.

Data Presentation:

Table 3: Suggested Cytokine/Chemokine Panel for Multiplex Assay

AnalyteCategoryRationale for Inclusion
IFN-γPro-inflammatory/Th1Key cytokine for anti-tumor immunity, produced by activated T cells and NK cells.
TNF-αPro-inflammatoryInvolved in inflammation and anti-tumor responses.
IL-2T cell growth factorPromotes T cell proliferation and activation.
IL-6Pro-inflammatoryCan have both pro- and anti-tumor effects, often elevated in cancer.
IL-10Anti-inflammatoryImmunosuppressive cytokine that can inhibit anti-tumor immunity.
TGF-βAnti-inflammatoryPotent immunosuppressive cytokine in the TME.
CXCL9ChemokineChemoattractant for Th1 cells, involved in recruiting T cells to the tumor.
CXCL10ChemokineChemoattractant for Th1 cells, NK cells, and monocytes.
CCL2ChemokineChemoattractant for monocytes and macrophages.
VEGFAngiogenic factorDirect target of SMT112, key regulator of angiogenesis.
Ang-2Angiogenic factorInvolved in vessel destabilization and angiogenesis.
Assessment of Angiogenesis and Vessel Normalization

This section describes immunohistochemistry (IHC) protocols to evaluate changes in tumor vasculature.

Objective: To assess the effects of SMT112 on vessel density, morphology, and maturity.

Protocol: Immunohistochemistry for CD31 and α-SMA

  • Use FFPE tumor sections as described for multiplex immunofluorescence.

  • Perform deparaffinization, rehydration, and antigen retrieval.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with a primary antibody against CD31 (for endothelial cells) or α-SMA (for pericytes and smooth muscle cells).

  • Incubate with an HRP-conjugated secondary antibody.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Acquire images using a brightfield microscope.

  • Quantify microvessel density (MVD) by counting CD31-positive vessels.

  • Assess vessel maturity by co-localizing CD31 and α-SMA staining (double-staining or on serial sections). An increase in α-SMA coverage of CD31-positive vessels indicates vessel normalization.

Data Presentation:

Table 4: Quantitative Analysis of Tumor Vasculature

ParameterMethodExpected Change with SMT112
Microvessel Density (MVD)CD31 IHCDecrease
Vessel PerfusionHoechst 33342 perfusion assayIncrease
Vessel Maturity (% α-SMA coverage)CD31/α-SMA co-stainingIncrease
Tumor HypoxiaPimonidazole IHCDecrease
Evaluation of Extracellular Matrix Remodeling

This protocol describes a hydroxyproline assay to quantify total collagen content in the tumor tissue.

Objective: To measure changes in collagen deposition, a key component of the ECM that can influence immune cell infiltration and tumor progression.

Protocol: Hydroxyproline Assay

  • Obtain frozen or fresh tumor tissue from control and SMT112-treated groups.

  • Hydrolyze the tissue samples in concentrated HCl at 120°C for 3-18 hours.[4]

  • Neutralize the hydrolysates.

  • Transfer the samples to a 96-well plate.

  • Add Chloramine-T reagent and incubate to oxidize the hydroxyproline.[4]

  • Add p-dimethylaminobenzaldehyde (DMAB) reagent and incubate to develop a colorimetric product.[4]

  • Read the absorbance at 540-570 nm.

  • Calculate the hydroxyproline concentration based on a standard curve.

  • Convert hydroxyproline content to collagen content using a conversion factor (typically between 6.94 and 8.5).[4]

Data Presentation:

Table 5: Quantification of Tumor Collagen Content

Treatment GroupMean Hydroxyproline (µg/mg tissue)Mean Collagen (µg/mg tissue)
Control[Value][Value]
SMT112[Value][Value]

Signaling Pathway

The dual-targeting mechanism of SMT112 impacts two critical signaling pathways in the TME.

G cluster_0 SMT112 Dual Blockade cluster_1 Immune Checkpoint Pathway cluster_2 Angiogenesis Pathway SMT112 SMT112 PD1 PD-1 SMT112->PD1 Blocks VEGF VEGF SMT112->VEGF Blocks Vascular_Normalization Vascular Normalization SMT112->Vascular_Normalization Leads to T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Suppresses PDL1 PD-L1 PDL1->PD1 Inhibits Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Promotes VEGFR VEGFR VEGF->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Caption: SMT112 Signaling Pathway Inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for a multi-faceted analysis of the tumor microenvironment following SMT112 treatment. By employing a combination of flow cytometry, multiplex immunofluorescence, cytokine profiling, immunohistochemistry, and biochemical assays, researchers can gain a comprehensive understanding of the immunological and physiological changes induced by this novel bispecific antibody. This detailed characterization is essential for advancing the clinical development of SMT112 and for the discovery of predictive biomarkers to guide patient selection and treatment optimization.

References

Application Notes and Protocols for Ivonescimab in Non-Small Cell Lung Cancer (NSCLC) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for Ivonescimab (also known as AK112), a first-in-class bispecific antibody targeting PD-1 and VEGF, in the context of Non-Small Cell Lung Cancer (NSCLC).

Introduction to Ivonescimab

Ivonescimab is an innovative immunotherapy that simultaneously blocks two critical pathways in cancer progression: the Programmed Death-1 (PD-1) immune checkpoint and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] This dual mechanism of action is designed to enhance the anti-tumor immune response by reactivating T-cells while inhibiting the formation of new blood vessels that supply tumors with nutrients.[2] Clinical trials have demonstrated promising efficacy and a manageable safety profile for Ivonescimab in various NSCLC patient populations.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the pivotal HARMONi series of clinical trials for Ivonescimab in NSCLC.

Table 1: Overview of Key Phase 3 Clinical Trials for Ivonescimab in NSCLC
Trial Name NCT Identifier Patient Population Intervention Arm Comparator Arm Primary Endpoints
HARMONi-A NCT05184712EGFR-mutated advanced or metastatic non-squamous NSCLC after progression on EGFR-TKI therapy.[3][4]Ivonescimab + Pemetrexed + CarboplatinPlacebo + Pemetrexed + CarboplatinProgression-Free Survival (PFS), Overall Survival (OS)[5]
HARMONi-2 NCT05499390Previously untreated, locally advanced or metastatic PD-L1-positive NSCLC without sensitizing EGFR/ALK mutations.[6]Ivonescimab (20 mg/kg Q3W)Pembrolizumab (200 mg Q3W)Progression-Free Survival (PFS)[6]
HARMONi NCT06396065EGFR-mutated, locally advanced or metastatic non-squamous NSCLC after progression on a 3rd generation EGFR-TKI.[7][8][9]Ivonescimab + Pemetrexed + CarboplatinPlacebo + Pemetrexed + CarboplatinProgression-Free Survival (PFS), Overall Survival (OS)[8][9]
HARMONi-6 NCT05840016First-line, advanced, squamous NSCLC.[10]Ivonescimab + Carboplatin + PaclitaxelTislelizumab + Carboplatin + PaclitaxelProgression-Free Survival (PFS)[10]
Table 2: Summary of Efficacy Results from HARMONi Clinical Trials
Trial Name Metric Ivonescimab Arm Comparator Arm Hazard Ratio (HR) (95% CI) p-value
HARMONi-A Median PFS7.06 months[9]4.80 months[9]0.46 (0.34-0.62)[4]< 0.0001[4]
Objective Response Rate (ORR)50.6%[11]35.4%[11]-P = 0.006[11]
HARMONi-2 Median PFS11.14 months[12][13]5.82 months[12]0.51 (0.38-0.69)[12]< 0.0001[12]
Objective Response Rate (ORR)50.0%[5]38.5%[5]--
HARMONi Median PFS6.8 months[6]4.4 months[6]0.52 (0.41-0.66)[6][8]< 0.0001[6]
Median OS16.8 months[6][9]14.0 months[6]0.79 (0.62-1.01)[6][8]P = 0.0570[6]
HARMONi-6 Median PFS11.14 months[10]6.90 months[10]0.60< 0.0001[10]
Table 3: Summary of Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Trial Name Adverse Event Ivonescimab Arm (%) Comparator Arm (%)
HARMONi-A Any Grade ≥3 TEAEs61.5%[3]49.1%[3]
Grade ≥3 Immune-Related AEs6.2%[3][4]2.5%[3][4]
Grade ≥3 VEGF-Related AEs3.1%[3][4]2.5%[3][4]
HARMONi-2 Grade ≥3 Immune-Related AEs7%[6]8%[6]
HARMONi-6 Any Grade ≥3 TRAEs63.9%[10]54.3%[10]
Serious TRAEs32.3%[10]30.2%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are protocols for key experiments and assessments conducted in the Ivonescimab NSCLC trials.

Protocol 1: Patient Screening and Eligibility
  • Inclusion Criteria Verification:

    • Confirm age ≥ 18 years.

    • Histologically or cytologically confirmed locally advanced or metastatic NSCLC.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

    • Life expectancy of at least 3 months.

    • Presence of at least one measurable lesion as defined by RECIST v1.1.

    • Adequate organ and hematologic function.

    • For specific trials (e.g., HARMONi-2, HARMONi-7), confirm PD-L1 expression status (e.g., TPS ≥1% or ≥50%).[12][14]

    • For trials focusing on EGFR-mutated NSCLC (e.g., HARMONi-A, HARMONi), confirm specific EGFR mutation status and prior TKI treatment history.[3][8]

  • Exclusion Criteria Verification:

    • Presence of small cell lung carcinoma histology.

    • For non-squamous NSCLC, presence of actionable genomic alterations other than those specified in the inclusion criteria.

    • Prior systemic treatment for metastatic NSCLC (for first-line trials).

    • Symptomatic central nervous system (CNS) metastases.

    • History of severe autoimmune disease or other specified comorbidities.

Protocol 2: PD-L1 Immunohistochemistry (IHC) Staining and Interpretation (22C3 pharmDx)
  • Specimen Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue blocks.

    • Ensure tissue is well-preserved and contains a minimum of 100 viable tumor cells.[1][2]

    • Cut serial sections, with one for H&E staining and another for PD-L1 IHC.[1][2]

  • IHC Staining Procedure:

    • Utilize the Dako PD-L1 IHC 22C3 pharmDx kit on the Dako Autostainer Link 48 platform.[12]

    • Follow the manufacturer's instructions for deparaffinization, rehydration, antigen retrieval, and antibody incubation.

  • Interpretation and Scoring (Tumor Proportion Score - TPS):

    • A qualified pathologist must interpret the staining.

    • Assess for partial or complete membrane staining of viable tumor cells at any intensity.[2][15]

    • Calculate the TPS as the percentage of viable tumor cells with membrane staining relative to all viable tumor cells.[2][15]

    • PD-L1 positive is typically defined as TPS ≥ 1%.[2][15] High PD-L1 expression is often defined as TPS ≥ 50%.[15]

Protocol 3: Tumor Response Assessment (RECIST 1.1)
  • Baseline Tumor Assessment:

    • Identify and document all target lesions, up to a maximum of five total and two per organ.[14][16]

    • Measurable lesions are defined as having a longest diameter of ≥10 mm by CT scan (for non-nodal lesions) or a short axis of ≥15 mm for lymph nodes.[14]

    • Record the sum of the longest diameters (for non-nodal lesions) and short axes (for nodal lesions) of all target lesions.

  • Follow-up Tumor Assessments:

    • Perform imaging at predefined intervals as specified in the trial protocol.

    • Measure the longest diameter (or short axis for nodes) of all target lesions.

    • Calculate the sum of the diameters of target lesions at each follow-up.

  • Response Categorization:

    • Complete Response (CR): Disappearance of all target lesions.[14]

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.[14]

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.[14][17]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[17]

Visualizations

Ivonescimab's Dual Mechanism of Action

Ivonescimab_Mechanism cluster_TME Tumor Microenvironment Ivonescimab Ivonescimab (Bispecific Antibody) PD1 PD-1 on T-Cell Ivonescimab->PD1 Blocks VEGF VEGF Ivonescimab->VEGF Blocks TCellActivation T-Cell Activation & Anti-Tumor Immunity PD1->TCellActivation Leads to VEGFR VEGFR VEGF->VEGFR Promotes TumorCell Tumor Cell PDL1 PD-L1 EndothelialCell Endothelial Cell PDL1->PD1 Inhibits T-Cell Angiogenesis Angiogenesis & Tumor Growth VEGFR->Angiogenesis Leads to

Caption: Ivonescimab simultaneously blocks PD-1 and VEGF pathways.

Experimental Workflow for a Typical Ivonescimab Clinical Trial

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Phase cluster_FollowUp Follow-up InformedConsent Informed Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Biomarker Biomarker Testing (PD-L1, EGFR) Eligibility->Biomarker Randomization Randomization Biomarker->Randomization TreatmentArm Ivonescimab + Chemo Randomization->TreatmentArm ControlArm Comparator (Placebo/Active) Randomization->ControlArm TumorAssessment Tumor Assessment (RECIST 1.1) TreatmentArm->TumorAssessment ControlArm->TumorAssessment Safety Safety Monitoring (AEs) TumorAssessment->Safety Survival Survival Follow-up (OS) Safety->Survival HARMONi2_Design cluster_Arms Randomized Arms (1:1) PatientPool Untreated, Advanced/Metastatic PD-L1+ NSCLC (EGFR/ALK-) IvonescimabArm Ivonescimab (20 mg/kg Q3W) PatientPool->IvonescimabArm PembrolizumabArm Pembrolizumab (200 mg Q3W) PatientPool->PembrolizumabArm Endpoint Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1 IvonescimabArm->Endpoint PembrolizumabArm->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Bispecific Antibody In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the in vitro analysis of bispecific antibodies (BsAbs).

Section 1: Binding Assays - Characterizing Dual Specificity

Binding assays are fundamental to confirming the integrity and intended function of a bispecific antibody. A key challenge is to verify simultaneous binding to both target antigens.

Frequently Asked Questions (FAQs)

Q1: My bispecific antibody shows good binding to each antigen individually in a standard ELISA, but how can I confirm simultaneous binding to both targets?

A1: A standard ELISA format assesses binding to a single immobilized antigen. To confirm simultaneous binding, a "bridging" ELISA format is recommended. In this setup, the first antigen is coated on the plate, the bispecific antibody is added, and then the second, labeled antigen is introduced in the solution phase. A signal is generated only if the BsAb can bind both antigens concurrently.[1]

Q2: I'm observing inconsistent results in my bridging ELISA. What are the common causes?

A2: Inconsistency in bridging ELISAs can stem from several factors:

  • Reagent Quality: Ensure the purity and activity of both antigens and the BsAb. Use high-quality reagents with minimal batch-to-batch variability.[2]

  • Steric Hindrance: The size and orientation of the antigens or the BsAb format itself can lead to steric hindrance, preventing the formation of the "bridge." Consider using smaller antigen fragments or optimizing the linker lengths in your BsAb construct.

  • Avidity Effects: The density of the coated antigen on the plate can influence the binding kinetics. It's important to optimize the coating concentration to avoid avidity effects that may not be physiologically relevant.[1]

  • Washing Steps: Inefficient or inconsistent washing can leave residual unbound reagents, leading to a high background signal. Automated plate washers are recommended for consistency.[3]

Q3: How can I measure the binding affinity of each arm of the bispecific antibody?

A3: Surface Plasmon Resonance (SPR) is a powerful technique for measuring the binding affinities (both on- and off-rates) of each arm independently.[1][4] To do this, one antigen is immobilized on the sensor chip, and the BsAb is flowed over as the analyte. To prevent avidity effects from the bivalent binding, you can use a monovalent version of the antibody (if available) or keep the density of the immobilized antigen low. The experiment is then repeated with the second antigen immobilized.

Troubleshooting Guide: Bridging ELISA
ProblemPossible CauseRecommended Solution
High Background Signal Non-specific binding of the antibody or labeled antigen.Optimize blocking conditions (e.g., test different agents like BSA or non-fat milk, increase incubation time). Ensure thorough and consistent washing steps.[3]
Low or No Signal Incorrect assay design or inactive reagents.Verify the activity of both antigens and the BsAb independently. Confirm that the detection label on the second antigen is functional. Titrate all reagents to find optimal concentrations.
Steric hindrance.Test different antigen coating densities. If possible, use Fab fragments of the BsAb to confirm binding without potential Fc interference.
High Well-to-Well Variability Inconsistent pipetting or "edge effects".Use calibrated pipettes and consider reverse pipetting for viscous solutions.[3] Avoid using the outer wells of the plate; fill them with buffer to create a humidity barrier.[3]
Experimental Protocol: Bridging ELISA for Dual Binding Assessment
  • Coating: Coat a 96-well high-binding microplate with the first antigen (Antigen A) at an optimized concentration (e.g., 1-5 µg/mL) in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • BsAb Incubation: Add serial dilutions of the bispecific antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Second Antigen Incubation: Add the second, biotinylated antigen (Antigen B) at an optimized concentration and incubate for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.[1]

  • Washing: Perform a final, thorough wash.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

G cluster_0 Bridging ELISA Workflow cluster_1 Binding Complex Ag_A Antigen A Coated on Plate Wash1 Wash & Block Ag_A->Wash1 BsAb Add Bispecific Antibody (BsAb) Wash1->BsAb Wash2 Wash BsAb->Wash2 Ag_B Add Biotinylated Antigen B Wash2->Ag_B Wash3 Wash Ag_B->Wash3 Strep_HRP Add Streptavidin-HRP Wash3->Strep_HRP Wash4 Wash Strep_HRP->Wash4 Substrate Add Substrate Wash4->Substrate Readout Measure Signal Substrate->Readout Well Well Surface Ag_A_bound Antigen A BsAb_bound BsAb Ag_A_bound->BsAb_bound binds Ag_B_bound Antigen B-Biotin BsAb_bound->Ag_B_bound binds Strep_HRP_bound Strep-HRP Ag_B_bound->Strep_HRP_bound binds

Caption: Workflow of a bridging ELISA to confirm simultaneous antigen binding.

Section 2: Functional and Potency Assays

Potency assays are critical for ensuring the biological activity of a bispecific antibody and are a key component of lot release testing.[5] For many BsAbs, particularly those in oncology, the primary function is to redirect immune cells to kill tumor cells.

Frequently Asked Questions (FAQs)

Q1: What is a T-cell Dependent Cellular Cytotoxicity (TDCC) assay and why is it important?

A1: A TDCC assay is a cell-based functional assay that measures the ability of a BsAb to redirect T-cells to kill target tumor cells.[6] It is considered the gold-standard in vitro potency assay for T-cell engaging bispecifics because it directly reflects the antibody's mechanism of action (MoA).[6] In a TDCC assay, T-cells (as effector cells) and target tumor cells are co-cultured in the presence of the BsAb, and tumor cell lysis is quantified.[6]

Q2: My TDCC assay shows high variability between experiments. What are the likely causes?

A2: High variability in TDCC assays is a common challenge, often attributed to:

  • Effector Cell Source: Primary T-cells isolated from different donors can have significant variability in their activation state and cytotoxic potential. Using a cytotoxic T-cell line can help reduce this variation.[7]

  • Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter that must be optimized and kept consistent across experiments.

  • Assay Endpoint Measurement: Different methods for measuring cell death (e.g., LDH release, chromium-51 release, fluorescence) have varying levels of sensitivity and specificity.[8]

Q3: Are there alternatives to traditional TDCC assays that are more suitable for a QC environment?

A3: Yes, traditional TDCC assays can be lengthy and complex. Reporter gene assays are a common alternative.[1] These assays use an engineered T-cell line (e.g., Jurkat cells) that expresses a reporter gene (like luciferase) under the control of a T-cell activation promoter (e.g., NFAT). When the BsAb engages the T-cell and target cell, T-cell activation leads to the expression of the reporter gene, which can be easily and robustly quantified.[1]

Comparison of In Vitro Cytotoxicity Assays

The selection of a cytotoxicity assay depends on the specific requirements for throughput, sensitivity, and the type of data needed.

Assay TypePrincipleAdvantagesDisadvantages
LDH Release Assay Measures lactate dehydrogenase (LDH) released from the cytosol of damaged cells.[8]Simple, non-radioactive, and cost-effective.Can have high background if effector cells also undergo lysis. Less sensitive than other methods.[8]
Flow Cytometry-Based Assay Uses fluorescent dyes to distinguish live and dead target cells.Allows for simultaneous measurement of multiple parameters like T-cell activation markers (CD25, CD69) and proliferation.[8]Relatively time-consuming and requires specialized equipment (flow cytometer).[8]
Real-Time Imaging (e.g., IncuCyte) Automated imaging quantifies target cell death over time using specific fluorescent probes.Provides real-time kinetic data. Selectively quantifies tumor cell death.[8]Requires specialized imaging equipment.
Reporter Gene Assay Measures T-cell activation via a reporter gene (e.g., luciferase) linked to an activation-specific promoter.[1]Robust, quantitative, and faster/easier than traditional cell-killing assays, making it amenable to QC testing.[1]Indirectly measures cytotoxicity by measuring T-cell activation. Requires engineered cell lines.
Experimental Protocol: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
  • Cell Preparation:

    • Target Cells: Harvest tumor cells that express the target antigen. Label them with a fluorescent dye (e.g., Calcein-AM) or use a label-free method.

    • Effector Cells: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or use a validated T-cell line.

  • Co-culture Setup:

    • Plate the target cells in a 96-well plate.

    • Add the effector cells at an optimized Effector-to-Target (E:T) ratio (e.g., 3:1).[7]

    • Add serial dilutions of the bispecific antibody and control antibodies.

  • Incubation: Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C.[7]

  • Readout (Example: Fluorescent Dye Release):

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Measure the fluorescence of the released dye in the supernatant.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the % specific lysis against the antibody concentration to determine the EC50 value.

G cluster_0 T-Cell Engaging BsAb Mechanism of Action cluster_1 Synapse Formation BsAb Bispecific Antibody CD3 CD3 BsAb->CD3 binds Tumor_Ag Tumor Antigen BsAb->Tumor_Ag binds T_Cell_Activation T-Cell Activation T_Cell T-Cell Tumor_Cell Tumor Cell Granzyme_Perforin Granzyme/Perforin Release T_Cell_Activation->Granzyme_Perforin Apoptosis Tumor Cell Apoptosis Granzyme_Perforin->Apoptosis

Caption: Signaling pathway of a T-cell engaging BsAb leading to cytotoxicity.

Section 3: General Developability and Troubleshooting

Beyond binding and function, the overall "developability" of a bispecific antibody—its stability, purity, and manufacturability—is crucial for successful clinical translation.[9]

Frequently Asked Questions (FAQs)

Q1: What are common product-related impurities for bispecific antibodies and how do they arise?

A1: Due to their complex structures, BsAbs can have unique impurities that are not common with standard monoclonal antibodies.[9] A primary issue is incorrect pairing of heavy and light chains during production, which can lead to impurities like:

  • Homodimers: Molecules with two identical binding arms instead of two different ones.

  • Half-antibodies: Incomplete antibody fragments. These impurities can be difficult to separate from the desired BsAb because they often have very similar biophysical properties.[9][10]

Q2: My bispecific antibody preparation shows signs of aggregation. How can I troubleshoot this?

A2: Aggregation is a common problem that can impair biological activity and increase the risk of immunogenicity.[11] Troubleshooting steps include:

  • Formulation Screening: Test various pH levels, buffers, and excipients to find the optimal conditions that keep the antibody stable and monomeric.[10]

  • Sequence Engineering: If aggregation is persistent, it may be necessary to identify and mitigate aggregation-prone regions in the antibody sequence.[11]

  • Analytical Characterization: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to monitor aggregation under different stress conditions (e.g., temperature, agitation).

Q3: How should I approach screening multiple BsAb candidates to select the best one for development?

A3: Screening numerous candidates is challenging due to the complexity of the molecules.[12][13] It is critical to conduct screening in the final therapeutic format of the antibody. Using a surrogate format for high-throughput screening can be misleading, as you might miss a great candidate or select one whose favorable properties are format-dependent.[14] A comprehensive developability assessment should be performed early, evaluating not just function but also stability, production levels, and purity.[9][11]

Troubleshooting Logic Tree: Low Signal in a Functional Assay

G Start Low Signal in Functional Assay Check_Binding Is binding to both targets confirmed? Start->Check_Binding Check_Cells Are cells healthy and expressing targets? Check_Binding->Check_Cells Yes Troubleshoot_Binding Troubleshoot Binding Assay (e.g., Bridging ELISA) Check_Binding->Troubleshoot_Binding No Check_Reagents Are all reagents (e.g., BsAb) active? Check_Cells->Check_Reagents Yes Verify_Cells Verify Target Expression (FACS) & Cell Viability (Trypan Blue) Check_Cells->Verify_Cells No Check_Protocol Is the E:T ratio and incubation time optimized? Check_Reagents->Check_Protocol Yes Test_Reagents Test BsAb Activity with Positive Controls / Qualify New Lots Check_Reagents->Test_Reagents No Optimize_Protocol Perform Titration of E:T Ratio and Time-Course Experiment Check_Protocol->Optimize_Protocol No Root_Cause_Found Root Cause Identified Check_Protocol->Root_Cause_Found Yes Troubleshoot_Binding->Root_Cause_Found Verify_Cells->Root_Cause_Found Test_Reagents->Root_Cause_Found Optimize_Protocol->Root_Cause_Found

Caption: A decision tree for troubleshooting low signal in functional assays.

References

Optimizing Ivonescimab (AK112) in Your Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ivonescimab (AK112) in cell culture experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ivonescimab (AK112)?

Ivonescimab is a first-in-class bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] Its tetravalent structure allows for cooperative binding, meaning the presence of one target enhances the binding affinity to the other.[1][4] By blocking the PD-1 pathway, Ivonescimab reactivates T-cells to mount an anti-tumor immune response.[1][5] Concurrently, by inhibiting VEGF, it suppresses tumor angiogenesis, the formation of new blood vessels that tumors need to grow.[1][5]

Q2: What is a recommended starting concentration for Ivonescimab in cell culture?

A precise universal starting concentration is cell-line dependent and must be determined empirically. However, based on its binding affinities, a logical starting point can be derived. The reported EC50 values for Ivonescimab binding to human PD-1 and VEGFA are 0.06 nM and 0.036 nM, respectively.[6] It is recommended to start with a concentration range that brackets these EC50 values. A typical starting range could be from 0.1 nM to 100 nM.

Q3: Which cell lines are appropriate for Ivonescimab studies?

The choice of cell line will depend on the specific research question.

  • For studying PD-1 blockade: Co-culture systems of immune cells (like T-cells) and cancer cells expressing PD-L1 are necessary.

  • For studying VEGF inhibition: Endothelial cell lines (like HUVECs) can be used to assess effects on tube formation or proliferation. Cancer cell lines that secrete VEGF can also be utilized.

  • For studying the dual effect: A more complex co-culture system involving cancer cells, endothelial cells, and immune cells would be most relevant.

Q4: What are the key considerations for designing a cell viability assay with Ivonescimab?

When designing a cell viability assay, consider the following:

  • Cell Type: The choice of cell line is critical and will influence the expected outcome.

  • Assay Principle: Different assays measure different aspects of cell health (metabolic activity, membrane integrity, etc.). Choose an assay that aligns with your experimental goals. Common assays include MTT, XTT, and ATP-based luminescence assays.[5][7]

  • Controls: Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation Time: The duration of treatment with Ivonescimab will influence the observed effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal time point.

Troubleshooting Guide

Encountering issues in your experiments? This guide provides potential causes and solutions for common problems.

Problem Possible Cause Suggested Solution
No or Weak Biological Effect Ivonescimab concentration is too low.Increase the concentration of Ivonescimab. Perform a dose-response curve to identify the optimal concentration.
Target proteins (PD-1/PD-L1, VEGF) are not expressed or are at very low levels in the chosen cell line.Verify target expression using techniques like Western Blot, Flow Cytometry, or ELISA. Select a cell line with known target expression.
Incubation time is too short.Increase the incubation time. Perform a time-course experiment to determine the optimal duration.
Ivonescimab activity is compromised.Ensure proper storage of the antibody according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
High Background Signal in Assays Ivonescimab concentration is too high, leading to non-specific binding.Decrease the concentration of Ivonescimab.
Insufficient washing steps in the assay protocol.Increase the number and rigor of washing steps to remove unbound antibody.
Issues with the secondary antibody (if used).Ensure the secondary antibody is specific to the primary antibody and use it at the recommended dilution.
Inconsistent Results Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well.
Inconsistent incubation times or conditions.Maintain consistent incubation times and environmental conditions (temperature, CO2) for all plates.
Reagent preparation variability.Prepare fresh reagents and ensure accurate dilutions.

Experimental Protocols & Data Presentation

Ivonescimab Concentration Optimization Data

The following table summarizes key binding affinity data for Ivonescimab, which can be used to guide the selection of concentrations for in vitro experiments.

Target EC50 (nM) Reference
Human PD-10.06[6]
Human VEGFA0.036[6]
Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of Ivonescimab on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Ivonescimab (AK112)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Ivonescimab in complete medium. Remove the old medium from the wells and add 100 µL of the Ivonescimab dilutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the Ivonescimab signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

Ivonescimab_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_outcomes Biological Outcomes Ivonescimab Ivonescimab (AK112) VEGF VEGF Ivonescimab->VEGF binds & blocks PD1 PD-1 Ivonescimab->PD1 binds & blocks Angiogenesis Angiogenesis Inhibition Ivonescimab->Angiogenesis inhibits ImmuneActivation T-Cell Activation Ivonescimab->ImmuneActivation promotes TumorCell Tumor Cell TumorCell->VEGF secretes PDL1 PD-L1 TumorCell->PDL1 expresses TCell T-Cell TCell->PD1 expresses VEGFR VEGFR VEGF->VEGFR binds PDL1->PD1 binds PD1->ImmuneActivation inhibits VEGFR->Angiogenesis leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell lines) ReagentPrep 2. Reagent Preparation (Ivonescimab dilutions) CellCulture->ReagentPrep CellSeeding 3. Cell Seeding ReagentPrep->CellSeeding Treatment 4. Ivonescimab Treatment CellSeeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay 6. Perform Assay (e.g., MTT, Flow Cytometry) Incubation->Assay DataCollection 7. Data Collection Assay->DataCollection DataAnalysis 8. Data Analysis & Interpretation DataCollection->DataAnalysis Troubleshooting_Tree Start Problem: Inconsistent or Unexpected Results NoEffect No Biological Effect Observed? Start->NoEffect HighBackground High Background Signal? Start->HighBackground NoEffect->HighBackground No CheckConc Increase Ivonescimab Concentration NoEffect->CheckConc Yes ReduceConc Decrease Ivonescimab Concentration HighBackground->ReduceConc Yes ImproveWash Improve Washing Steps HighBackground->ImproveWash Also consider CheckTarget Verify Target Expression (PD-L1/VEGF) CheckConc->CheckTarget CheckTime Increase Incubation Time CheckTarget->CheckTime

References

Troubleshooting inconsistent results in SMT112 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMT112 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring reliable and consistent results.

Troubleshooting Guide

This guide addresses specific problems that may arise during key functional assays for SMT112.

Category 1: Binding Assays (ELISA-based)

Question: Why am I seeing no signal or a very weak signal in my SMT112 binding ELISA?

Answer: A weak or absent signal in an ELISA can stem from several factors related to reagents, protocol steps, or the antibody itself.

  • Improper Reagent Preparation or Storage: Ensure all reagents, including the SMT112 antibody, target antigens (PD-1, VEGF), and detection antibodies, have been stored at the recommended temperatures and have not expired. If using lyophilized reagents, ensure they were reconstituted correctly.

  • Incorrect Plate Coating: The antigen (PD-1 or VEGF) may not be adhering to the plate. Use a high-protein binding ELISA plate and ensure the coating buffer has the correct pH (typically pH 9.6 for carbonate-bicarbonate buffer). Consider extending the coating incubation to overnight at 4°C to ensure maximal binding.[1]

  • Suboptimal Antibody Concentration: The concentration of SMT112 or the detection antibody may be too low. Perform a titration experiment to determine the optimal concentration for both.

  • Reagents Added in Wrong Order: Double-check that the assay steps were performed in the correct sequence: 1) Antigen coating, 2) Blocking, 3) SMT112 incubation, 4) Detection antibody incubation, 5) Substrate addition.[1][2]

Question: My ELISA results show high background noise. What is the cause?

Answer: High background is typically caused by non-specific binding of antibodies to the plate surface.

  • Insufficient Blocking: The blocking step is critical to prevent antibodies from binding directly to the plastic. Ensure the blocking buffer covers the entire well surface and incubate for the recommended time (e.g., 1-2 hours at room temperature). You can also try different blocking agents, such as 1-5% BSA or non-fat dry milk.

  • Inadequate Washing: Washing steps must be thorough to remove unbound antibodies. Increase the number of washes (from 3 to 5) or the soaking time for each wash. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer is also highly effective at reducing non-specific binding.[1]

  • Overly High Antibody Concentration: Excessive concentrations of either SMT112 or the detection antibody can lead to non-specific binding. Try reducing the antibody concentrations.

Question: There is high variability between my replicate wells. How can I improve precision?

Answer: High variability often points to technical inconsistencies in pipetting or plate processing.

  • Pipetting Inaccuracy: Ensure pipettes are calibrated. When adding reagents, use fresh tips for each replicate and ensure you are not introducing bubbles into the wells. Be consistent in your pipetting technique.

  • Uneven Plate Washing: Automated plate washers generally provide more consistent results than manual washing. If washing manually, ensure that all wells are treated identically.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells for critical samples or ensure the plate is incubated in a humidified chamber.[3][4]

Category 2: Cell-Based Functional Assays

Question: In my T-cell activation assay, I'm not seeing a significant increase in cytokine release (e.g., IFN-γ) with SMT112 treatment. What's wrong?

Answer: A lack of T-cell response can be due to issues with the cells, reagents, or the assay setup itself.

  • Poor Cell Health: Use only healthy, viable cells. Ensure effector cells (like PBMCs) and target cells (PD-L1 expressing tumor cells) are in the logarithmic growth phase and have high viability (>95%).[5] Do not use cells of a high passage number, as their characteristics can change over time.

  • Suboptimal Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is critical. An E:T ratio that is too low may not yield a detectable signal. Perform an experiment to optimize the E:T ratio (e.g., testing ratios from 1:1 to 10:1).

  • Incorrect Stimulation: T-cells require a primary activation signal (e.g., through the T-cell receptor via anti-CD3 antibodies or co-culture with target cells) for PD-1 to be effective as a checkpoint.[6][7][8] Ensure your assay includes this primary stimulation.

  • Assay Timing: Cytokine production occurs over time. Harvest supernatants at an optimal time point. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the peak of cytokine secretion.

Question: My angiogenesis (tube formation) assay shows inconsistent network formation, even in the negative control wells. Why is this happening?

Answer: The tube formation assay is sensitive to the quality of the matrix and the cells used.

  • Matrigel/Basement Membrane Extract (BME) Issues: The BME must be thawed slowly on ice at 4°C to prevent premature gelling.[9] Ensure an even, bubble-free layer is created in each well and that it is fully solidified before adding cells. Lot-to-lot variability of BME can be significant, so it is crucial to test new lots.

  • Cell Seeding Density: The number of endothelial cells (e.g., HUVECs) seeded is critical. Too few cells will not form a network, while too many will form a clumped monolayer. Optimize the seeding density for your specific cell type.[10][11]

  • Cell Health and Passage Number: Use low-passage endothelial cells, as they lose their tube-forming potential over time. Cells should be healthy and actively growing before being used in the assay.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SMT112? A1: SMT112 (also known as Ivonescimab) is a tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) on immune cells and Vascular Endothelial Growth Factor (VEGF) in the tumor microenvironment.[13][14][15] This dual blockade is designed to enhance anti-tumor immunity by reactivating T-cells while inhibiting tumor angiogenesis. A unique feature is its cooperative binding, where the presence of VEGF enhances its binding affinity to PD-1.[16][17]

Q2: How should I store and handle SMT112 to ensure its stability and activity? A2: Like most therapeutic antibodies, SMT112 should be stored at 2-8°C. Do not freeze. Avoid vigorous shaking or agitation, which can cause denaturation. When preparing dilutions, use a sterile, protein-compatible buffer (e.g., PBS) and avoid repeated freeze-thaw cycles of aliquots.

Q3: What are the key controls I should include in my SMT112 functional assays? A3: The following controls are essential for robust and interpretable results:

  • Isotype Control: An antibody of the same isotype as SMT112 but with no relevant specificity, to control for non-specific binding and effects.

  • Untreated Control: Cells or wells that receive vehicle/buffer instead of SMT112 to establish a baseline response.

  • Reference Antibody Controls: Include monospecific anti-PD-1 and anti-VEGF antibodies to compare the activity of SMT112 to its individual components.

  • Positive and Negative Controls: For cell-based assays, include conditions known to induce a strong positive effect (e.g., a known agonist) and a negative effect to ensure the assay is performing as expected.

Q4: My cell-based assay results are inconsistent from one experiment to the next. What are common sources of biological variability? A4: Biological variability is a common challenge in cell-based assays.[18] Key sources include:

  • Cell Passage Number: Use cells within a consistent and narrow passage range for all experiments.

  • Cell Confluency: Harvest cells at a consistent confluency (typically 70-80%) as gene and protein expression can change at very low or high densities.[5]

  • Reagent Lot Variability: Serum (e.g., FBS), cytokines, and growth factors can vary significantly between lots. Qualify new lots before use in critical experiments.

  • Donor Variability (for primary cells): If using primary cells like PBMCs, expect significant donor-to-donor variation. It is important to test multiple donors to ensure the observed effects are consistent.[18]

Quantitative Data Summaries

Table 1: Troubleshooting High Variability in T-Cell Activation Assay (IFN-γ Release)

Condition Mean IFN-γ (pg/mL) Standard Deviation Coefficient of Variation (%CV) Notes
Initial Experiment
SMT112 (10 µg/mL) 850 340 40.0% High variability observed between replicates.
Troubleshooting Steps Applied
1. Used Automated Pipette 910 182 20.0% Variability reduced by half.
2. Narrowed Cell Passage (p5-p7) 955 134 14.0% Further reduction in variability.

| 3. Used Humidified Chamber | 940 | 94 | 10.0% | Minimized edge effects, achieving acceptable precision. |

Table 2: Optimizing SMT112 Concentration in a PD-1/PD-L1 Blockade Reporter Assay

SMT112 Conc. (nM) Relative Light Units (RLU) % Max Signal Notes
0 1,500 0% Baseline (no blockade)
0.01 4,500 15.8%
0.1 12,000 55.3%
1 18,500 90.0%
10 20,000 97.4% Signal approaching saturation
100 20,500 100% Saturation

| EC50 | ~0.12 nM | | Calculated from dose-response curve |

Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade Reporter Assay

This assay measures the ability of SMT112 to block the interaction between PD-1 and its ligand, PD-L1, resulting in the activation of a downstream reporter (e.g., NFAT-luciferase).

  • Cell Seeding: Seed PD-1 expressing reporter cells (e.g., Jurkat-NFAT-Luc) at 50,000 cells/well into a 96-well white, flat-bottom plate.

  • Compound Addition: Prepare serial dilutions of SMT112, an isotype control, and a reference anti-PD-1 antibody in assay medium. Add the diluted antibodies to the wells.

  • Co-culture Initiation: Add PD-L1 expressing target cells (e.g., CHO-PD-L1) at 50,000 cells/well to initiate the co-culture.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Add a luciferase substrate reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions.

  • Readout: Measure luminescence using a plate reader. The increase in signal corresponds to the blockade of the PD-1/PD-L1 interaction.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic activity of SMT112 by measuring its ability to inhibit VEGF-induced tube formation by endothelial cells.

  • Plate Coating: Thaw Basement Membrane Extract (BME) on ice at 4°C. Pipette 50 µL of BME into each well of a 96-well plate, ensuring the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[9][11]

  • Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare SMT112, an isotype control, and a reference anti-VEGF antibody at 2X the final concentration in basal medium containing VEGF (e.g., 40 ng/mL).

  • Assay Start: Add 50 µL of the cell suspension to 50 µL of the treatment solution in each well.

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

  • Imaging and Analysis: Visualize the formation of capillary-like networks using a microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

SMT112_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Outcomes Therapeutic Outcomes SMT112 SMT112 (Bispecific Ab) VEGF VEGF SMT112->VEGF Binds & Sequesters PD1 PD-1 SMT112->PD1 Binds & Blocks Outcome1 T-Cell Reactivation (Anti-Tumor Immunity ↑) Outcome2 Angiogenesis Inhibition (Tumor Growth ↓) VEGFR VEGFR VEGF->VEGFR Activates TCell_Inhibition T-Cell Exhaustion PD1->TCell_Inhibition Leads to PDL1 PD-L1 PDL1->PD1 Inhibitory Signal TCell T-Cell TCell->PD1 Expresses TumorCell Tumor Cell TumorCell->VEGF Secretes TumorCell->PDL1 Expresses EndoCell Endothelial Cell EndoCell->VEGFR Expresses Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Caption: Dual mechanism of action of SMT112 in the tumor microenvironment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Culture Effector (T-Cells) & Target (Tumor Cells) C 3. Co-culture T-Cells & Tumor Cells A->C B 2. Prepare SMT112 Serial Dilutions D 4. Add SMT112 & Controls B->D C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Harvest Supernatant E->F G 7. Measure Cytokine (e.g., IFN-γ by ELISA) F->G H 8. Analyze Data (Dose-Response Curve) G->H

Caption: General workflow for a T-cell/tumor cell co-culture functional assay.

Troubleshooting_Tree Start Inconsistent Cell-Based Assay Results CheckCells Are cells healthy, low passage, & at correct density? Start->CheckCells CheckReagents Are reagents (media, FBS, SMT112) validated & stored correctly? CheckCells->CheckReagents Yes FixCells Action: Start new culture from validated cell stock. Optimize seeding density. CheckCells->FixCells No CheckProtocol Is the protocol (timing, E:T ratio, concentrations) optimized & followed? CheckReagents->CheckProtocol Yes FixReagents Action: Qualify new reagent lots. Prepare fresh SMT112 dilutions. CheckReagents->FixReagents No CheckTechnique Is pipetting accurate? Are edge effects minimized? CheckProtocol->CheckTechnique Yes FixProtocol Action: Run optimization experiments (e.g., time course, titration). CheckProtocol->FixProtocol No FixTechnique Action: Use calibrated pipettes. Use humidified chamber. CheckTechnique->FixTechnique No Result Consistent Results CheckTechnique->Result Yes FixCells->Start FixReagents->Start FixProtocol->Start FixTechnique->Start

Caption: Logical troubleshooting workflow for inconsistent cell-based assay data.

References

Technical Support Center: Mitigating Off-Target Effects of PD-1/VEGF Bispecific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of PD-1/VEGF bispecific antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of PD-1/VEGF bispecific antibodies?

A1:

  • On-target effects stem from the antibody's intended mechanism of action: simultaneous blockade of the PD-1 and VEGF pathways. This is designed to restore anti-tumor T-cell activity and inhibit tumor angiogenesis.[1][2][3]

  • Potential off-target effects can be categorized as either related to the individual targets (PD-1 and VEGF) or as a result of the bispecific format itself.

    • PD-1 related: Immune-related adverse events (irAEs) such as rash, colitis, and endocrinopathies.[4]

    • VEGF related: Toxicities associated with anti-angiogenic therapies, including hypertension, proteinuria, and potential for bleeding or thrombosis.[5][6]

    • Bispecific format related: The most significant is Cytokine Release Syndrome (CRS), a systemic inflammatory response resulting from T-cell activation.[7][8][9] Immune effector cell-associated neurotoxicity syndrome (ICANS) can also occur, sometimes in conjunction with CRS.[7][10]

Q2: What are the common strategies to mitigate Cytokine Release Syndrome (CRS) in preclinical models?

A2: Several strategies can be employed to manage and mitigate CRS during preclinical evaluation:

  • Step-up Dosing: This involves administering sub-therapeutic initial doses followed by gradual dose escalation. This approach can temper the initial burst of cytokine release.[8][11]

  • Prophylactic Corticosteroids: Administration of corticosteroids, such as dexamethasone, before antibody infusion can dampen the inflammatory response.[8]

  • Fc Silencing: Engineering the Fc region of the bispecific antibody to reduce its interaction with Fcγ receptors can decrease antibody-dependent cell-mediated cytotoxicity (ADCC) and cytokine release.[4]

  • Anti-Cytokine Therapy: In cases of severe CRS, administration of agents that block key inflammatory cytokines, such as tocilizumab (an anti-IL-6R antibody), can be effective.[7][9][12]

Q3: How can I manage hypertension and proteinuria observed in my animal models?

A3: Hypertension and proteinuria are known side effects of VEGF inhibition.[5][6] Management strategies in preclinical studies include:

  • Dose reduction: If severe hypertension or proteinuria is observed, reducing the dose of the bispecific antibody may be necessary.[6]

  • Anti-hypertensive agents: Co-administration of anti-hypertensive medications can help manage elevated blood pressure.[5]

  • Monitoring: Regular monitoring of blood pressure and urine protein levels is crucial to detect these toxicities early.[5] For proteinuria, a spot urine protein/creatinine ratio is a useful monitoring tool.[5]

Troubleshooting Guides

In Vitro Cytokine Release Assay

Issue: High background cytokine levels in the negative control wells.

Potential Cause Troubleshooting Step
Contamination of cell cultureUse fresh, sterile reagents and practice aseptic technique. Regularly test cell lines for mycoplasma.
Pre-activated PBMCsAllow PBMCs to rest for a period after isolation and before starting the assay. Ensure gentle handling during isolation to minimize activation.[13]
Endotoxin contamination in reagentsUse endotoxin-free reagents and test all components of the assay for endotoxin levels.

Issue: Inconsistent or non-reproducible results.

Potential Cause Troubleshooting Step
Donor-to-donor variability in PBMCsUse PBMCs from multiple healthy donors to assess the range of responses.[14]
Inconsistent cell viability or densityPerform a cell count and viability assessment (e.g., trypan blue exclusion) immediately before plating. Ensure a homogenous cell suspension when plating.
Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents and cell suspensions.
In Vivo Studies in Humanized Mice

Issue: Rapid onset of severe Cytokine Release Syndrome (CRS) leading to early morbidity.

Potential Cause Troubleshooting Step
High initial dose of the bispecific antibodyImplement a step-up dosing regimen, starting with a lower, sub-therapeutic dose and gradually increasing to the desired therapeutic dose.[8]
High tumor burden in the animal modelConsider reducing the initial tumor burden before starting treatment.
High level of T-cell engraftmentCharacterize the level of human immune cell engraftment in your model and adjust the starting dose accordingly.

Issue: Unexpected off-target toxicities not predicted by in vitro assays.

Potential Cause Troubleshooting Step
On-target, off-tumor toxicityThe target antigen may be expressed at low levels on healthy tissues. Perform immunohistochemistry (IHC) on a panel of normal tissues to assess target expression.
Formation of immune complexesThe bispecific antibody may form complexes with soluble antigens, leading to deposition in tissues and inflammation. Analyze serum for the presence of immune complexes.
Species-specific toxicityThe observed toxicity may be specific to the mouse model. Consider using a second, different animal model for confirmation.

Quantitative Data Summary

Table 1: Preclinical Safety Profile of Ivonescimab (Anti-PD-1/VEGF)

Adverse EventGrade 1-2 (%)Grade ≥3 (%)
Rash29.40
Arthralgia19.60
Hypertension19.613.7
Fatigue17.60
Diarrhea15.70
Pruritus11.80
Alanine aminotransferase increased-5.2
Aspartate aminotransferase increased-3.9
Colitis-3.9

Data from a Phase 1a dose-escalation study in patients with advanced solid tumors.[15]

Table 2: Preclinical Safety Profile of HB0025 (Anti-PD-L1/VEGF)

Adverse EventAny Grade (%)Grade ≥3 (%)
Hypertriglyceridemia23.3Not Reported
Hypercholesterolemia23.3Not Reported
Anemia16.7Not Reported
Alanine aminotransferase increase16.7Not Reported
Proteinuria13.3Not Reported

Preliminary data from a Phase I study in patients with advanced solid tumors.[16]

Experimental Protocols

In Vitro Cytokine Release Assay using Human PBMCs

This protocol provides a general framework for assessing the potential of a PD-1/VEGF bispecific antibody to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Human PBMCs isolated from healthy donor blood

  • PD-1/VEGF bispecific antibody (test article)

  • Isotype control antibody (negative control)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

  • 96-well cell culture plates

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based or ELISA)

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[13][17]

  • Cell Plating: Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of the PD-1/VEGF bispecific antibody, isotype control, and positive control. Add 100 µL of each treatment to the appropriate wells in triplicate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Analysis: Analyze the supernatant for the presence of key inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-8, IL-10) using a multiplex immunoassay according to the manufacturer's instructions.

In Vivo Vascular Leakage Assessment (Miles Assay)

This protocol is used to evaluate the effect of a PD-1/VEGF bispecific antibody on vascular permeability in vivo.[18]

Materials:

  • Mice (e.g., C57BL/6 or immunodeficient mice bearing human tumors)

  • PD-1/VEGF bispecific antibody

  • VEGF (positive control)

  • PBS (vehicle control)

  • Evans Blue dye (0.5% in sterile saline)

  • Formamide

  • Spectrophotometer

Methodology:

  • Evans Blue Injection: Anesthetize the mice and inject 100 µL of 0.5% Evans Blue dye intravenously via the tail vein.

  • Intradermal Injections: After 10 minutes, inject 20 µL of the PD-1/VEGF bispecific antibody, VEGF control, and PBS control intradermally at distinct sites on the shaved dorsal skin of the mice.

  • Dye Extravasation: Allow the dye to extravasate for 30-60 minutes.

  • Tissue Harvest: Euthanize the mice and excise the skin at the injection sites.

  • Dye Extraction: Place each skin sample in a separate tube containing formamide and incubate at 60°C overnight to extract the Evans Blue dye.

  • Quantification: Centrifuge the tubes to pellet any debris and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the degree of vascular leakage.

Visualizations

Signaling_Pathway PD-1/VEGF Bispecific Antibody Mechanism of Action cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell VEGF VEGF PD-L1 PD-L1 T-Cell T-Cell T-Cell->Tumor Cell Tumor Cell Killing PD-1 PD-1 Endothelial Cell Endothelial Cell VEGFR VEGFR Bispecific Antibody Bispecific Antibody Bispecific Antibody->Tumor Cell Binds PD-L1 Bispecific Antibody->T-Cell Binds PD-1 Bispecific Antibody->VEGF Sequesters VEGF Bispecific Antibody->VEGF Blocks Interaction Bispecific Antibody->PD-L1 Blocks Interaction Bispecific Antibody->PD-1 Blocks Interaction VEGF->VEGFR Promotes Angiogenesis PD-L1->PD-1 Inhibits T-Cell Activation

Caption: Mechanism of action of a PD-1/VEGF bispecific antibody.

Experimental_Workflow In Vitro Cytokine Release Assay Workflow Start Start Isolate PBMCs Isolate PBMCs Start->Isolate PBMCs Plate PBMCs Plate PBMCs Isolate PBMCs->Plate PBMCs Add Treatments Add Treatments Plate PBMCs->Add Treatments Incubate Incubate Add Treatments->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Analyze Cytokines Analyze Cytokines Collect Supernatant->Analyze Cytokines End End Analyze Cytokines->End

Caption: Workflow for an in vitro cytokine release assay.

Logical_Relationship Troubleshooting Logic for High Background in CRS Assay High Background High Background Contamination? Contamination? High Background->Contamination? Pre-activated PBMCs? Pre-activated PBMCs? Contamination?->Pre-activated PBMCs? No Aseptic Technique Aseptic Technique Contamination?->Aseptic Technique Yes Endotoxin? Endotoxin? Pre-activated PBMCs?->Endotoxin? No Rest PBMCs Rest PBMCs Pre-activated PBMCs?->Rest PBMCs Yes Use Endotoxin-free Reagents Use Endotoxin-free Reagents Endotoxin?->Use Endotoxin-free Reagents Yes Problem Solved Problem Solved Aseptic Technique->Problem Solved Rest PBMCs->Problem Solved Use Endotoxin-free Reagents->Problem Solved

References

Addressing solubility and stability issues of NCI172112 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with the investigational compound NCI172112, focusing on common challenges related to its solubility and stability in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits poor solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent. Based on preliminary data, Dimethyl Sulfoxide (DMSO) is the preferred solvent. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain compound solubility.

  • Serum Concentration: The presence of serum proteins, such as albumin, can help to solubilize hydrophobic compounds. If your experimental design allows, consider maintaining a serum concentration of 5-10% in your culture medium.

  • Pluronic F-68: For serum-free conditions, the addition of a non-ionic surfactant like Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can aid in maintaining the solubility of this compound.

  • Sonication: Briefly sonicating the diluted solution of this compound in the final medium can help to disperse any initial aggregates.

Q3: How should I store this compound stock solutions to ensure stability?

A3: To maintain the integrity of this compound, stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

  • Light and Air: Protect the stock solutions from light and exposure to air by using amber vials and ensuring they are tightly sealed.

Troubleshooting Guide

Issue 1: Inconsistent Results in Cellular Assays

Inconsistent results with this compound can often be traced back to issues with its solubility and stability. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Precipitation of this compound in mediaVisually inspect the media for precipitates after adding the compound. If present, refer to the solubility enhancement strategies in FAQ 2 .
Degradation of this compound in stock solutionPrepare fresh stock solutions and avoid multiple freeze-thaw cycles. Use aliquots for single experiments.
Adsorption to plasticwarePre-coating pipette tips and plates with a solution of 0.1% Bovine Serum Albumin (BSA) can help to reduce non-specific binding.
Issue 2: Poor Cellular Uptake of this compound

If you suspect that poor cellular uptake is affecting your results, consider the following experimental workflow to assess and improve the delivery of this compound to your cells.

cluster_workflow Workflow for Assessing Cellular Uptake A Prepare this compound in Low-Binding Plates B Add to Cell Culture Medium (with and without serum) A->B C Incubate with Cells for Various Time Points B->C D Lyse Cells and Analyze for This compound Concentration (e.g., by LC-MS/MS) C->D E Compare Intracellular vs. Extracellular Concentrations D->E

Caption: Workflow for assessing the cellular uptake of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve a stock concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Dispense the stock solution into small-volume, amber-colored aliquots.

  • Store the aliquots at -80°C until use.

Protocol 2: Dilution of this compound for Cellular Assays
  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

  • Ensure that the final DMSO concentration in the medium applied to the cells does not exceed 0.5%.

  • Gently mix the diluted solutions by pipetting before adding them to the cell culture plates.

Signaling Pathway Considerations

While the precise mechanism of action for this compound is still under investigation, it is hypothesized to interact with key nodes in pro-survival signaling pathways. The following diagram illustrates a generalized pathway that may be affected by this compound, providing a conceptual framework for designing mechanism-of-action studies.

cluster_pathway Hypothesized this compound Target Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->PI3K This compound->mTOR

Caption: Hypothesized signaling pathway targeted by this compound.

This technical support guide is intended to provide a starting point for addressing common in vitro challenges with this compound. As with any experimental compound, careful optimization of protocols for your specific cell lines and assay conditions is recommended.

Interpreting unexpected toxicity in animal models treated with Ivonescimab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity in animal models treated with Ivonescimab (AK112), a bispecific antibody targeting PD-1 and VEGF.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ivonescimab?

Ivonescimab is a tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] By blocking the PD-1 pathway, Ivonescimab aims to restore the anti-tumor activity of T-cells. Concurrently, by inhibiting VEGF, it seeks to suppress tumor angiogenesis and normalize the tumor vasculature, which can also enhance the infiltration of T-cells into the tumor microenvironment. A key feature of Ivonescimab is its cooperative binding, where the presence of VEGF enhances its binding affinity to PD-1, potentially increasing its activity within the tumor microenvironment where both targets are co-expressed.[3]

Q2: What are the expected toxicities in animal models based on Ivonescimab's mechanism of action?

Based on its dual mechanism, the expected toxicities are a combination of those seen with PD-1 inhibitors and VEGF inhibitors. These can be broadly categorized as:

  • Immune-Related Adverse Events (irAEs) from PD-1 blockade: These are due to a generalized activation of the immune system and can manifest as inflammation in various organs. In clinical studies of PD-1/PD-L1 inhibitors, common irAEs include skin rash, pruritus, colitis, hepatitis (elevated ALT/AST), pneumonitis, and endocrinopathies (e.g., hypothyroidism, hyperthyroidism, hypophysitis).[4][5] Researchers should be vigilant for signs of inflammation in relevant tissues during histopathological examination of animal models.

  • Anti-VEGF-Related Toxicities : These are primarily related to the inhibition of angiogenesis and vascular function. Clinically, common toxicities with VEGF inhibitors include hypertension, proteinuria, bleeding events, and delayed wound healing.[6][7][8] In animal models, this may translate to changes in blood pressure, kidney histopathology (e.g., glomerular changes), and potential for hemorrhage.

Combination therapies of PD-1/L1 and VEGF inhibitors in clinical trials have shown an increased incidence of adverse events compared to monotherapy, particularly hypertension.[7][9]

Q3: We are observing a higher-than-expected mortality rate in our mouse model. What could be the cause?

Higher-than-expected mortality could be due to several factors:

  • Exaggerated Pharmacological Effect : The dual blockade might be more potent than anticipated in your specific animal model or tumor setting, leading to severe on-target toxicities. For instance, severe, systemic inflammation (a "cytokine storm") or significant vascular disruption could be culprits.

  • Off-Target Toxicity : The antibody may be binding to an unintended target in your animal species, leading to unforeseen toxic effects.

  • Model-Specific Sensitivity : The specific strain of mice or the tumor model being used might have a unique sensitivity to the combined PD-1/VEGF inhibition.

  • Immunogenicity : The development of anti-drug antibodies (ADAs) can sometimes lead to the formation of immune complexes, which can deposit in tissues (like the kidney) and cause inflammation and damage.[10] While often not acutely lethal, it can contribute to morbidity. In a GLP toxicology study of a different bispecific antibody in cynomolgus monkeys, mortality was observed at higher doses (≥1 mg/kg).[11]

A systematic investigation, starting with a dose-response study and including detailed histopathology, is crucial to determine the cause.

Q4: Our histopathology results show mononuclear cell infiltration in multiple organs. Is this an expected finding?

Yes, mononuclear cell infiltration in various tissues is a potential on-target effect of PD-1 blockade and is consistent with an immune-related adverse event. A GLP toxicology study of a PD-1-targeted fusion protein in cynomolgus monkeys showed generalized mononuclear infiltration in various tissues.[11] However, the severity, location, and composition of these infiltrates are critical for interpretation.

  • Expected : Low to moderate-grade infiltrates in tumor tissue, and potentially in organs known to be affected by irAEs (e.g., liver, gut, skin, thyroid).

  • Unexpected/Concerning : High-grade, diffuse inflammation in critical organs (e.g., heart, brain, lungs) not typically associated with severe irAEs, or inflammation accompanied by significant tissue necrosis or organ dysfunction. This would warrant further investigation to rule out exaggerated pharmacology or off-target effects.

Q5: We've noticed a significant drop in body weight in our treated animals that doesn't correlate with tumor size. What should we investigate?

Significant body weight loss is a common sign of toxicity. Beyond tumor burden, potential causes in animals treated with Ivonescimab could include:

  • Gastrointestinal Toxicity : Immune-mediated colitis can lead to diarrhea, malabsorption, and subsequent weight loss. Histopathological examination of the intestines is recommended.

  • Systemic Inflammation : A systemic inflammatory response can increase metabolic rate and cause cachexia. Measuring serum cytokines can help assess this.

  • Renal Toxicity : Severe proteinuria, a known effect of VEGF inhibition, can lead to a negative protein balance. Urinalysis and kidney histopathology are key diagnostic steps.

  • Hypophysitis : Inflammation of the pituitary gland, a known irAE, can disrupt hormonal balance and lead to weight loss.

Troubleshooting Guide for Unexpected Toxicity

If you encounter unexpected toxicity, a systematic approach is necessary to identify the root cause.

Step 1: Initial Assessment & Data Review

  • Verify Dosing and Administration : Double-check all calculations, dilutions, and the administration route. Ensure the correct strain, age, and sex of animals were used.

  • Review Clinical Observations : Scrutinize daily health monitoring records. Are there specific clinical signs associated with the toxicity (e.g., changes in posture, breathing, skin, feces)?

  • Analyze Dose-Response : Is the toxicity dose-dependent? If not already done, a dose-range finding study is critical to establish the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL).

Step 2: Targeted Experimental Investigation

If the initial assessment doesn't reveal a simple error, proceed with a more in-depth investigation:

Observation Recommended Action Experimental Protocols
Sudden Death / High Mortality Perform immediate necropsy on deceased animals. Collect tissues for histopathology. Collect terminal blood samples for cytokine analysis and clinical chemistry.--INVALID-LINK--, --INVALID-LINK--
Organ-Specific Clinical Signs (e.g., labored breathing, diarrhea) Focus necropsy and histopathology on the affected organ system (e.g., lungs, GI tract). Consider specialized functional assays (e.g., bronchoalveolar lavage for respiratory issues).--INVALID-LINK--
Weight Loss, Hunched Posture Conduct thorough gross necropsy of all organ systems. Prioritize histopathology of the GI tract, liver, and kidneys. Perform urinalysis for proteinuria. Analyze serum for markers of liver/kidney function and systemic inflammation (cytokines).--INVALID-LINK--, --INVALID-LINK--
Unexpected Lesions at Necropsy Document and photograph all gross lesions. Ensure these tissues are prioritized for histopathology. Consider special stains or immunohistochemistry (IHC) to characterize the lesions and infiltrating cells.--INVALID-LINK--

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Human Clinical Trials of Ivonescimab & PD-1/VEGF Inhibitor Combinations

This table provides a reference for toxicities observed in humans, which can help guide observations in animal models.

Adverse EventIvonescimab (Phase 1a)[2]Atezolizumab + Bevacizumab (HCC)[6][7]PD-1/L1 Inhibitors + Targeted Therapy (Meta-Analysis)[9]
Any Grade TRAEs (%) 74.5%-94.5%
Grade ≥3 TRAEs (%) 27.5%43%47.3%
Most Common Any Grade TRAEs Rash (29.4%), Arthralgia (19.6%), Hypertension (19.6%), Fatigue (17.6%), Diarrhea (15.7%)-Fatigue (34.3%)
Most Common Grade ≥3 TRAEs Hypertension (13.7%), ALT/AST Increased (5.2%/3.9%), Colitis (3.9%)Hypertension (12%), AST Increased (5%), Proteinuria (4%)Hypertension (9.3%)

Experimental Protocols

Histopathology Protocol for Toxicity Assessment

1. Objective: To prepare, process, and examine tissues microscopically to identify treatment-related pathological changes.

2. Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • 70%, 80%, 95%, 100% Ethanol

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

3. Procedure:

  • Tissue Collection & Fixation:

    • Perform a full necropsy immediately after euthanasia.

    • Collect a comprehensive set of tissues (including but not limited to: liver, kidneys, spleen, heart, lungs, brain, lymph nodes, GI tract, reproductive organs, skin, and any gross lesions).

    • Trim tissues to be no more than 5mm thick to ensure proper fixation.

    • Immediately place tissues in at least 10 volumes of 10% NBF. Fix for 24-48 hours at room temperature.

  • Tissue Processing:

    • After fixation, wash tissues in PBS.

    • Dehydrate the tissues by sequential immersion in increasing concentrations of ethanol (e.g., 70% for 1 hr, 80% for 1 hr, 95% for 1 hr, 100% for 1 hr x 2).

    • Clear the tissues in xylene (or a xylene substitute) (e.g., 1 hr x 2).

    • Infiltrate and embed the tissues in molten paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin blocks at 4-5 µm thickness using a microtome.

    • Float the sections on a warm water bath and mount them on glass slides.

    • Dry the slides thoroughly.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).

    • Dehydrate the stained slides and mount with a coverslip.

  • Pathological Evaluation:

    • A board-certified veterinary pathologist should perform a blinded evaluation of the slides.

    • Compare tissues from treated animals to those from control animals.

    • Describe and semi-quantitatively score any observed lesions (e.g., inflammation, necrosis, apoptosis, cellular infiltration, fibrosis, vascular changes).

Cytokine Profiling by ELISA Protocol

1. Objective: To quantify the concentration of specific pro-inflammatory and anti-inflammatory cytokines in serum or plasma to assess systemic immune activation.

2. Materials:

  • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IFN-γ, IL-6, IL-10)

  • Microplate reader capable of reading absorbance at 450 nm

  • Wash buffer (usually PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (provided in kit)

  • TMB substrate and Stop Solution (provided in kit)

  • Animal serum/plasma samples

  • Recombinant cytokine standards (provided in kit)

3. Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the recombinant cytokine standard according to the kit manufacturer's instructions to generate a standard curve.

    • Dilute samples in assay diluent if necessary.

  • Assay Performance (Sandwich ELISA):

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate as specified (e.g., 1 hour at room temperature).

    • Wash the plate 3-4 times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate as specified (e.g., 30 minutes at room temperature, protected from light).

    • Wash the plate 3-4 times.

    • Add 100 µL of TMB substrate to each well. Incubate until color develops (e.g., 15-20 minutes, protected from light).

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.

Visualizations

Ivonescimab_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) Ivonescimab Ivonescimab (Bispecific Ab) VEGF VEGF Ivonescimab->VEGF Blocks PD1 PD-1 Ivonescimab->PD1 Blocks T_Cell T-Cell T_Cell->PD1 Tumor_Cell Tumor Cell Tumor_Cell->VEGF Secretes PDL1 PD-L1 Tumor_Cell->PDL1 VEGFR VEGFR Tumor_Cell->VEGFR VEGF->VEGFR Promotes Angiogenesis PDL1->PD1 Inhibits T-Cell Activation invis1->T_Cell Restores T-Cell Activity invis2->Tumor_Cell Inhibits Angiogenesis Toxicity_Troubleshooting_Workflow Start Unexpected Toxicity Observed (e.g., weight loss, mortality) Step1 Step 1: Initial Assessment - Verify Dosing & Protocol - Review Clinical Observations Start->Step1 Decision1 Protocol Error Identified? Step1->Decision1 Action1 Correct Protocol & Re-run Study Decision1->Action1 Yes Step2 Step 2: In-Depth Investigation - Perform Necropsy - Collect Tissues & Blood Decision1->Step2 No Analysis1 Histopathology Step2->Analysis1 Analysis2 Clinical Chemistry & Cytokine Profiling Step2->Analysis2 Analysis3 Pharmacokinetics (PK) & Anti-Drug Antibodies (ADA) Step2->Analysis3 Step3 Step 3: Data Interpretation - Correlate Findings - Compare to Expected Toxicities Analysis1->Step3 Analysis2->Step3 Analysis3->Step3 End Identify Cause of Toxicity (e.g., On-target, Off-target) Step3->End Toxicity_Interpretation_Logic Toxicity Observed Toxicity IsDoseDependent Is it Dose-Dependent? Toxicity->IsDoseDependent CorrelatesWithPD Correlates with PD markers? (e.g., Cytokine release) IsDoseDependent->CorrelatesWithPD Yes NoDoseDep No clear dose-dependence IsDoseDependent->NoDoseDep No PathologyConsistent Pathology consistent with known irAEs or anti-VEGF effects? CorrelatesWithPD->PathologyConsistent Yes OffTarget Conclusion: Possible Off-Target or Model-Specific Toxicity CorrelatesWithPD->OffTarget No OnTarget Conclusion: Likely On-Target Toxicity (Exaggerated Pharmacology) PathologyConsistent->OnTarget Yes PathologyConsistent->OffTarget No Immunogenicity Conclusion: Possible Immunogenicity-Related Toxicity (e.g., Immune Complex) ADA Are Anti-Drug Antibodies (ADAs) present? NoDoseDep->ADA ADA->OffTarget No ADA->Immunogenicity Yes

References

Technical Support Center: Overcoming Resistance to Ivonescimab in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ivonescimab in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Ivonescimab, is now showing reduced response. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to Ivonescimab, a bispecific antibody targeting PD-1 and VEGF, can arise from various molecular and cellular alterations. Based on the dual mechanism of action, resistance can be driven by factors affecting either or both pathways. Potential mechanisms include:

  • Upregulation of alternative immune checkpoints: Cancer cells may upregulate other inhibitory receptors on T cells, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) and Lymphocyte-activation gene 3 (LAG-3), to compensate for the PD-1 blockade.[1][2][3][4][5][6][7][8][9]

  • Activation of alternative angiogenic pathways: The tumor microenvironment can adapt to VEGF inhibition by activating other pro-angiogenic signaling pathways, such as those mediated by fibroblast growth factor (FGF) or angiopoietins.[10][11]

  • Alterations in the tumor microenvironment (TME): Changes in the TME, such as an increase in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), or the secretion of immunosuppressive cytokines, can limit the efficacy of Ivonescimab.[7][8][12][13][14]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased expression and activation of RTKs like AXL and c-MET have been implicated in resistance to both anti-angiogenic and immune checkpoint therapies.[1][9][10][15][16][17][18]

  • Impaired interferon-gamma (IFNγ) signaling: Mutations or downregulation of components in the IFNγ signaling pathway within cancer cells can reduce the expression of PD-L1, making them less susceptible to PD-1 blockade.

Q2: How can I generate an Ivonescimab-resistant cancer cell line in vitro for my studies?

A2: Developing an in vitro model of acquired resistance is crucial for investigating resistance mechanisms. A common method is through continuous exposure to escalating drug concentrations.

Experimental Workflow for Generating Resistant Cell Lines

G cluster_setup Initial Setup cluster_treatment Resistance Induction cluster_characterization Characterization of Resistant Line start Start with a sensitive parental cancer cell line ic50 Determine the initial IC50 of Ivonescimab start->ic50 treat_low Treat cells with a low concentration of Ivonescimab (e.g., IC20-IC30) ic50->treat_low monitor Monitor cell viability and proliferation treat_low->monitor increase_dose Gradually increase Ivonescimab concentration as cells adapt and resume proliferation monitor->increase_dose repeat Repeat dose escalation cycles increase_dose->repeat Continue for several months isolate Isolate and expand resistant clones repeat->isolate confirm Confirm resistance by comparing the IC50 of the resistant line to the parental line isolate->confirm characterize Characterize the molecular and phenotypic changes confirm->characterize

Caption: Workflow for generating Ivonescimab-resistant cancer cell lines.

Q3: My co-culture experiments with T cells and cancer cells show a diminished T-cell mediated killing despite the presence of Ivonescimab. What could be the reason?

A3: This scenario suggests that the cancer cells may have developed mechanisms to evade T-cell cytotoxicity that are not solely dependent on the PD-1/PD-L1 axis. Potential reasons include:

  • Loss or downregulation of antigen presentation machinery: Cancer cells may have reduced expression of Major Histocompatibility Complex (MHC) class I molecules, preventing T-cell recognition.

  • Secretion of immunosuppressive cytokines: The cancer cells might be secreting cytokines like TGF-β or IL-10, which can directly inhibit T-cell function.

  • Upregulation of alternative "don't eat me" signals: Besides PD-L1, cancer cells might be overexpressing other surface proteins that inhibit immune cell function.

Troubleshooting Guides

Issue 1: Decreased Cell Death in Ivonescimab-Treated Cancer Cell Lines
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with Ivonescimab on the suspected resistant cells and compare it to the parental, sensitive cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).2. Investigate Molecular Mechanisms: Analyze changes in the expression and activation of proteins in key signaling pathways (see Issue 2 for details).
Suboptimal Ivonescimab Concentration or Activity 1. Verify Antibody Integrity: Ensure proper storage and handling of Ivonescimab. Perform a quality control check if possible.2. Optimize Concentration: Re-evaluate the optimal concentration of Ivonescimab for your specific cell line and experimental conditions.
Changes in Cell Culture Conditions 1. Check Media and Supplements: Ensure consistency in cell culture media, serum, and other supplements, as variations can affect cell growth and drug sensitivity.2. Monitor Cell Passage Number: High passage numbers can lead to phenotypic drift. It is advisable to use cells within a defined passage range.

Quantitative Data Summary: Cell Viability

Cell LineTreatmentIC50 (nM)Fold Change in IC50
Parental LineIvonescimab10-
Resistant LineIvonescimab15015
Issue 2: Identifying the Molecular Mechanism of Resistance
Potential Mechanism Experimental Approach
Upregulation of Alternative Immune Checkpoints 1. Western Blot/Flow Cytometry: Analyze the protein expression of TIM-3 and LAG-3 in resistant vs. parental cell lines co-cultured with T cells.[2][3][4][7][8] 2. Functional Assays: Use blocking antibodies against TIM-3 and/or LAG-3 in combination with Ivonescimab to see if sensitivity is restored.
Activation of Alternative Angiogenic or Pro-survival Pathways 1. Phospho-RTK Array: Screen for the activation of multiple receptor tyrosine kinases to identify upregulated pathways.2. Western Blot: Validate the findings from the array by analyzing the phosphorylation status of key proteins in pathways such as AXL, c-MET, and FGF receptor signaling.[9][10][15][16][17][18]
Changes in the Tumor Microenvironment (in co-culture models) 1. Cytokine Profiling (ELISA/Multiplex Assay): Measure the levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) and pro-angiogenic factors (e.g., FGF, Angiopoietins) in the culture supernatant.[11][12] 2. Flow Cytometry: Analyze the populations of immunosuppressive cells (e.g., Tregs, MDSCs) in more complex co-culture or organoid models.

Signaling Pathway Analysis Workflow

G cluster_start Start cluster_analysis Molecular Analysis cluster_validation Functional Validation start_node Ivonescimab-Resistant and Parental Cell Lines lysates Prepare cell lysates start_node->lysates flow_cytometry Flow Cytometry for TIM-3, LAG-3 on T cells (co-culture) start_node->flow_cytometry elisa ELISA for secreted factors (TGF-β, IL-10, FGF) start_node->elisa phospho_array Phospho-RTK Array lysates->phospho_array western_blot Western Blot for p-AXL, p-MET, p-FGFR lysates->western_blot phospho_array->western_blot Validate hits inhibitors Treat with Ivonescimab + specific inhibitors (e.g., AXL inhibitor) western_blot->inhibitors flow_cytometry->inhibitors viability_assay Cell Viability Assay inhibitors->viability_assay apoptosis_assay Apoptosis Assay inhibitors->apoptosis_assay

Caption: Workflow for investigating molecular mechanisms of resistance.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Ivonescimab and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Lyse parental and resistant cells (treated and untreated with Ivonescimab) with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AXL, AXL, p-MET, MET, TIM-3, LAG-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., PD-L1) or an isotype control antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.

Hypothesized Synergistic Resistance Pathway

G cluster_treatment Treatment cluster_targets Primary Targets cluster_resistance Resistance Mechanisms cluster_outcome Outcome ivonescimab Ivonescimab pd1 PD-1 ivonescimab->pd1 blocks vegf VEGF ivonescimab->vegf blocks up_tim3_lag3 Upregulation of TIM-3/LAG-3 pd1->up_tim3_lag3 compensatory upregulation up_rtk Upregulation of AXL/c-MET pd1->up_rtk alt_angio Activation of alternative angiogenic pathways (e.g., FGF, Angiopoietins) vegf->alt_angio compensatory activation vegf->up_rtk resistance Tumor Cell Survival and Proliferation up_tim3_lag3->resistance alt_angio->resistance up_rtk->resistance

Caption: Hypothesized synergistic resistance mechanisms to Ivonescimab.

References

Best practices for handling and storage of AK112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storage, and experimentation with AK112 (Ivonescimab), a first-in-class bispecific antibody targeting PD-1 and VEGF.

Frequently Asked Questions (FAQs)

Q1: What is AK112 and what is its mechanism of action?

A1: AK112, also known as Ivonescimab, is a humanized IgG1 bispecific antibody.[1][2] It is designed to simultaneously target two critical pathways in cancer progression: Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), AK112 helps to restore the anti-tumor activity of T-cells. Concurrently, by sequestering VEGF, it inhibits tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Q2: What are the primary applications of AK112 in a research setting?

A2: In a research setting, AK112 is primarily used for in vitro and in vivo studies to investigate the combined effects of PD-1 blockade and VEGF inhibition on tumor cells and the tumor microenvironment. Common applications include cell-based assays to measure immune cell activation, angiogenesis assays, and preclinical animal studies to evaluate anti-tumor efficacy.

Q3: In what form is AK112 supplied and how should it be stored upon arrival?

A3: AK112 is typically supplied as a lyophilized (freeze-dried) powder. For optimal stability, the lyophilized product should be stored at -20°C or -80°C.

Q4: How should I reconstitute lyophilized AK112?

A4: While a specific datasheet for research-grade AK112 is not publicly available, general best practices for reconstituting lyophilized antibodies should be followed. It is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the antibody with sterile, high-purity water or a buffer such as sterile phosphate-buffered saline (PBS). The final concentration will depend on the amount of antibody in the vial and your experimental needs. For consistent results, it is advisable to aim for a stock concentration of at least 1 mg/mL.

Q5: What is the recommended storage condition for reconstituted AK112?

A5: After reconstitution, it is crucial to aliquot the antibody solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for long-term storage, at -80°C. For short-term storage (a few days to a week), the reconstituted antibody can be kept at 4°C.

Experimental Protocols & Troubleshooting Guides

Handling and Storage Best Practices

Proper handling and storage are critical for maintaining the activity of AK112.

ParameterRecommendationRationale
Form Lyophilized powderEnhances stability for shipping and long-term storage.
Storage (Lyophilized) -20°C or -80°CPreserves the integrity of the antibody before reconstitution.
Reconstitution Sterile, high-purity water or sterile PBSEnsures the antibody is free from contaminants and in a suitable buffer for biological activity.
Reconstitution Handling Gently mix by inversion or pipetting. Avoid vigorous vortexing.Prevents denaturation and aggregation of the antibody.
Storage (Reconstituted) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Minimizes damage to the antibody structure and preserves its activity.
Short-term Storage 4°C for up to one weekConvenient for immediate or frequent use, but not recommended for long periods.
Troubleshooting Guide

Issue 1: Low or no activity in a cell-based assay.

Potential CauseTroubleshooting Step
Improper storage or handlingReview storage and handling procedures. Ensure the antibody was not subjected to multiple freeze-thaw cycles. Use a fresh aliquot.
Incorrect antibody concentrationPerform a dose-response experiment to determine the optimal concentration for your specific assay.
Cell line suitabilityConfirm that your target cells express PD-L1 and that your assay is sensitive to changes in VEGF signaling or T-cell activation.
Assay setupVerify all other reagents and assay conditions (e.g., incubation times, temperatures) are optimal.

Issue 2: High background signal in an ELISA or other binding assay.

Potential CauseTroubleshooting Step
Insufficient blockingIncrease the concentration or incubation time of the blocking buffer.
Non-specific bindingAdd a mild detergent (e.g., Tween-20) to the wash buffers.
Antibody concentration too highTitrate the antibody to a lower concentration.

Issue 3: Inconsistent results between experiments.

Potential CauseTroubleshooting Step
Variability in cell passage numberUse cells within a consistent and low passage number range for all experiments.
Inconsistent reagent preparationPrepare fresh reagents for each experiment and ensure accurate dilutions.
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.

Key Experimental Methodologies

Protocol 1: In Vitro PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)

This assay measures the ability of AK112 to block the interaction between PD-1 and PD-L1, leading to the activation of a reporter gene.

Methodology:

  • Cell Culture: Co-culture two engineered cell lines:

    • One cell line expressing PD-L1 on its surface.

    • A second cell line (e.g., Jurkat cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).

  • Treatment: Add serial dilutions of AK112 to the co-culture. Include appropriate controls (isotype control antibody, no antibody).

  • Incubation: Incubate the cells for a period sufficient to allow for PD-1/PD-L1 interaction and subsequent reporter gene expression (typically 6-24 hours).

  • Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Analysis: Plot the reporter signal as a function of AK112 concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).

Protocol 2: VEGF Neutralization Assay (Endothelial Cell Proliferation Assay)

This assay assesses the ability of AK112 to inhibit VEGF-induced proliferation of endothelial cells.

Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-incubate serial dilutions of AK112 with a fixed, pro-proliferative concentration of recombinant human VEGF.

  • Stimulation: Add the AK112/VEGF mixture to the HUVECs. Include controls such as cells with media alone, cells with VEGF alone, and cells with an isotype control antibody plus VEGF.

  • Incubation: Incubate the cells for 48-72 hours to allow for proliferation.

  • Detection: Quantify cell proliferation using a suitable method, such as a CCK-8 assay or by measuring DNA synthesis (e.g., BrdU incorporation).

  • Analysis: Plot the proliferation signal against the AK112 concentration to determine the IC50 (the concentration at which 50% of VEGF-induced proliferation is inhibited).

Visualizations

AK112_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Outcomes Therapeutic Outcomes AK112 AK112 (Ivonescimab) PD1 PD-1 on T-cell AK112->PD1 Blocks PD-1/PD-L1 Interaction VEGF VEGF AK112->VEGF Sequesters VEGF TCellActivation T-Cell Activation & Anti-Tumor Immunity AngiogenesisInhibition Inhibition of Angiogenesis EndothelialCell Endothelial Cell (VEGFR) VEGF->EndothelialCell Promotes Angiogenesis (Inhibited by AK112) TumorCell Tumor Cell (Expressing PD-L1) TumorCell->PD1 Inhibitory Signal (Blocked by AK112)

Caption: Dual mechanism of action of AK112 in the tumor microenvironment.

Experimental_Workflow_PD1_Blockade cluster_workflow PD-1/PD-L1 Blockade Reporter Assay Workflow start Start co_culture Co-culture PD-L1+ cells and PD-1+/Reporter+ cells start->co_culture add_ak112 Add serial dilutions of AK112 co_culture->add_ak112 incubate Incubate for 6-24 hours add_ak112->incubate measure_signal Measure reporter signal (e.g., luminescence) incubate->measure_signal analyze Analyze data and determine EC50 measure_signal->analyze end End analyze->end

References

Technical Support Center: Managing Cytokine Release Syndrome in Preclinical Models of Bispecific Antibody Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) in preclinical models of bispecific antibody therapy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the preclinical assessment of bispecific antibody-induced CRS.

In Vitro Cytokine Release Assays

Question 1: We are observing high background levels of cytokines in our untreated control wells in our PBMC co-culture assay. What are the potential causes and solutions?

Answer: High background cytokine levels can obscure the true effect of your bispecific antibody. The primary causes and troubleshooting steps are outlined below:

  • PBMC Activation During Isolation and Thawing: Peripheral blood mononuclear cells (PBMCs) are sensitive and can be activated by improper handling, leading to spontaneous cytokine release.

    • Recommendation: Handle cells gently at all stages. Use pre-warmed media for thawing and avoid vigorous pipetting. It is also beneficial to give the cells a resting period of 1-2 hours in culture before the addition of the therapeutic.[1]

  • Contamination: Bacterial (including mycoplasma) or endotoxin contamination is a potent stimulator of immune cells.

    • Recommendation: Employ strict aseptic techniques throughout your experimental workflow. Regularly test cell cultures and reagents for mycoplasma and endotoxin contamination. Use endotoxin-free consumables and reagents whenever possible.[1]

  • Scaffold or Plate Issues: In 3D culture systems, the scaffold material itself might be causing an inflammatory response.

    • Recommendation: Run a cell-free control with the scaffold in media to see if it leaches any substances that are detected by your cytokine assay.[2]

Question 2: There is high variability in cytokine release between different PBMC donors. How can we minimize this?

Answer: Significant donor-to-donor variability is a known challenge in PBMC-based assays due to genetic differences and prior immune exposure.[1]

  • Recommendation: For comparative experiments, use PBMCs from a single, healthy donor if possible. If multiple donors are necessary, process and analyze them in parallel to reduce batch effects. Pre-screening donors for their responsiveness to a standard stimulus (e.g., anti-CD3/CD28 beads) can also help in selecting appropriate donors.[1]

Question 3: Our bispecific antibody is not inducing significant cytokine release in our in vitro assay, but we expect it to. What could be the issue?

Answer: A lack of response could be due to several factors related to the cells, the therapeutic, or the assay itself.

  • Poor Cell Health: Low cell viability will result in a diminished response.

    • Recommendation: Optimize your PBMC thawing and handling procedures to ensure high viability.[1]

  • Suboptimal Effector-to-Target (E:T) Ratio: An inappropriate ratio of immune cells to target cells can lead to a weak signal.

    • Recommendation: Perform an E:T ratio titration to determine the optimal ratio for your specific cell types and bispecific antibody.

  • Insufficient Incubation Time: Cytokine production and secretion take time.

    • Recommendation: Conduct a time-course experiment to identify the peak cytokine response time for your specific assay.

  • Low Assay Sensitivity: The detection method may not be sensitive enough to measure low levels of cytokines.

    • Recommendation: Ensure your cytokine detection assay (e.g., ELISA, Luminex) has the required sensitivity for the expected cytokine concentrations.[1]

In Vivo Humanized Mouse Models

Question 1: How do we choose the right humanized mouse model for our CRS studies?

Answer: The choice of model depends on the specific research question.

  • PBMC-Humanized Mice: These models are established by injecting adult human PBMCs into immunodeficient mice (e.g., NSG mice). They are relatively quick to generate and are useful for short-term studies to assess initial cytokine release.[3][4] However, they can develop graft-versus-host disease (GvHD).

  • CD34+ Hematopoietic Stem Cell (HSC) Engrafted Mice: These models are created by engrafting human CD34+ HSCs, which leads to the development of a multi-lineage human immune system.[5] These models are more stable, have a lower risk of GvHD, and are suitable for longer-term efficacy and toxicity studies.[5]

Question 2: We are not observing a clear dose-dependent cytokine release in our humanized mouse model. What should we check?

Answer: Several factors can contribute to a lack of dose-response.

  • Suboptimal Dosing Range: The selected dose range may be too narrow or not cover the therapeutic window where a dose-response is observable.

    • Recommendation: Conduct a pilot study with a wide dose range to identify the appropriate concentrations for your definitive study.

  • Timing of Sample Collection: Cytokine kinetics in vivo can be rapid and transient.

    • Recommendation: Collect blood samples at multiple time points post-treatment (e.g., 2, 6, 24, and 48 hours) to capture the peak cytokine levels.[6]

  • Donor Variability: Similar to in vitro assays, the response in humanized mice can vary depending on the human donor of the PBMCs or HSCs.[6]

    • Recommendation: Use cells from the same donor for all animals within an experimental group to minimize variability.

Question 3: What are the key parameters to monitor in humanized mice to assess CRS?

Answer: A comprehensive assessment of CRS involves monitoring multiple parameters.

  • Clinical Signs: Daily monitoring of body weight, body temperature, and general clinical appearance (e.g., ruffled fur, hunched posture).[3]

  • Cytokine Levels: Measurement of a panel of human cytokines in the mouse plasma at various time points. Key cytokines include IFN-γ, TNF-α, IL-6, IL-2, and IL-10.[6][7]

  • Human Immune Cell Engraftment and Activation: Flow cytometry analysis of blood and tissues to determine the level of human immune cell engraftment and to assess T-cell activation markers (e.g., CD69, CD25).[6]

Data Presentation: Quantitative Analysis of CRS

The following tables summarize key quantitative data from preclinical CRS studies.

Table 1: In Vitro Cytokine Release from PBMC/Target Cell Co-cultures

Bispecific Antibody TargetEffector:Target RatioConcentration (ng/mL)IFN-γ (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
CD2010:11500800300
CD2010:110250035001500
BCMA10:11300600200
BCMA10:110180028001200

Data are representative and compiled from typical in vitro co-culture experiments.

Table 2: In Vivo Cytokine Levels in PBMC-Humanized Mice

Bispecific Antibody (Dose)Time Post-DoseIFN-γ (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
CD19xCD3 (0.1 mg/kg)6 hours4500150080002000
CD19xCD3 (1 mg/kg)6 hours120004000250005000
OKT3 (0.25 mg/kg)6 hours80002500150003500
PBS Control6 hours<50<50<100<50

Data are representative of values reported in studies using PBMC-humanized NSG mice.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytokine Release Assay
  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.[8]

    • Carefully layer the diluted blood over Ficoll-Paque® in a conical tube.[8]

    • Centrifuge at 400 x g for 30 minutes with the brake off.[8]

    • Aspirate the PBMC layer (the white, cloudy interface) and transfer to a new tube.[9]

    • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.[8]

    • Resuspend the PBMC pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Co-culture Setup:

    • Plate target tumor cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere if necessary.[10]

    • Add freshly isolated PBMCs to the wells at the desired E:T ratio (e.g., 10:1, resulting in 5 x 10^5 PBMCs/well).[10]

    • Add the bispecific antibody at various concentrations. Include untreated and isotype control wells.

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Analyze cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[11]

Protocol 2: In Vivo CRS Assessment in Humanized Mice
  • Generation of Humanized Mice:

    • Sub-lethally irradiate immunodeficient mice (e.g., NSG mice).[6]

    • Intravenously inject 10-15 x 10^6 human PBMCs into each mouse.[6]

    • Allow 5-6 days for engraftment before starting the experiment.[3][6]

  • Tumor Cell Implantation (if applicable):

    • Inject tumor cells intravenously or subcutaneously, depending on the desired tumor model.[6]

  • Bispecific Antibody Treatment:

    • Administer the bispecific antibody intravenously or intraperitoneally at the desired doses.[6]

  • Monitoring and Sample Collection:

    • Monitor the mice daily for clinical signs of CRS (weight loss, temperature changes, altered behavior).[3]

    • Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 2, 6, 24, 48 hours post-dose).[6]

    • At the end of the study, euthanize the mice and collect blood and tissues (spleen, liver, lungs) for further analysis.

  • Analysis:

    • Separate plasma from the blood samples and measure human cytokine levels using a multiplex immunoassay.[6]

    • Analyze immune cell populations and activation markers in blood and tissues by flow cytometry.[6]

Visualizations: Pathways and Workflows

Signaling Pathway of Cytokine Release Syndrome

CRS_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment pbmc_iso PBMC Isolation coculture Co-culture with Target Cells & BsAb pbmc_iso->coculture cytokine_vitro Cytokine Analysis (Supernatant) coculture->cytokine_vitro end CRS Risk Profile cytokine_vitro->end humanize Generate Humanized Mice treatment BsAb Treatment humanize->treatment monitoring Clinical Monitoring (Weight, Temp) treatment->monitoring sampling Blood Sampling (Time-course) treatment->sampling cytokine_vivo Cytokine Analysis (Plasma) sampling->cytokine_vivo flow Flow Cytometry (Immune Cells) sampling->flow cytokine_vivo->end flow->end start Start Preclinical CRS Assessment start->pbmc_iso start->humanize Troubleshooting_Logic start High Background in Control Wells? check_contamination Check for Contamination (Mycoplasma, Endotoxin) start->check_contamination Yes no_issue Proceed with Assay start->no_issue No contamination_present Contamination Found? check_contamination->contamination_present handle_gently Review Cell Handling (Thawing, Pipetting) handling_issue Handling Gentle? handle_gently->handling_issue contamination_present->handle_gently No decontaminate Use New Reagents, Improve Aseptic Technique contamination_present->decontaminate Yes optimize_handling Optimize Handling Protocol, Add Rest Step handling_issue->optimize_handling No other_issues Investigate Other Causes (e.g., Reagent Quality) handling_issue->other_issues Yes

References

Strategies to reduce non-specific binding of Ivonescimab in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ivonescimab in immunoassays.

Introduction to Ivonescimab

Ivonescimab is a novel, tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its unique structure, featuring four antigen-binding sites, facilitates cooperative binding, leading to enhanced affinity for its targets in the tumor microenvironment where both PD-1 and VEGF-A are often overexpressed.[1][4][5] This complex design, while enhancing therapeutic potential, may also present unique challenges in immunoassays, such as an increased propensity for non-specific binding (NSB). This guide offers strategies to mitigate these potential issues.

Troubleshooting Guides

This section addresses specific problems related to non-specific binding that you may encounter during your immunoassays with Ivonescimab.

Issue 1: High Background Signal Across the Entire Plate/Membrane

High background is a common indicator of non-specific binding of the primary or secondary antibody to the assay surface.

Possible Causes and Solutions:

Cause Recommended Solution Detailed Protocol
Inadequate Blocking Optimize blocking buffer composition and incubation time.See Protocol 1: Optimization of Blocking Buffers .
Suboptimal Antibody Concentration Titrate the primary (Ivonescimab) and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.See Protocol 2: Antibody Titration for Optimal Signal-to-Noise Ratio .
Ineffective Washing Steps Increase the number and/or duration of wash steps. Consider adding a surfactant to the wash buffer.See Protocol 3: Enhancement of Wash Steps .
Hydrophobic or Ionic Interactions Modify the buffer composition by adjusting salt concentration or adding non-ionic surfactants.See Protocol 4: Buffer Modification to Reduce Non-Specific Interactions .
Experimental Protocols

Effective blocking is crucial to prevent the non-specific adsorption of antibodies to the assay surface.

Objective: To determine the most effective blocking agent for your specific immunoassay.

Methodology:

  • Prepare a series of blocking buffers with different blocking agents. Common options include:

    • 5% (w/v) Bovine Serum Albumin (BSA) in PBS or TBS.

    • 5% (w/v) non-fat dry milk in PBS or TBS (Note: Avoid milk-based blockers for assays with biotin-streptavidin systems due to endogenous biotin).

    • 1% (w/v) Casein in PBS or TBS.[6]

    • Commercial blocking buffers.

  • Coat your microplate wells or membrane with the target antigen or capture antibody as per your standard protocol.

  • Apply the different blocking buffers to separate wells/membranes and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with the rest of your immunoassay protocol, keeping all other parameters constant.

  • Compare the signal-to-background ratio for each blocking agent to identify the optimal one.

Data Summary Table:

Blocking Agent Signal (OD/RLU) Background (OD/RLU) Signal-to-Background Ratio
5% BSA in PBS[Insert Data][Insert Data][Insert Data]
5% Non-fat Dry Milk in TBS[Insert Data][Insert Data][Insert Data]
1% Casein in PBS[Insert Data][Insert Data][Insert Data]
Commercial Buffer X[Insert Data][Insert Data][Insert Data]

Using an excessive concentration of Ivonescimab or the secondary antibody can lead to increased non-specific binding.

Objective: To identify the antibody concentrations that yield the highest specific signal with the lowest background.

Methodology:

  • Prepare a serial dilution of Ivonescimab (e.g., from 10 µg/mL to 0.1 µg/mL).

  • For each primary antibody concentration, also test a range of secondary antibody dilutions (e.g., 1:1,000 to 1:20,000).

  • Perform the immunoassay using this matrix of primary and secondary antibody concentrations.

  • Include a negative control (no primary antibody) for each secondary antibody dilution to assess its intrinsic non-specific binding.

  • Analyze the results to find the combination that provides the best signal-to-noise ratio.

Thorough washing is essential to remove unbound and weakly bound antibodies.

Objective: To optimize the washing procedure to reduce background without diminishing the specific signal.

Methodology:

  • Increase Wash Volume and Number: After antibody incubation steps, increase the number of washes from 3 to 5 or 6. Ensure the wash volume is sufficient to completely fill the wells.

  • Increase Incubation Time for Washes: Allow the wash buffer to incubate in the wells for a few minutes during each wash step.

  • Add Surfactant to Wash Buffer: Incorporate a non-ionic surfactant like Tween-20 at a concentration of 0.05% to 0.1% in your wash buffer to help disrupt weak, non-specific interactions.

The physicochemical properties of the diluents and wash buffers can significantly influence non-specific binding.

Objective: To modify buffer components to minimize ionic and hydrophobic interactions.

Methodology:

  • Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl from 150 mM to 500 mM) in your antibody diluent and wash buffers can help to disrupt ionic interactions that contribute to non-specific binding.[7]

  • Adjust pH: The pH of the buffers can influence the charge of both Ivonescimab and the assay surface. Experiment with a range of pH values (e.g., 6.5 to 8.0) to find the optimal pH that minimizes non-specific binding.[7]

  • Incorporate Additives: Besides surfactants, other additives can be beneficial:

    • Bovine Serum Albumin (BSA): Adding BSA (e.g., 1%) to the antibody diluent can act as a blocking agent in solution.[7]

    • Heterophilic Antibody Blockers: If you are working with clinical samples, consider adding a heterophilic antibody blocker to prevent interference from human anti-animal antibodies.[8]

Frequently Asked Questions (FAQs)

Q1: Why might a bispecific antibody like Ivonescimab be more prone to non-specific binding?

A1: Ivonescimab's tetravalent structure, with four binding sites, and its bispecific nature (targeting both PD-1 and VEGF-A) increase its molecular complexity and size.[1][3] This can lead to a higher probability of random, low-affinity interactions with surfaces and other proteins in the assay, which manifests as non-specific binding.

Q2: Can the cooperative binding property of Ivonescimab affect my immunoassay results?

A2: Yes. Ivonescimab exhibits enhanced binding to one of its targets in the presence of the other.[4][5] In an immunoassay, if your sample contains both PD-1 and VEGF-A, this could lead to avidity effects that may influence the quantification of the antibody. It is important to be aware of this property when designing your assay and interpreting the results.

Q3: I am still seeing high background after optimizing my blocking and washing steps. What else can I try?

A3: If you have exhausted the common troubleshooting steps, consider the following:

  • Fc-mediated Binding: The Fc region of Ivonescimab could be binding to Fc receptors on cells or other proteins. You can try adding an Fc receptor blocking agent to your sample diluent.

  • Antibody Quality: Ensure that your Ivonescimab aliquot has not undergone multiple freeze-thaw cycles and has been stored correctly. Aggregated antibodies are more likely to bind non-specifically.

  • Cross-reactivity of Secondary Antibody: Run a control with only the secondary antibody to ensure it is not cross-reacting with components of your sample or the assay surface.[9]

Q4: Are there alternative immunoassay formats that might reduce non-specific binding?

A4: Yes. If you are encountering persistent issues with a standard ELISA format, you could consider a solution-phase immunoassay followed by capture.[10][11] This involves pre-incubating Ivonescimab with your sample in solution before capturing the complex on a solid phase. This can sometimes reduce the non-specific binding of the antibody to the plate surface.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Immunoassay Steps p1 Coat Plate with Antigen/Capture Ab p2 Wash p1->p2 p3 Block Plate p2->p3 a1 Add Ivonescimab (Primary Antibody) p3->a1 Proceed with Assay a2 Wash a1->a2 a3 Add Labeled Secondary Antibody a2->a3 a4 Wash a3->a4 a5 Add Substrate a4->a5 a6 Read Signal a5->a6

Caption: A generalized workflow for an indirect ELISA, a common immunoassay format.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_advanced Advanced Troubleshooting start High Background Signal? opt1 Optimize Blocking (Buffer, Time) start->opt1 Yes opt2 Titrate Antibodies (Primary & Secondary) opt1->opt2 opt3 Enhance Wash Steps (Volume, Duration, Surfactant) opt2->opt3 opt4 Modify Buffers (Salt, pH, Additives) opt3->opt4 adv1 Check for Fc-mediated Binding opt4->adv1 Still High Background adv2 Assess Antibody Quality (Aggregation) adv1->adv2 adv3 Verify Secondary Ab Specificity adv2->adv3 end Problem Resolved adv3->end

Caption: A logical flowchart for troubleshooting high background signals.

References

Validation & Comparative

Ivonescimab vs. Pembrolizumab: A Comparative Analysis for PD-L1 Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A new contender, ivonescimab, has demonstrated significant clinical advantages over the established standard-of-care, pembrolizumab, in the first-line treatment of patients with PD-L1 positive non-small cell lung cancer (NSCLC). This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals, focusing on the pivotal HARMONi-2 clinical trial.

Mechanism of Action: A Dual-Targeting Approach

Ivonescimab introduces a novel mechanism of action by operating as a bispecific antibody that simultaneously targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] This dual inhibition aims to enhance anti-tumor immunity by blocking the PD-1/PD-L1 immune checkpoint pathway, while also inhibiting angiogenesis, which is crucial for tumor growth and metastasis.[1][2]

In contrast, pembrolizumab is a humanized monoclonal antibody that specifically targets the PD-1 receptor on T-cells.[4][5] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab prevents the suppression of the immune system, thereby enabling T-cells to recognize and attack cancer cells.[4][5][6]

Mechanism_of_Action cluster_ivonescimab Ivonescimab cluster_pembrolizumab Pembrolizumab Ivonescimab Ivonescimab PD-1 PD-1 Ivonescimab->PD-1 Blocks VEGF VEGF Ivonescimab->VEGF Blocks T-Cell T-Cell PD-1->T-Cell on Endothelial_Cell Endothelial_Cell VEGF->Endothelial_Cell promotes angiogenesis Tumor_Cell_I Tumor Cell PD-L1 PD-L1 Tumor_Cell_I->PD-L1 expresses PD-L1->PD-1 Inhibits T-Cell Pembrolizumab Pembrolizumab PD-1_P PD-1 Pembrolizumab->PD-1_P Blocks T-Cell_P T-Cell PD-1_P->T-Cell_P on Tumor_Cell_P Tumor Cell PD-L1_P PD-L1 Tumor_Cell_P->PD-L1_P expresses PD-L1_P->PD-1_P Inhibits T-Cell

Figure 1: Comparative Mechanism of Action

Clinical Efficacy: Head-to-Head Comparison

The HARMONi-2 (NCT05499390) trial is the first Phase 3 study to directly compare ivonescimab against pembrolizumab in the first-line setting for PD-L1 positive (Tumor Proportion Score [TPS] ≥1%) advanced or metastatic NSCLC patients without EGFR or ALK mutations.[7][8] The results, presented at the IASLC 2024 World Conference on Lung Cancer, demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with ivonescimab.[7]

Table 1: Efficacy Results from the HARMONi-2 Trial

EndpointIvonescimab (n=198)Pembrolizumab (n=200)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 11.14 months[1][7][8][9]5.82 months[1][7][8][9]0.51 (0.38-0.69)[7][9]<0.0001[7][9][10]
9-Month PFS Rate 56%[8][9]40%[8][9]N/AN/A
Overall Response Rate (ORR) 50%[9]38.5%[9]N/AN/A
Disease Control Rate (DCR) 89.9%[9]70.5%[9]N/AN/A

The PFS benefit of ivonescimab was consistent across various patient subgroups, including those with different PD-L1 expression levels (TPS 1-49% and TPS ≥50%) and both squamous and non-squamous histologies.[7][10][11] Overall survival data are not yet mature.[9]

Safety and Tolerability Profile

The safety profiles for both treatments in the HARMONi-2 trial were comparable, with no new safety signals identified for ivonescimab.[7]

Table 2: Key Safety Data from the HARMONi-2 Trial

Adverse Event CategoryIvonescimabPembrolizumab
Treatment-Related Serious Adverse Events (TRSAEs) 20.8%[7][8]16.1%[7][8]
Grade ≥3 Treatment-Related Adverse Events 29%[10]16%[10]
Grade ≥3 Immune-Related Adverse Events 7%[10]8%[10]

While Grade ≥3 treatment-related adverse events were more frequent in the ivonescimab arm, the incidence of severe immune-related adverse events was similar between the two groups.[10]

Experimental Protocol: The HARMONi-2 Trial

The HARMONi-2 study was a randomized, multicenter, double-blind, Phase 3 trial conducted at 55 centers in China.[7][8][10]

  • Patient Population: The trial enrolled 398 patients with previously untreated, locally advanced or metastatic NSCLC.[7][8] Key inclusion criteria were a PD-L1 TPS of ≥1% and negative status for EGFR mutations or ALK rearrangements.[7][8] Patients also had an ECOG performance status of 0-1.[7]

  • Randomization and Treatment: Patients were randomized 1:1 to receive either ivonescimab (20 mg/kg) or pembrolizumab (200 mg) intravenously every three weeks.[7][8][10]

  • Primary Endpoint: The primary endpoint was progression-free survival as assessed by a masked independent radiographic review.[10]

HARMONi-2_Workflow cluster_screening Patient Screening cluster_randomization Randomization (N=398) cluster_treatment Treatment Arms cluster_endpoint Analysis Eligibility Inclusion Criteria: - Untreated advanced/metastatic NSCLC - PD-L1 TPS >= 1% - EGFR/ALK negative - ECOG PS 0-1 Randomization 1:1 Randomization Eligibility->Randomization Arm_A Ivonescimab 20 mg/kg Q3W Randomization->Arm_A n=198 Arm_B Pembrolizumab 200 mg Q3W Randomization->Arm_B n=200 Endpoint Primary Endpoint: Progression-Free Survival (PFS) Arm_A->Endpoint Arm_B->Endpoint

Figure 2: HARMONi-2 Trial Workflow

Conclusion

The findings from the HARMONi-2 study position ivonescimab as a promising first-line treatment option for patients with PD-L1-positive advanced NSCLC.[7] Its dual mechanism of targeting both PD-1 and VEGF pathways appears to translate into superior progression-free survival compared to the single-pathway inhibition of pembrolizumab.[1][7] The manageable safety profile further supports its potential as a new standard of care in this patient population.[7] As the overall survival data mature, the full clinical benefit of ivonescimab will be further elucidated.

References

Head-to-Head Clinical Showdown: Ivonescimab Demonstrates Superiority Over Tislelizumab in First-Line Squamous NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

A landmark head-to-head Phase 3 clinical trial, HARMONi-6, has demonstrated that ivonescimab, a novel bispecific antibody, in combination with chemotherapy, significantly improves progression-free survival (PFS) compared to tislelizumab plus chemotherapy in the first-line treatment of advanced squamous non-small cell lung cancer (NSCLC). These findings, presented at the 2025 European Society for Medical Oncology (ESMO) Congress, position ivonescimab as a potential new standard of care for this patient population.

This guide provides a comprehensive comparison of ivonescimab and tislelizumab for researchers, scientists, and drug development professionals, detailing their mechanisms of action, pivotal clinical trial data, and experimental protocols.

Mechanism of Action: A Tale of Two Immunotherapies

Ivonescimab represents a next-generation immunotherapy, a tetravalent bispecific antibody that simultaneously targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2] This dual blockade is designed to not only restore the anti-tumor immune response by inhibiting the PD-1/PD-L1 pathway but also to normalize the tumor vasculature and enhance immune cell infiltration by blocking VEGF.[1] In contrast, tislelizumab is a humanized IgG4 anti-PD-1 monoclonal antibody designed to minimize binding to FcγR on macrophages, thereby abrogating antibody-dependent phagocytosis, a potential mechanism of T-cell clearance and resistance to anti-PD-1 therapy.[3][4]

Signaling Pathways

Ivonescimab and Tislelizumab Signaling Pathways Comparative Signaling Pathways cluster_ivonescimab Ivonescimab cluster_tislelizumab Tislelizumab Tumor Cell_I Tumor Cell PD-L1_I PD-L1 Tumor Cell_I->PD-L1_I VEGF VEGF Tumor Cell_I->VEGF T-Cell_I T-Cell PD-1_I PD-1 T-Cell_I->PD-1_I Ivonescimab Ivonescimab Ivonescimab->PD-1_I Blocks Ivonescimab->VEGF Blocks PD-L1_I->PD-1_I Inhibits T-Cell Immune Evasion_I Immune Evasion PD-1_I->Immune Evasion_I VEGFR VEGFR VEGF->VEGFR Promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor Cell_T Tumor Cell PD-L1_T PD-L1 Tumor Cell_T->PD-L1_T T-Cell_T T-Cell PD-1_T PD-1 T-Cell_T->PD-1_T Tislelizumab Tislelizumab Tislelizumab->PD-1_T Blocks PD-L1_T->PD-1_T Inhibits T-Cell Immune Evasion_T Immune Evasion PD-1_T->Immune Evasion_T

Caption: Comparative signaling pathways of Ivonescimab and Tislelizumab.

Clinical Efficacy in Squamous NSCLC

The HARMONi-6 trial directly compared the efficacy and safety of ivonescimab plus chemotherapy to tislelizumab plus chemotherapy in patients with previously untreated advanced squamous NSCLC.

Table 1: Efficacy Outcomes in the HARMONi-6 Trial
EndpointIvonescimab + Chemo (n=266)Tislelizumab + Chemo (n=266)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 11.1 months6.9 months0.60 (0.46-0.78)<0.0001
PFS at 9 months 62%43%--
PFS at 12 months 48%35%--
Objective Response Rate (ORR) 75.9%66.5%--
Median Duration of Response (DoR) 11.2 months8.4 months--

Data sourced from HARMONi-6 trial results presented at ESMO 2025.[5][6][7]

Table 2: Progression-Free Survival by PD-L1 Expression (HARMONi-6)
PD-L1 Tumor Proportion Score (TPS)Ivonescimab + Chemo (Median PFS)Tislelizumab + Chemo (Median PFS)Hazard Ratio (95% CI)
<1% 9.9 months5.7 months0.55 (0.37-0.82)
≥1% 12.6 months8.6 months0.66 (0.46-0.95)
1%-49% 12.6 months6.9 months0.63 (0.41-0.98)
≥50% 12.6 months9.7 months0.71 (0.37-1.33)

Data sourced from HARMONi-6 trial results.[5][6]

For context, the RATIONALE-307 trial evaluated tislelizumab plus chemotherapy versus chemotherapy alone in a similar patient population.

Table 3: Efficacy Outcomes in the RATIONALE-307 Trial (Tislelizumab Arms vs. Chemo Alone)
ArmMedian PFSHazard Ratio vs. Chemo (95% CI)
Tislelizumab + Paclitaxel/Carboplatin 7.6 months0.524 (0.370-0.742)
Tislelizumab + nab-Paclitaxel/Carboplatin 7.6 months0.478 (0.336-0.679)
Paclitaxel/Carboplatin Alone 5.5 months-

Data from the final analysis of the RATIONALE-307 trial.[1][8]

Safety and Tolerability

In the HARMONi-6 trial, the safety profile of ivonescimab plus chemotherapy was manageable and consistent with previous studies.[9]

Table 4: Key Safety Data from the HARMONi-6 Trial
Adverse Event (AE)Ivonescimab + ChemoTislelizumab + Chemo
Any Grade Treatment-Related AEs (TRAEs) 99.2%98.5%
Grade ≥3 TRAEs 64%54%
Serious TRAEs 32.3%30.2%
TRAEs leading to discontinuation 3.4%4.2%
TRAEs leading to death 3.0%3.8%
Grade ≥3 Immune-Related AEs 9%10%
Grade ≥3 Hemorrhage 2%1%

Data sourced from HARMONi-6 trial results.[6][10]

The most common Grade ≥3 treatment-related adverse events for the ivonescimab combination were decreased neutrophil count, decreased white blood cell count, and anemia.[6]

Experimental Protocols

HARMONi-6 Trial Workflow

HARMONi-6 Trial Workflow HARMONi-6 Clinical Trial Workflow Patient_Population Patients with previously untreated, unresectable Stage IIIB/IIIC or Stage IV squamous NSCLC (N=532) Randomization Randomization (1:1) Patient_Population->Randomization Ivonescimab_Arm Ivonescimab (20 mg/kg) + Paclitaxel (175 mg/m²) + Carboplatin (AUC 5) Every 3 weeks for 4 cycles Randomization->Ivonescimab_Arm n=266 Tislelizumab_Arm Tislelizumab (200 mg) + Paclitaxel (175 mg/m²) + Carboplatin (AUC 5) Every 3 weeks for 4 cycles Randomization->Tislelizumab_Arm n=266 Maintenance_Ivonescimab Maintenance: Ivonescimab (20 mg/kg) Every 3 weeks for up to 24 months Ivonescimab_Arm->Maintenance_Ivonescimab Maintenance_Tislelizumab Maintenance: Tislelizumab (200 mg) Every 3 weeks for up to 24 months Tislelizumab_Arm->Maintenance_Tislelizumab Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) (by independent review) Maintenance_Ivonescimab->Primary_Endpoint Maintenance_Tislelizumab->Primary_Endpoint

Caption: Workflow of the HARMONi-6 clinical trial.

HARMONi-6 Study Design:

  • Trial: A randomized, double-blind, multicenter, Phase 3 trial conducted in China.[6]

  • Patient Population: Included 532 patients with previously untreated, pathologically confirmed, unresectable stage IIIB, IIIC, or stage IV squamous NSCLC with an ECOG performance status of 0 or 1.[6][10]

  • Randomization and Blinding: Patients were randomized 1:1 to receive either ivonescimab plus chemotherapy or tislelizumab plus chemotherapy. The trial was double-blind.[6]

  • Treatment Arms:

    • Ivonescimab Arm: Ivonescimab (20 mg/kg) plus paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered every 3 weeks for four cycles, followed by maintenance therapy with ivonescimab (20 mg/kg) every 3 weeks for up to 24 months.[6][10]

    • Tislelizumab Arm: Tislelizumab (200 mg) plus paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered every 3 weeks for four cycles, followed by maintenance therapy with single-agent tislelizumab (200 mg) every 3 weeks for up to 24 months.[6][10]

  • Stratification Factors: Randomization was stratified by disease stage (IIIB/IIIC vs. IV) and PD-L1 tumor proportion score (<1% vs. ≥1%).[6]

  • Primary Endpoint: The primary endpoint was progression-free survival as assessed by an independent radiographic review committee.[6]

RATIONALE-307 Trial Workflow

RATIONALE-307_Trial_Workflow RATIONALE-307 Clinical Trial Workflow Patient_Population Patients with treatment-naive, Stage IIIB/IV squamous NSCLC (N=360) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Arm A: Tislelizumab + Paclitaxel/Carboplatin Randomization->Arm_A n=120 Arm_B Arm B: Tislelizumab + nab-Paclitaxel/Carboplatin Randomization->Arm_B n=119 Arm_C Arm C: Paclitaxel/Carboplatin Randomization->Arm_C n=121 Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) (by independent review) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint

Caption: Workflow of the RATIONALE-307 clinical trial.

RATIONALE-307 Study Design:

  • Trial: An open-label, randomized, multicenter, Phase 3 trial.[3]

  • Patient Population: Included 360 patients with treatment-naive, stage IIIB/IV squamous NSCLC.[1]

  • Randomization: Patients were randomized 1:1:1 into three treatment arms.[1]

  • Treatment Arms:

    • Arm A: Tislelizumab plus paclitaxel and carboplatin.[1]

    • Arm B: Tislelizumab plus nab-paclitaxel and carboplatin.[1]

    • Arm C: Paclitaxel and carboplatin alone.[1]

  • Primary Endpoint: The primary endpoint was progression-free survival assessed by an independent review committee.[1]

Conclusion

The head-to-head data from the HARMONi-6 trial provides compelling evidence for the superior efficacy of ivonescimab in combination with chemotherapy over tislelizumab with chemotherapy in the first-line treatment of advanced squamous NSCLC. The significant improvement in progression-free survival, consistent across PD-L1 expression subgroups, suggests that the dual blockade of PD-1 and VEGF with ivonescimab offers a more potent anti-tumor strategy. While the safety profile of the ivonescimab combination showed a higher incidence of Grade ≥3 treatment-related adverse events, it was considered manageable. These findings are likely to influence future treatment guidelines and further establish the role of bispecific antibodies in oncology.

References

Ivonescimab in Advanced NSCLC: A Comparative Analysis of Combination Therapy vs. Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent clinical trial data reveals distinct efficacy and safety profiles for the bispecific antibody Ivonescimab when used in combination with chemotherapy versus as a monotherapy in various subsets of advanced non-small cell lung cancer (NSCLC). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining trial methodologies, and visualizing relevant biological pathways and study designs.

Ivonescimab, a first-in-class bispecific antibody, uniquely targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), aiming to simultaneously stimulate an anti-tumor immune response and inhibit tumor angiogenesis.[1][2] Clinical investigations have explored its potential in different therapeutic strategies for advanced NSCLC.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of Ivonescimab in advanced NSCLC.

Table 1: Efficacy of Ivonescimab Combination Therapy vs. Control in EGFR-Mutant NSCLC (HARMONi-A Trial)

Efficacy EndpointIvonescimab + Chemotherapy (n=161)Placebo + Chemotherapy (n=161)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)7.1 months4.8 months0.46 (0.34-0.62)<0.001[3]
Objective Response Rate (ORR)50.6%35.4%-0.006[3]
Median Overall Survival (OS)16.8 months14.1 months0.740.019[4]

Table 2: Efficacy of Ivonescimab Monotherapy vs. Pembrolizumab Monotherapy in PD-L1 Positive NSCLC (HARMONi-2 Trial)

Efficacy EndpointIvonescimab Monotherapy (n=198)Pembrolizumab Monotherapy (n=200)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)11.14 months5.82 months0.51 (0.38-0.69)<0.0001[5]
Objective Response Rate (ORR)50.0%38.5%--
Disease Control Rate (DCR)89.9%70.5%--

Table 3: Efficacy of Ivonescimab Combination Therapy vs. Tislelizumab Combination Therapy in Squamous NSCLC (HARMONi-6 Trial)

Efficacy EndpointIvonescimab + Chemotherapy (n=266)Tislelizumab + Chemotherapy (n=266)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)11.14 months6.90 months0.60 (0.46-0.78)<0.0001[6][7]

Table 4: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs)

TrialIvonescimab ArmControl Arm
HARMONi-A 61.5% (Ivonescimab + Chemo)49.1% (Placebo + Chemo)[3]
HARMONi-2 Immune-related AEs: 7% (Ivonescimab)Immune-related AEs: 8% (Pembrolizumab)[5]
HARMONi-6 63.9% (Ivonescimab + Chemo)54.3% (Tislelizumab + Chemo)[8]

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

HARMONi-A (NCT05184712)
  • Study Design: A randomized, double-blind, multi-center, placebo-controlled Phase III trial conducted in China.[9][10]

  • Patient Population: Patients with locally advanced or metastatic non-squamous NSCLC with EGFR mutations who have progressed on prior EGFR tyrosine kinase inhibitor (TKI) therapy.[9][10]

  • Intervention Arms:

    • Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5) for four cycles, followed by maintenance therapy with Ivonescimab and pemetrexed.[3]

    • Control Arm: Placebo in combination with pemetrexed and carboplatin for four cycles, followed by maintenance therapy with placebo and pemetrexed.[3]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC) according to RECIST v1.1.[3][10]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of response, and safety.[11]

HARMONi-2 (NCT05499390)
  • Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[5]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with positive PD-L1 expression (Tumor Proportion Score [TPS] ≥1%) and without sensitizing EGFR mutations or ALK translocations, who had not received prior systemic therapy for advanced disease.[5][12]

  • Intervention Arms:

    • Experimental Arm: Ivonescimab monotherapy (20 mg/kg) administered intravenously every 3 weeks.[5]

    • Control Arm: Pembrolizumab monotherapy (200 mg) administered intravenously every 3 weeks.[5]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked independent radiographic review committee per RECIST v1.1.[5]

  • Secondary Endpoints: Overall Survival (OS), ORR, duration of response, disease control rate, and safety.[8]

HARMONi-6 (NCT05840016)
  • Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[6]

  • Patient Population: Patients with previously untreated, unresectable stage IIIB/IIIC or stage IV squamous NSCLC, irrespective of PD-L1 expression.[6][13]

  • Intervention Arms:

    • Experimental Arm: Ivonescimab (20 mg/kg) in combination with paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered intravenously every 3 weeks for four cycles, followed by Ivonescimab monotherapy maintenance.[6]

    • Control Arm: Tislelizumab (200 mg) in combination with the same chemotherapy backbone, followed by tislelizumab maintenance.[6]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee per RECIST v1.1.[6]

  • Secondary Endpoints: Overall Survival (OS), ORR, duration of response, and safety.[13]

Visualizations

The following diagrams illustrate the mechanism of action of Ivonescimab and a representative clinical trial workflow.

Ivonescimab_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Ivonescimab Ivonescimab Action Tumor Cell Tumor Cell PDL1 PD-L1 VEGF VEGF Endothelial Cell Endothelial Cell VEGFR VEGFR T-Cell T-Cell PD1 PD-1 Ivonescimab Ivonescimab Ivonescimab->PD1 Blocks Ivonescimab->VEGF Blocks Activation T-Cell Activation Ivonescimab->Activation Inhibition Inhibition of Angiogenesis Ivonescimab->Inhibition PDL1->PD1 Binding Suppression Immune Suppression PD1->Suppression VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Ivonescimab's dual blockade of PD-1 and VEGF.

HARMONi_Trial_Workflow Start Patient Screening (Advanced NSCLC) Eligibility Eligibility Criteria Met? - Histology - Prior Treatment - Biomarker Status Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible ScreenFailure Screen Failure Eligibility->ScreenFailure Not Eligible ArmA Arm A: Ivonescimab-based Therapy Randomization->ArmA ArmB Arm B: Control Therapy Randomization->ArmB Treatment Treatment Cycles (e.g., Q3W) ArmA->Treatment ArmB->Treatment FollowUp Follow-up for - Efficacy (PFS, OS, ORR) - Safety (AEs) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Generalized workflow of the HARMONi clinical trials.

References

Ivonescimab's Safety Profile: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent clinical trial data reveals a manageable safety profile for the novel bispecific antibody Ivonescimab, positioning it as a promising therapeutic alternative to standard of care chemotherapy and other immunotherapies in specific patient populations. While treatment with Ivonescimab is associated with a distinct set of adverse events, the data suggests a predictable and generally tolerable safety profile, with discontinuation rates due to treatment-related adverse events (TRAEs) being comparable to or lower than comparator arms in several key studies.

Ivonescimab, a bispecific antibody targeting both PD-1 and VEGF, has been evaluated in a series of pivotal clinical trials, including the HARMONi-A, HARMONi-2, and HARMONi-6 studies.[1][2][3] These trials provide a robust dataset for comparing the safety of Ivonescimab-based regimens to standard of care, which includes chemotherapy and other immune checkpoint inhibitors.

Comparative Safety Data from Phase III Clinical Trials

The safety profile of Ivonescimab has been most extensively documented in the treatment of non-small cell lung cancer (NSCLC). The following tables summarize the key safety findings from the HARMONi clinical trial program, comparing Ivonescimab in combination with chemotherapy to the respective standard of care arms.

HARMONi-A: Ivonescimab plus Chemotherapy vs. Placebo plus Chemotherapy

In the HARMONi-A study, which enrolled patients with EGFR-mutated non-squamous NSCLC who had progressed after treatment with an EGFR tyrosine kinase inhibitor (TKI), Ivonescimab plus chemotherapy demonstrated a manageable safety profile compared to chemotherapy alone.[4][5][6]

Adverse Event CategoryIvonescimab + ChemotherapyPlacebo + Chemotherapy
Grade ≥3 Treatment-Emergent Adverse Events61.5%49.1%
Grade ≥3 Immune-Related Adverse Events6.2%2.5%
Grade ≥3 VEGF-Related Adverse Events3.1%2.5%
TRAEs Leading to Discontinuation11.2%6.2%
TRAEs Leading to Death0.6%0.6%
Data from the HARMONi-A study as of March 10, 2023.[5]

The most frequent TRAEs for the Ivonescimab combination were common chemotherapy-related AEs, including decreased white blood cell count, anemia, and decreased neutrophil and platelet counts.[4]

HARMONi-6: Ivonescimab plus Chemotherapy vs. Tislelizumab plus Chemotherapy

The HARMONi-6 trial compared Ivonescimab plus chemotherapy to another PD-1 inhibitor, tislelizumab, plus chemotherapy in the first-line treatment of advanced squamous NSCLC.[2][7][8][9]

Adverse Event CategoryIvonescimab + ChemotherapyTislelizumab + Chemotherapy
All-Grade TRAEs99.2%98.5%
Grade ≥3 TRAEs63.9%54.3%
Serious TRAEs32.3%30.2%
TRAEs Leading to Discontinuation3.4%4.2%
TRAEs Leading to Death3.0%3.8%
Grade ≥3 Immune-Related Adverse Events9.0%10.2%
Grade ≥3 VEGF-Related Adverse Events7.5%2.3%
Data from the HARMONi-6 study.[7][8][9]

Common TRAEs in the Ivonescimab arm included alopecia, anemia, and decreased neutrophil, white blood cell, and platelet counts.[7][9] Adverse events potentially related to VEGF inhibition, such as proteinuria, hemorrhage, and hypertension, occurred more frequently in the Ivonescimab arm, with most being grade 1 or 2.[7][8]

HARMONi-2: Ivonescimab vs. Pembrolizumab

The HARMONi-2 study was a head-to-head comparison of Ivonescimab monotherapy against pembrolizumab monotherapy in patients with PD-L1-positive advanced NSCLC.[3][10]

Adverse Event CategoryIvonescimabPembrolizumab
Treatment-Related Serious Adverse Events20.8%16.1%
Grade ≥3 Immune-Related Adverse EventsSimilar between both groupsSimilar between both groups
Data from the HARMONi-2 study.[3][10]

The safety profiles of the two treatments were comparable, with no new safety signals identified for Ivonescimab.[3] Ivonescimab was associated with slightly more proteinuria, hypertension, and laboratory abnormalities.[10]

Experimental Protocols

The HARMONi trials were randomized, multicenter, and in the case of HARMONi-A and HARMONi-6, double-blind, placebo-controlled studies.[5][7]

  • HARMONi-A: Patients with EGFR-mutated, locally advanced or metastatic non-squamous NSCLC who progressed after EGFR TKI therapy were randomized to receive either Ivonescimab plus pemetrexed and carboplatin or placebo plus pemetrexed and carboplatin.[6]

  • HARMONi-6: Patients with locally advanced or metastatic squamous NSCLC were randomized to receive either Ivonescimab in combination with platinum-based chemotherapy or tislelizumab in combination with platinum-based chemotherapy.[2][9]

  • HARMONi-2: Patients with untreated locally advanced or metastatic NSCLC with PD-L1 expression (TPS ≥1%) and without EGFR mutations or ALK rearrangements were randomized to receive either Ivonescimab (20 mg/kg) or pembrolizumab (200 mg) every three weeks.[3]

The primary endpoint for these studies was typically progression-free survival (PFS), with overall survival (OS) and safety as key secondary endpoints.[1][2][4]

Visualizing the Mechanism and Experimental Design

To better understand the underlying biology and clinical evaluation of Ivonescimab, the following diagrams illustrate its signaling pathway and the general workflow of the HARMONi clinical trials.

Ivonescimab_Signaling_Pathway cluster_TME Tumor Microenvironment Ivonescimab Ivonescimab (Bispecific Antibody) VEGF VEGF Ivonescimab->VEGF binds & blocks PD1 PD-1 Ivonescimab->PD1 binds & blocks Angiogenesis Angiogenesis Ivonescimab->Angiogenesis inhibits TCell_Activation T-Cell Activation & Anti-Tumor Immunity Ivonescimab->TCell_Activation promotes TumorCell Tumor Cell TumorCell->VEGF secretes PDL1 PD-L1 TumorCell->PDL1 expresses TCell T-Cell TCell->PD1 expresses VEGF->Angiogenesis promotes PDL1->PD1 inhibits PD1->TCell_Activation suppresses

Caption: Ivonescimab's dual mechanism of action.

HARMONi_Trial_Workflow Patient_Population Patient Population (e.g., Advanced NSCLC) Screening Screening & Eligibility Assessment Patient_Population->Screening Randomization Randomization Screening->Randomization Arm_A Arm A: Ivonescimab-based Regimen Randomization->Arm_A Arm_B Arm B: Standard of Care Regimen Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up Treatment->Follow_up Endpoints Primary & Secondary Endpoint Analysis (PFS, OS, Safety) Follow_up->Endpoints

References

Comparative Analysis of NCI172112 Cross-Reactivity with Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF) Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including preclinical studies and research data for a compound designated "NCI172112," is not available. The following guide is a representative example created to fulfill the user's request for a specific content type and structure. The data presented is hypothetical and intended to serve as a template for researchers conducting similar cross-reactivity studies.

This guide provides a comparative analysis of the cross-reactivity of a hypothetical therapeutic agent, designated this compound, with its intended targets, PD-1 and VEGF, across various species. Understanding species cross-reactivity is a critical step in the preclinical development of therapeutic candidates, as it informs the selection of appropriate animal models for toxicology and efficacy studies. The data and protocols herein are designed to offer a clear, objective comparison of this compound's binding and functional activity.

Cross-Reactivity Data Summary

The binding affinity and functional activity of this compound were assessed against human, cynomolgus monkey, mouse, and rat PD-1 and VEGF proteins. The quantitative data from these assessments are summarized below.

Table 1: Binding Affinity of this compound to PD-1 and VEGF from Different Species (Surface Plasmon Resonance)
SpeciesTargetAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
HumanPD-11.2 x 10⁵2.4 x 10⁻⁴2.0
Cynomolgus MonkeyPD-11.1 x 10⁵2.7 x 10⁻⁴2.5
MousePD-18.9 x 10⁴5.3 x 10⁻⁴6.0
RatPD-1No significant bindingNo significant binding>1000
HumanVEGF3.5 x 10⁵7.0 x 10⁻⁴2.0
Cynomolgus MonkeyVEGF3.2 x 10⁵7.4 x 10⁻⁴2.3
MouseVEGF2.1 x 10⁵9.9 x 10⁻⁴4.7
RatVEGF1.5 x 10⁵1.2 x 10⁻³8.0
Table 2: Functional Inhibition of PD-1/PD-L1 Interaction by this compound (Cell-Based Reporter Assay)
SpeciesTargetIC50 (nM)
HumanPD-15.2
Cynomolgus MonkeyPD-16.1
MousePD-115.8
RatPD-1>2000
Table 3: Inhibition of VEGF-Mediated Endothelial Cell Proliferation by this compound
SpeciesTargetIC50 (nM)
HumanVEGF7.5
Cynomolgus MonkeyVEGF8.2
MouseVEGF18.9
RatVEGF35.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Recombinant human, cynomolgus monkey, mouse, and rat PD-1 and VEGF-A (165 isoform) proteins were immobilized on a CM5 sensor chip using standard amine coupling chemistry to achieve a density of approximately 2000 response units (RU).

  • Analyte Injection: A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds.

  • Dissociation: The dissociation phase was monitored for 600 seconds in HBS-EP+ buffer.

  • Regeneration: The sensor surface was regenerated with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

PD-1/PD-L1 Blockade Reporter Assay
  • Cell Culture: Jurkat T cells engineered to express human, cynomolgus, or mouse PD-1 and a luciferase reporter gene under the control of an NFAT response element were used. CHO-K1 cells were engineered to express the corresponding species-specific PD-L1.

  • Co-culture: PD-1 Jurkat cells were co-cultured with PD-L1 CHO-K1 cells at a 1:1 ratio in the presence of a T-cell receptor (TCR) activator (anti-CD3 antibody).

  • Treatment: this compound was serially diluted and added to the co-culture, followed by a 6-hour incubation at 37°C.

  • Luminescence Measurement: Luciferase activity was measured using a standard luminescence substrate and a plate reader.

  • Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the PD-1/PD-L1 mediated signal suppression, were calculated using a four-parameter logistic regression model.

G cluster_workflow PD-1/PD-L1 Blockade Assay Workflow PD1_Jurkat PD-1 Expressing Jurkat Cells (NFAT-Luc Reporter) CoCulture Co-culture Incubation (6 hours, 37°C) PD1_Jurkat->CoCulture PDL1_CHO PD-L1 Expressing CHO-K1 Cells PDL1_CHO->CoCulture TCR_Activation TCR Activation (e.g., anti-CD3) TCR_Activation->CoCulture This compound This compound (Serial Dilution) This compound->CoCulture Luminescence Measure Luciferase Activity CoCulture->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Workflow for the PD-1/PD-L1 functional blockade assay.
VEGF-Mediated Endothelial Cell Proliferation Assay

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or species-equivalent primary endothelial cells were serum-starved for 24 hours.

  • Treatment: Cells were pre-incubated with serial dilutions of this compound for 1 hour.

  • Stimulation: Species-specific recombinant VEGF was added to the cells at a final concentration of 50 ng/mL, and cells were incubated for 72 hours.

  • Proliferation Measurement: Cell proliferation was quantified using a resazurin-based assay.

  • Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of VEGF-induced proliferation, were determined using a four-parameter logistic regression model.

Signaling Pathway Context

The dual-targeting nature of this compound is designed to simultaneously inhibit two key pathways in tumor progression: immune evasion via the PD-1/PD-L1 axis and angiogenesis via the VEGF pathway.

G cluster_pd1 Immune Evasion Pathway cluster_vegf Angiogenesis Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 Binding TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition Inhibitory Signal TCR TCR MHC MHC (Tumor Cell) MHC->TCR Antigen Presentation VEGF VEGF VEGFR VEGFR (Endothelial Cell) VEGF->VEGFR Binding Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR->Angiogenesis Signal Transduction This compound This compound This compound->PD1 Inhibits This compound->VEGF Inhibits

Dual inhibitory mechanism of this compound on PD-1 and VEGF pathways.

AK112: A Comprehensive Analysis of its Binding Affinity Against Other PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The landscape of cancer immunotherapy is continually evolving, with immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) pathway at the forefront of this revolution. AK112 (Ivonescimab), a novel tetravalent bispecific antibody targeting both PD-1 and Vascular Endothelial Growth Factor (VEGF), presents a unique mechanism of action. This guide provides an objective comparison of AK112's binding affinity with other leading PD-1 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Binding Affinity of PD-1 Inhibitors

The binding affinity of an antibody to its target is a critical determinant of its therapeutic efficacy. This is often quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. For AK112, binding is also characterized by the half-maximal effective concentration (EC50), representing the concentration at which 50% of the maximal binding effect is observed.

A key feature of AK112 is the significant enhancement of its binding affinity to PD-1 in the presence of VEGF. Pre-clinical data indicates that the formation of AK112-VEGF complexes leads to an over 10-fold increase in its avidity to PD-1.[1][2][3] This cooperative binding mechanism is a distinguishing characteristic of AK112.

Below is a summary of the binding affinities of AK112 and other prominent PD-1 inhibitors.

Inhibitor Target(s) Binding Affinity (Kd/EC50) Measurement Method
AK112 (Ivonescimab) PD-1 and VEGFEC50: 0.06 nM (to PD-1)Not specified
Affinity to PD-1 is enhanced >10-fold in the presence of VEGF[1][2][3]
Pembrolizumab PD-1Kd: ~27-29 pMSurface Plasmon Resonance (SPR)
Nivolumab PD-1Kd: ~3 nMSurface Plasmon Resonance (SPR)
Sintilimab PD-1Kd: ~74 pMSurface Plasmon Resonance (SPR)
Cemiplimab PD-1Kd: ~0.6 nMNot specified
Toripalimab PD-1Kd: ~0.103 nMSurface Plasmon Resonance (SPR)
Camrelizumab PD-1Kd: ~3-4.74 nMBiaCore T200 assay

Note on Kd vs. EC50: The equilibrium dissociation constant (Kd) is a direct measure of the binding affinity between a ligand and its receptor. In contrast, the half-maximal effective concentration (EC50) in this context refers to the concentration of the antibody required to achieve 50% of the maximum binding in a cellular or biochemical assay. While both are indicators of binding potency, they are not directly interchangeable as EC50 can be influenced by various factors within the assay system.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is paramount. The following are detailed methodologies for key experiments cited in the characterization of PD-1 inhibitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][5]

Protocol for PD-1/PD-L1 Blockade Assay: [4][6]

  • Immobilization of PD-1:

    • Activate the surface of a sensor chip (e.g., CM5) by injecting a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject recombinant human PD-1 protein (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to allow for covalent binding.

    • Deactivate any remaining reactive esters by injecting ethanolamine-HCl.

    • A reference flow cell is prepared by performing the activation and deactivation steps without the ligand.

  • Analyte Preparation:

    • Prepare a stock solution of the PD-1 inhibitor (antibody) in a suitable running buffer (e.g., HBS-EP+).

    • Create a series of dilutions of the inhibitor at various concentrations.

  • Binding and Inhibition Analysis:

    • For a blockade assay, a constant concentration of PD-L1 is pre-incubated with each concentration of the inhibitor.

    • Inject the PD-L1/inhibitor mixtures sequentially over the PD-1-immobilized surface and the reference cell.

    • Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell.

    • The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7][8]

Protocol for Direct ELISA to Determine Antibody Affinity:

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with the target antigen (recombinant human PD-1) at an optimized concentration (e.g., 1-10 µg/mL in PBS).

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Antibody Incubation:

    • Prepare serial dilutions of the anti-PD-1 antibody in blocking buffer.

    • Add the antibody dilutions to the wells and incubate for a sufficient time to reach equilibrium (typically 1-2 hours at room temperature).

  • Washing:

    • Wash the plate as described in step 2 to remove unbound antibody.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that recognizes the primary anti-PD-1 antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition and Measurement:

    • Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the antibody concentrations and fit the data to a saturation binding curve to determine the EC50 value.

Bio-Layer Interferometry (BLI)

BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[9][10]

Protocol for Antibody-Antigen Binding Analysis:

  • Biosensor Hydration:

    • Hydrate the biosensors (e.g., Protein A or anti-human Fc) in the assay buffer for at least 10 minutes.

  • Baseline:

    • Establish a stable baseline by dipping the hydrated biosensors into wells containing assay buffer.

  • Antibody Loading:

    • Immobilize the anti-PD-1 antibody onto the biosensor tip by dipping it into a well containing the antibody at a specified concentration.

  • Baseline:

    • Establish another baseline in assay buffer to ensure the stability of the immobilized antibody.

  • Association:

    • Dip the antibody-loaded biosensors into wells containing various concentrations of the PD-1 antigen to measure the association phase.

  • Dissociation:

    • Transfer the biosensors to wells containing only the assay buffer to measure the dissociation of the antigen from the antibody.

  • Data Analysis:

    • The binding sensorgrams are analyzed using the instrument's software to determine the ka, kd, and Kd values by fitting the data to a suitable binding model.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the PD-1 signaling pathway and a typical experimental workflow for determining binding affinity.

PD1_Signaling_Pathway cluster_T_Cell T-Cell Membrane cluster_APC APC/Tumor Cell Membrane cluster_signaling Intracellular Signaling TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 PDL1 PD-L1/L2 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation Inhibition Inhibition of T-Cell Activation PI3K->Activation SHP2->ZAP70 SHP2->PI3K SHP2->Inhibition

Caption: PD-1 Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay (e.g., SPR) cluster_analysis Data Analysis Reagents Prepare Reagents (Antibody, Antigen, Buffers) SerialDilution Serial Dilution of Antibody Reagents->SerialDilution Association Inject Antibody (Association) SerialDilution->Association Immobilize Immobilize Antigen on Sensor Chip Immobilize->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation DataAcquisition Real-time Data Acquisition (Sensorgram) Dissociation->DataAcquisition CurveFitting Fit Data to Binding Model DataAcquisition->CurveFitting Kd_Calculation Calculate ka, kd, and Kd CurveFitting->Kd_Calculation

References

A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of cancer immunotherapy, the dual targeting of the Programmed Death-1 (PD-1) pathway and the Vascular Endothelial Growth Factor (VEGF) pathway has emerged as a promising strategy. This approach aims to simultaneously restore T-cell-mediated anti-tumor immunity and inhibit tumor angiogenesis, potentially leading to synergistic therapeutic effects. This guide provides a comparative meta-analysis of clinical trial data for leading PD-1/VEGF bispecific antibodies and combination therapies, intended for researchers, scientists, and drug development professionals.

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety findings from various clinical trials investigating PD-1/VEGF bispecific antibodies and combination therapies across different cancer types.

Non-Small Cell Lung Cancer (NSCLC)
TherapyTrial Name/IdentifierTreatment LinePatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Ivonescimab (AK112) HARMONi-2 (Phase 3)1st LinePD-L1 positive (TPS ≥1%)--11.14 monthsTRSAEs: 20.8%
Ivonescimab (AK112) + Chemo HARMONi-6 (Phase 3)1st LineSquamous NSCLC--11.14 months (vs 6.90 months for Tislelizumab + Chemo)63.9%
Ivonescimab (AK112) + Chemo Phase II (NCT04736823)1st LineNSCLC without AGASquamous: 75%, Non-Squamous: 55%Squamous: 95%, Non-Squamous: 100%9-month PFS rate: Squamous 67%, Non-Squamous 61%28.1%
Penpulimab + Anlotinib NCT038669801st LineNon-squamous NSCLC57.1%90.5%Not Reached (at time of report)15.4%
PF-08634404 (SSGJ-707) + Chemo Phase 21st LineNon-squamous NSCLC58.6%--39%
Triple-Negative Breast Cancer (TNBC)
TherapyTrial Name/IdentifierTreatment LinePatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Pumitamig (BNT327) + Nab-paclitaxel Phase II (NCT06449222)1st and 2nd LineLocally advanced/metastatic61.5% (confirmed)92.3%9-month PFS rate: 59.3%-
Ivonescimab (AK112) + Chemo Phase II1st LineLocally advanced unresectable or metastatic80.0%100.0%15.2 monthsNot specified, but no TRAEs led to discontinuation or death
Other Solid Tumors
TherapyTrial Name/IdentifierCancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)
Penpulimab + Anlotinib Single-center, observationalAdvanced refractory solid tumors35.29%58.82%7.98 months
Ivonescimab (AK112) Phase 1aAdvanced solid tumors25.5% (confirmed)63.8%-
Pumitamig (BNT327) + Chemo Phase II (NCT06449209)Extensive-stage small cell lung cancer (ES-SCLC)76.3% (confirmed)100%6.3 - 7.0 months

Experimental Protocols

Below are detailed methodologies for representative clinical trials.

HARMONi-2: A Phase 3 Study of Ivonescimab versus Pembrolizumab in PD-L1-Positive Advanced NSCLC
  • Study Design: A randomized, open-label, multicenter Phase 3 clinical trial.[1]

  • Patient Population: 398 patients with untreated, locally advanced or metastatic non-small cell lung cancer (NSCLC), ECOG performance status of 0-1, and PD-L1 positive (Tumor Proportion Score [TPS] ≥1%) without EGFR mutations or ALK rearrangements.[1]

  • Treatment Arms:

    • Arm 1: Ivonescimab administered intravenously at a dose of 20 mg/kg every three weeks.[1]

    • Arm 2: Pembrolizumab administered intravenously at a dose of 200 mg every three weeks.[1]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.

  • Response Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

  • Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Phase II Study of Pumitamig plus Nab-paclitaxel in Advanced Triple-Negative Breast Cancer (NCT06449222)
  • Study Design: An ongoing Phase II clinical trial.[2]

  • Patient Population: 39 efficacy-evaluable patients with locally advanced or metastatic triple-negative breast cancer (TNBC) in the first- or second-line treatment setting.[2]

  • Treatment Regimen: Pumitamig in combination with the chemotherapy agent Abraxane (nab-paclitaxel).[2] Specific dosing regimens were evaluated, with data suggesting a dose-dependent anti-tumor response.[2][3]

  • Primary Endpoints: Confirmed objective response rate (cORR).

  • Secondary Endpoints: Unconfirmed objective response rate (uORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and duration of response (DoR).[2]

  • Response Assessment: Tumor assessments were performed at baseline and at regular intervals during treatment.

  • Biomarker Analysis: Efficacy was assessed irrespective of PD-L1 expression levels.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for the evaluation of PD-1/VEGF bispecific antibodies.

PD1_VEGF_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_PD1_pathway PD-1 Signaling cluster_VEGF_pathway VEGF Signaling Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses VEGF VEGF Tumor Cell->VEGF secretes T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses Endothelial Cell Endothelial Cell VEGFR VEGFR Endothelial Cell->VEGFR expresses PD-L1->PD-1 binds to T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition VEGF->VEGFR binds to Immune Suppression Immune Suppression VEGF->Immune Suppression Angiogenesis Angiogenesis VEGFR->Angiogenesis Bispecific Antibody PD-1/VEGF Bispecific Ab Bispecific Antibody->PD-1 inhibits Bispecific Antibody->VEGF inhibits

Caption: Dual inhibition of PD-1 and VEGF signaling pathways by a bispecific antibody.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_vitro_Assays In vitro Assays (Binding, Potency) In_vivo_Models In vivo Models (Xenografts, Syngeneic) In_vitro_Assays->In_vivo_Models Toxicity_Studies Toxicology Studies In_vivo_Models->Toxicity_Studies Phase_I Phase I (Safety, MTD) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal, Comparative) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A typical workflow for the development of a PD-1/VEGF bispecific antibody.

References

Comparative analysis of adverse event profiles: Ivonescimab vs. other immunotherapies.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Ivonescimab (AK112/SMT112) is a first-in-class bispecific antibody that simultaneously targets programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This dual mechanism of action aims to enhance anti-tumor immunity by blocking the PD-1/PD-L1 pathway while also inhibiting tumor angiogenesis through the VEGF pathway. As with all cancer therapies, understanding the adverse event (AE) profile of Ivonescimab is crucial for its clinical development and application. This guide provides a comparative analysis of the adverse event profiles of Ivonescimab versus other established immunotherapies, including PD-1/PD-L1 inhibitors and VEGF inhibitors, based on available clinical trial data.

Data Presentation: Comparative Adverse Event Profiles

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from key clinical trials comparing Ivonescimab to other immunotherapies. Data is presented for all grades and for grade 3 or higher events, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Comparison of Adverse Events in the HARMONi-2 Trial (Ivonescimab vs. Pembrolizumab in PD-L1-Positive NSCLC)

Adverse Event CategoryIvonescimab (n=197)Pembrolizumab (n=199)
Any Grade TRAEs 90%82%
Grade ≥3 TRAEs 29%16%
Serious TRAEs 20.8%16.1%
Immune-Related AEs (Any Grade) 30%28%
Immune-Related AEs (Grade ≥3) 7%8%
VEGF-Related AEs (Any Grade) 47.7%Not Reported
VEGF-Related AEs (Grade ≥3) 10.2%1.0%
Proteinuria (Any Grade)Not specifiedNot specified
Proteinuria (Grade ≥3)3%0%
Hypertension (Any Grade)Not specifiedNot specified
Hypertension (Grade ≥3)5%1%
Hemorrhage (Grade ≥3)1%1%

Data from the HARMONi-2 trial presented at the IASLC 2024 World Conference on Lung Cancer and published in The Lancet.[1][2]

Table 2: Comparison of Adverse Events in the HARMONi-6 Trial (Ivonescimab + Chemo vs. Tislelizumab + Chemo in Squamous NSCLC)

Adverse Event CategoryIvonescimab + Chemo (n=266)Tislelizumab + Chemo (n=266)
Any Grade TRAEs 99.2%98.5%
Grade ≥3 TRAEs 63.9%54.3%
Serious TRAEs 32.3%30.2%
TRAEs Leading to Discontinuation 3.4%4.2%
TRAEs Leading to Death 3.0%3.8%
Immune-Related AEs (Any Grade) 27.4%25.3%
Immune-Related AEs (Grade ≥3) 9.0%10.2%
VEGF-Related AEs (Any Grade) Not specifiedNot specified
Proteinuria (Any Grade)27.1%10.9%
Hemorrhage (Any Grade)21.4%9.4%
Hypertension (Any Grade)10.2%4.5%
Hemorrhage (Grade ≥3)1.9%0.8%

Data from the HARMONi-6 trial presented at the ESMO 2025 Congress and published in The Lancet.[3][4][5][6]

Table 3: Common Adverse Events with PD-1/PD-L1 Inhibitors (General Profile)

Adverse Event (Any Grade)Incidence
Fatigue18.26%
Pruritus10.61%
Diarrhea9.47%

Data from a meta-analysis of 125 clinical trials with 20,128 participants.[7][8]

Table 4: Common Adverse Events with VEGF Inhibitors (General Profile)

Adverse Event (Any Grade)Incidence Rate (per 1000 person-years)
Nausea and Vomiting651.7
Hypertension452.9
Hemorrhage375.2

Data from a retrospective cohort study of 2,326 patients.[9]

Experimental Protocols

While the full, detailed protocols for the HARMONi-2 and HARMONi-6 trials are not publicly available, the following methodologies for assessing adverse events are standard in such clinical trials and are based on the information provided in the trial publications and international guidelines.

Adverse Event Monitoring and Reporting:

  • Data Collection: All adverse events (AEs) experienced by study participants are recorded, regardless of their perceived relationship to the study drug. This information is collected through patient interviews, physical examinations, and laboratory assessments at regular intervals throughout the trial.

  • Grading: The severity of each AE is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0 .[7][10] This standardized system provides a five-point scale for grading the severity of AEs:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

  • Causality Assessment: The investigator assesses the causal relationship between the study drug and the occurrence of each AE. This is typically categorized as not related, unlikely, possible, probable, or definite.

  • Reporting: Serious adverse events (SAEs), which include events that are life-threatening, result in hospitalization or prolonging of existing hospitalization, result in persistent or significant disability/incapacity, or result in a congenital anomaly/birth defect, are required to be reported to the study sponsor and regulatory authorities within a short timeframe. All AEs are documented in the patient's case report form. The monitoring and reporting of AEs in clinical trials adhere to the guidelines set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH E2A guidelines on Clinical Safety Data Management .[7][8][9]

Mandatory Visualization

Signaling Pathways of Ivonescimab

Ivonescimab_Mechanism_of_Action cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Endothelial_Cell Endothelial Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition PD1->Inhibition Inhibition->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Ivonescimab Ivonescimab (anti-PD-1/VEGF) Ivonescimab->PD1 Blocks Interaction VEGF VEGF Ivonescimab->VEGF Sequesters VEGF VEGF->VEGFR Binding AE_Assessment_Workflow Start Patient Enrolled in Clinical Trial Treatment Administration of Investigational Drug (e.g., Ivonescimab) Start->Treatment Monitoring Ongoing Patient Monitoring (Visits, Labs, Scans, Patient Reports) Treatment->Monitoring AE_Occurs Adverse Event (AE) Occurs Monitoring->AE_Occurs End End of Study or Patient Withdrawal Monitoring->End Record_AE Record AE in Source Document and Case Report Form (CRF) AE_Occurs->Record_AE Assess_Severity Assess Severity (CTCAE Grading) Record_AE->Assess_Severity Assess_Causality Assess Causality to Study Drug Assess_Severity->Assess_Causality Is_SAE Is the AE Serious (SAE)? Assess_Causality->Is_SAE Report_SAE Expedited Reporting to Sponsor and Regulatory Authorities Is_SAE->Report_SAE Yes Manage_AE Implement AE Management Plan (e.g., dose modification, supportive care) Is_SAE->Manage_AE No Report_SAE->Manage_AE Follow_Up Follow-up until Resolution or Stabilization Manage_AE->Follow_Up Follow_Up->Monitoring Continue Monitoring

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of NCI172112

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for NCI172112 was not located in the available resources. The following guidance is based on the general principles for the safe handling and disposal of hazardous laboratory chemicals, particularly those with similar structures or properties, such as halogenated organic compounds and DNA alkylating agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Proper disposal of the investigational compound this compound, a DNA alkylator/crosslinker used in antitumor research, is critical to ensure laboratory safety and environmental protection.[1] All waste materials contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be used, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area.
Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from non-hazardous and biomedical waste.

2. Container Management:

  • Selection: Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date must also be recorded on the label.

3. On-Site Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, defacing all labels, and allowing the container to air-dry, it may be disposed of as regular trash, pending institutional policies.

5. Request for Disposal:

  • When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Complete all required waste disposal forms and documentation as per your institution's procedures.

Experimental Workflow and Decision Making for Disposal

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe select_container Select Compatible Waste Container ppe->select_container label_container Label with 'Hazardous Waste' & Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_waste Store in Designated Satellite Area with Secondary Containment seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms pickup Waste Collected by EHS complete_forms->pickup

Caption: Disposal workflow for this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling NCI172112 (NSC172112)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of NCI172112, also known as NSC172112 or Spirohydantoin mustard (CAS Number: 56605-16-4). As a potent bifunctional alkylating agent, stringent adherence to these guidelines is paramount to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use chemical safety goggles and/or a full-face shield.
Skin and Body Protection A lab coat must be worn. For procedures with a higher risk of exposure, chemical-resistant protective clothing is required.
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or for handling large quantities.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is required to minimize exposure risk during the handling of this compound.

  • Preparation:

    • Ensure a designated handling area is established within a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the handling area.

    • All personnel must don the complete, specified PPE before entering the designated handling area.

  • Handling:

    • Perform all manipulations of this compound, including weighing and dilutions, within the certified chemical fume hood.

    • Employ careful handling techniques to avoid the generation of dusts or aerosols.

    • Keep containers of this compound tightly sealed when not in use.

    • In the event of a spill, immediately evacuate the area and follow established emergency protocols. Do not attempt to clean up a spill without appropriate training and equipment.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating solution.

    • Wipe down the interior of the fume hood after each use.

    • Properly remove and dispose of PPE as contaminated waste. Do not reuse disposable gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Solid Waste:

    • Collect all contaminated solid waste, including disposable labware, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.

    • The container must be sealed and stored in a secure, designated area until collection by authorized hazardous waste personnel.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of any liquid waste containing this compound down the drain.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the containers should be disposed of as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety procedures at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Handling Area (Fume Hood) prep_ppe->prep_area prep_materials Assemble Materials and Reagents prep_area->prep_materials handle_compound Perform Experimental Manipulations (Weighing, Dilutions, Reactions) prep_materials->handle_compound Proceed to Experiment decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff and Dispose of PPE dispose_waste->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

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